molecular formula C9H15NO4 B042520 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid CAS No. 118133-15-6

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B042520
CAS No.: 118133-15-6
M. Wt: 201.22 g/mol
InChI Key: BVEBMPFJSMEGJX-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-7(4-6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEBMPFJSMEGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425072
Record name 1-(ethoxycarbonyl)piperidine-4-carboxylic acid
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118133-15-6
Record name 1-(ethoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Ethoxycarbonyl)-4-piperidinecarboxylic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 118133-15-6

This technical guide provides a comprehensive overview of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a key building block in modern organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, applications, and safety protocols, offering expert insights into its utilization.

Introduction: A Versatile Piperidine Scaffold

This compound, also known as 1,4-Piperidinedicarboxylic acid, 1-ethyl ester, is a bifunctional molecule featuring a piperidine ring N-substituted with an ethoxycarbonyl group and bearing a carboxylic acid at the 4-position.[1][2] This unique structural arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] The piperidine moiety is a prevalent scaffold in many approved drugs, and the orthogonal reactivity of the ester and carboxylic acid functionalities allows for selective chemical transformations, a crucial aspect in the multi-step synthesis of drug candidates.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3] It exhibits partial solubility in water and is soluble in various organic solvents.[3]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 118133-15-6ChemScene[1]
Molecular Formula C₉H₁₅NO₄ChemScene[1]
Molecular Weight 201.22 g/mol ChemScene[1]
Appearance White or off-white crystalline solidChemBK[3]
Purity ≥97%ChemScene[1]
Storage Store at room temperatureChemScene[1]

Spectroscopic Data:

The structural integrity of this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR (300.135 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the protons on the piperidine ring and the ethoxycarbonyl group. Key shifts can be observed for the protons adjacent to the nitrogen and the alpha-proton to the carboxylic acid.[4]

  • Mass Spectrometry: The exact mass of the compound is 201.100108 g/mol .[4] Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of piperidine-4-carboxylic acid. A common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate or a similar acylating agent in the presence of a base.[3]

General Synthetic Workflow

The synthesis of N-protected piperidine-4-carboxylic acids generally follows a straightforward pathway involving the reaction of the parent piperidine-4-carboxylic acid with a suitable protecting group precursor in a basic medium.

G cluster_0 Synthesis of N-Protected Piperidine-4-Carboxylic Acid Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Reaction N-Acylation Reaction Piperidine-4-carboxylic_acid->Reaction Protecting_group_precursor Protecting Group Precursor (e.g., Ethyl Chloroformate) Protecting_group_precursor->Reaction Base Base (e.g., Triethylamine, NaOH) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Workup->Product

Caption: General workflow for the synthesis of N-protected piperidine-4-carboxylic acids.

Exemplary Experimental Protocol (Adapted from N-Boc Synthesis)

The following protocol for the synthesis of the N-Boc analogue illustrates the key steps that would be adapted for the synthesis of the title compound.[5]

Materials:

  • Piperidine-4-carboxylic acid

  • Ethyl Chloroformate (in place of Di-tert-butyl dicarbonate)

  • Sodium hydroxide (or other suitable base)

  • Appropriate solvent (e.g., water, THF)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolution: Dissolve piperidine-4-carboxylic acid in an aqueous solution of a suitable base, such as sodium hydroxide.[5]

  • Acylation: Cool the solution and slowly add ethyl chloroformate. The reaction is typically stirred for several hours to ensure complete acylation of the piperidine nitrogen.[5]

  • Work-up: After the reaction is complete, the reaction mixture is acidified with an acid like HCl to precipitate the product.[5]

  • Extraction and Purification: The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.[5]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[3] The piperidine scaffold is a key feature in many pharmaceuticals, and the presence of both a protected amine and a carboxylic acid allows for diverse synthetic manipulations.

The ethoxycarbonyl protecting group on the nitrogen is stable under many reaction conditions but can be removed when desired to allow for further functionalization at the nitrogen atom. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction to an alcohol, enabling the construction of complex molecular architectures.

While specific examples of drugs synthesized directly from this compound are not detailed in the provided search results, its N-Boc counterpart is widely used in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[6] This highlights the general utility of such N-protected piperidine-4-carboxylic acid derivatives as versatile building blocks in medicinal chemistry.

G cluster_0 Role in Drug Discovery Intermediate 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Carboxylic_Acid_Modification Carboxylic Acid Modification (Amide Coupling, etc.) Intermediate->Carboxylic_Acid_Modification N-Deprotection N-Deprotection Carboxylic_Acid_Modification->N-Deprotection N-Functionalization N-Functionalization N-Deprotection->N-Functionalization Drug_Candidate Complex Drug Candidate N-Functionalization->Drug_Candidate

Caption: Synthetic utility of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • May cause skin, eye, and respiratory system irritation.[3][7]

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust or vapor.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8] Keep away from heat, sparks, and open flames.[3]

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

  • Ingestion: Clean mouth with water and seek immediate medical attention.[9]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator.[8]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of pharmaceutical development. Its bifunctional nature, coupled with the stability of the piperidine core, provides a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, a bifunctional organic compound, serves as a cornerstone in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. Its structure, featuring a piperidine scaffold functionalized with an N-ethoxycarbonyl protecting group and a C-4 carboxylic acid, offers a unique combination of stability and reactivity. This guide provides a comprehensive technical overview of this versatile building block, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, validated synthetic protocols, and key applications, grounding the discussion in established chemical principles and field-proven insights.

Physicochemical and Structural Analysis

The utility of this compound stems directly from its distinct structural features. The piperidine ring is a privileged scaffold, frequently incorporated into pharmacologically active agents due to its ability to impart favorable pharmacokinetic properties.

The N-ethoxycarbonyl group functions as a robust urethane protecting group for the piperidine nitrogen. Unlike the more acid-labile tert-butoxycarbonyl (Boc) group, the ethoxycarbonyl moiety offers greater stability across a wider range of reaction conditions, particularly acidic environments. This stability is crucial for multi-step syntheses, allowing chemists to perform selective transformations on the carboxylic acid without unintended cleavage of the protecting group.[1] The carboxylic acid at the 4-position provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation, esterification, and reduction.

A summary of its core physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2]
CAS Number 118133-15-6[2]
Appearance White to off-white crystalline solid[3]
Solubility Partially soluble in water; soluble in various organic solvents[3]
Synonyms 1,4-Piperidinedicarboxylic acid, 1-ethyl ester[2]

Synthesis and Characterization

The most direct and efficient synthesis of this compound involves the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution to deprotonate the starting materials, facilitating nucleophilic attack on the acylating agent.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Piperidine-4-carboxylic Acid P1 N-Acylation (Schotten-Baumann) A->P1 B Ethyl Chloroformate B->P1 C Aqueous Base (e.g., NaOH) C->P1 Solvent/Catalyst D 1-(Ethoxycarbonyl)piperidine- 4-carboxylic Acid P1->D E NaCl + H₂O P1->E

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via N-Acylation

This protocol describes a robust, self-validating method for synthesizing the title compound with high purity and yield.

Materials:

  • Piperidine-4-carboxylic acid

  • Sodium hydroxide (NaOH)

  • Ethyl chloroformate (EtOCOCl)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Acetone

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) at room temperature.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. The maintenance of low temperature is critical to minimize hydrolysis of the ethyl chloroformate and prevent side reactions.

  • Acylation: Add ethyl chloroformate (1.1 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification & Precipitation: Once the reaction is complete, cool the mixture again to 0-5 °C and carefully acidify to pH 2-3 by the slow addition of concentrated HCl. This step protonates the carboxylate, causing the product to precipitate out of the aqueous solution.

  • Isolation: Collect the white solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with cold acetone to aid in drying. Dry the product under vacuum at 40-50 °C to a constant weight.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), and multiplets for the piperidine ring protons. The acidic proton of the carboxylic acid may appear as a broad singlet.
¹³C NMR Resonances for the carbonyls of the urethane (~155 ppm) and carboxylic acid (~175-180 ppm), the ethoxy group carbons (~61 ppm, ~14 ppm), and the piperidine ring carbons.
IR (Infrared) Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C=O stretch of the urethane (~1680-1700 cm⁻¹).
Mass Spec (MS) [M+H]⁺ ion corresponding to the molecular weight (202.22 m/z).

Core Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules. Its bifunctional nature is key to its application in combinatorial chemistry and targeted synthesis.

Amide Bond Formation

The most common application is the coupling of the carboxylic acid moiety with primary or secondary amines to form amide bonds. This is a fundamental reaction in the synthesis of countless pharmaceutical agents. Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

G A 1-(Ethoxycarbonyl)piperidine- 4-carboxylic Acid P1 Activated Ester Intermediate A->P1 Activation B Primary/Secondary Amine (R-NH₂ or R₂NH) D Target Amide Product B->D Coupling C Coupling Reagents (e.g., EDC, HOBt) C->P1 Activation P1->D Coupling

Caption: Workflow for carbodiimide-mediated amide bond formation.

Experimental Protocol: General Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a solution of this compound in anhydrous DMF, add the amine hydrochloride salt, EDC·HCl, and HOBt.

  • Base Addition: Add DIPEA to the mixture. The base serves to neutralize the amine salt and the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Safety and Handling

This compound may cause irritation to the eyes, skin, and respiratory system.[3] It is imperative to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or aerosols.[3]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the strategic interplay of its functional groups. The stability of the N-ethoxycarbonyl group combined with the reactivity of the C-4 carboxylic acid provides a reliable platform for the systematic construction of complex molecular architectures. The protocols and insights detailed in this guide offer a robust framework for leveraging this compound to its full potential in research and development endeavors.

References

The Cornerstone of Complex Molecules: An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Synthesis

In the intricate world of organic synthesis and medicinal chemistry, certain molecules, though not therapeutic agents themselves, form the critical foundation upon which complex, life-altering drugs are built. 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a bifunctional piperidine derivative, is a quintessential example of such a molecular scaffold. Its strategic combination of a protected amine and a reactive carboxylic acid on a conformationally well-defined piperidine ring makes it an invaluable intermediate in the synthesis of a diverse array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and pivotal role in drug discovery, offering field-proven insights for researchers and developers.

Part 1: Molecular Profile and Physicochemical Characteristics

This compound, also known as N-(Ethoxycarbonyl)isonipecotic acid, possesses a molecular structure that is elegantly simple yet functionally versatile. The ethoxycarbonyl group serves as a stable protecting group for the piperidine nitrogen, preventing its unwanted reactivity under many conditions while allowing for selective transformations at the C4-carboxylic acid moiety.

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NO₄[1][2]
Molecular Weight 201.22 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
CAS Number 118133-15-6[2]
Solubility Partially soluble in water; soluble in some organic solvents[3]
Topological Polar Surface Area (TPSA) 66.84 Ų[2]
logP 0.9395[2]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a testament to fundamental principles of organic chemistry, primarily focusing on the selective N-acylation of a bifunctional starting material. The most common and logical synthetic route begins with piperidine-4-carboxylic acid (isonipecotic acid).

Conceptual Workflow of Synthesis

The synthesis hinges on the nucleophilic nature of the secondary amine in piperidine-4-carboxylic acid and its reaction with an appropriate electrophilic carbonyl compound to introduce the ethoxycarbonyl group.

Synthesis_Workflow Start Piperidine-4-carboxylic acid (Isonipecotic Acid) Reaction N-Acylation Reaction Start->Reaction Reagent Ethyl Chloroformate + Base (e.g., Triethylamine) Reagent->Reaction Product 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system based on established N-acylation methodologies for amines using chloroformates. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Objective: To synthesize this compound from piperidine-4-carboxylic acid.

Materials:

  • Piperidine-4-carboxylic acid (1 equivalent)

  • Ethyl chloroformate (1.1 equivalents)[4]

  • Triethylamine or another suitable non-nucleophilic base (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend piperidine-4-carboxylic acid (1 eq.) in anhydrous DCM. The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive ethyl chloroformate.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.2 eq.) dropwise. The base deprotonates the carboxylic acid to form a carboxylate salt and also acts as an acid scavenger for the HCl generated during the reaction.[5]

  • Acylation: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 eq.) dropwise to the stirred mixture. The low temperature is crucial to control the exothermic reaction and minimize the formation of side products. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of ethyl chloroformate.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted starting material), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Part 3: Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear signature of the molecule's structure.

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.2br s1H-COOH
~4.0q2H-O-CH₂ -CH₃
~3.8m2HPiperidine H₂ₑ, H₆ₑ
~2.8m2HPiperidine H₂ₐ, H₆ₐ
~2.4m1HPiperidine H₄
~1.8m2HPiperidine H₃ₑ, H₅ₑ
~1.4m2HPiperidine H₃ₐ, H₅ₐ
~1.1t3H-O-CH₂-CH₃

(Note: Exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative spectrum based on available information.)[1]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

Wavenumber (cm⁻¹)Description
3300-2500 (broad)O-H stretch of the carboxylic acid
~1735C=O stretch of the ethyl carbamate
1760-1690C=O stretch of the carboxylic acid

Part 4: Application in Drug Development - A Gateway to Opioid Analgesics

The structural motif of this compound is a cornerstone in the synthesis of numerous pharmaceuticals, most notably the potent 4-anilidopiperidine class of opioid analgesics, which includes fentanyl, carfentanil, and remifentanil.[6][7] The molecule provides the core piperidine ring, with the ethoxycarbonyl group serving as a stable protecting group that can be removed later in the synthetic sequence if necessary, or the carboxylic acid can be further functionalized.

A prominent example is its role as a precursor in the synthesis of carfentanil, a highly potent µ-opioid receptor agonist.[6][8] While various synthetic routes to carfentanil exist, a key strategic bond formation often involves the elaboration of a 4-substituted piperidine.

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual pathway where a derivative of this compound is utilized to construct the core of a carfentanil-like molecule.

Drug_Synthesis Start 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Step1 Amide Coupling (with Aniline) Start->Step1 Intermediate1 N-Ethoxycarbonyl-4- (phenylcarbamoyl)piperidine Step1->Intermediate1 Step2 Further Functionalization (e.g., Alkylation, Acylation) Intermediate1->Step2 Drug Carfentanil Analogue Step2->Drug

Caption: Role of the title compound in the synthesis of a Carfentanil analogue.

The carboxylic acid functionality allows for amide bond formation with aniline, a key step in establishing the 4-anilido moiety. Subsequent modifications, such as N-alkylation and acylation of the anilido nitrogen, lead to the final complex drug molecule. The stability of the N-ethoxycarbonyl group throughout these transformations highlights its efficacy as a protecting group.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and enabling tool for the synthesis of complex molecular architectures. Its well-defined structure, predictable reactivity, and commercial availability make it a reliable building block for researchers in academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutics, particularly in the realm of opioid analgesics and other centrally acting agents.

References

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule pivotal in the landscape of medicinal chemistry and organic synthesis. We will delve into its chemical properties, established synthetic routes, and its role as a crucial building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique structural attributes of this compound.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. This compound (CAS No: 118133-15-6) is a particularly valuable derivative, offering two distinct points for chemical modification: the carboxylic acid at the 4-position and the urethane at the 1-position. The ethoxycarbonyl group serves as a stable protecting group for the piperidine nitrogen, modulating its basicity and enabling selective reactions at the carboxylic acid moiety.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not as widely published as for its N-Boc analogue, its properties can be reliably predicted based on its structure and comparison with related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acidEthyl 4-piperidinecarboxylate
CAS Number 118133-15-684358-13-4[1][2]1126-09-6[3][4]
Molecular Formula C9H15NO4[5]C11H19NO4[1][6]C8H15NO2[4]
Molecular Weight 201.22 g/mol [5]229.27 g/mol [1][6]157.21 g/mol [4]
Appearance White to off-white solid (predicted)[7]White crystalline solid[2][8]Clear colorless to slightly brown liquid[3]
Melting Point Not widely reported135–137 °C[9]N/A
Boiling Point Not availableNot available204 °C (lit.)[3][4]
Solubility Partially soluble in water, soluble in organic solvents[7]Soluble in organic solvents[2]Miscible with water
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the ethoxycarbonyl moiety (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The piperidine ring protons would appear as multiplets in the region of 1.5-4.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the urethane (around 155 ppm) and the carboxylic acid (around 175-180 ppm). The carbons of the ethyl group and the piperidine ring would resonate in the upfield region.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the urethane (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum (ESI-) would show a prominent peak for the [M-H]⁻ ion at m/z 200.2.

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent like dioxane or THF.

  • Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to deprotonate the carboxylic acid and the secondary amine.

  • Acylation: Slowly add ethyl chloroformate (1.1-1.2 equivalents) to the cooled, stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute acid like HCl. This will protonate the product, causing it to precipitate if it is insoluble, or allow for its extraction.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isonipecotic_Acid Piperidine-4-carboxylic Acid Reaction N-Acylation Isonipecotic_Acid->Reaction Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Reaction Mixture Final_Product 1-(Ethoxycarbonyl)piperidine- 4-carboxylic Acid Workup->Final_Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The bifunctional nature of this molecule allows for a range of selective chemical transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid at the C4 position is a versatile handle for further elaboration. Standard transformations include:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or with a coupling agent like DCC will yield the corresponding ester.

  • Amidation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) provides access to a wide variety of amides. This is a cornerstone reaction in the construction of more complex drug candidates.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(ethoxycarbonyl)piperidin-4-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reactivity_Diagram cluster_derivatives Derivatives Starting_Material 1-(Ethoxycarbonyl)piperidine- 4-carboxylic Acid Ester Ester Derivative Starting_Material->Ester Esterification (R-OH, H+) Amide Amide Derivative Starting_Material->Amide Amidation (R₂NH, Coupling Agents) Alcohol Alcohol Derivative Starting_Material->Alcohol Reduction (e.g., LiAlH₄)

Caption: Key reactions at the carboxylic acid functionality.

Reactivity of the N-Ethoxycarbonyl Group

The N-ethoxycarbonyl group is a robust protecting group, generally stable to a wide range of reaction conditions used to modify the carboxylic acid. However, it can be cleaved under harsh hydrolytic conditions (e.g., strong acid or base at elevated temperatures) to regenerate the secondary amine of the piperidine ring. This stability, compared to the more labile N-Boc group, is a key consideration in synthetic planning. The N-Boc group, for instance, is readily removed under mild acidic conditions, offering a different strategic advantage in multi-step syntheses.[10]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for constructing complex molecules with therapeutic potential.[7][10] The piperidine core is a common feature in drugs targeting the central nervous system (CNS), as well as in analgesics, antihistamines, and antipsychotics.

By functionalizing the carboxylic acid with various amines or alcohols, medicinal chemists can systematically explore the chemical space around the piperidine scaffold to optimize potency, selectivity, and pharmacokinetic properties. The N-ethoxycarbonyl group provides a stable, neutral functionality that can participate in hydrogen bonding interactions within a receptor binding pocket.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. Based on data for structurally related compounds like N-Boc-isonipecotic acid, it may cause skin and eye irritation.[2][8][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][11]

  • Handling: Handle in a well-ventilated area, such as a chemical fume hood.[11] Avoid inhalation of dust or aerosols.[7]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][11]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information.

Conclusion

This compound is a high-value building block in organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the stability of the N-ethoxycarbonyl group, provides a reliable platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for scientists aiming to leverage this compound in the design and development of next-generation therapeutics.

References

An In-depth Technical Guide on the Physical Properties of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 118133-15-6), a key building block in modern medicinal chemistry and organic synthesis. This document consolidates critical data on its molecular characteristics, solubility, and spectral properties, offering field-proven insights into its handling, characterization, and application. The methodologies for determining these properties are discussed to provide a framework for experimental validation. This guide is intended to be a vital resource for researchers engaged in the design and synthesis of novel therapeutics and other complex organic molecules.

Introduction: The Significance of a Versatile Piperidine Scaffold

This compound, also known as 1,4-Piperidinedicarboxylic acid, 1-ethyl ester, belongs to a class of bifunctional piperidine derivatives.[1] The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements. The presence of both a carboxylic acid and an ethoxycarbonyl-protected amine on the same piperidine core makes this compound a particularly valuable intermediate. The orthogonal reactivity of these two functional groups allows for selective chemical transformations, enabling the construction of complex molecular architectures with a high degree of control.

The strategic importance of this molecule lies in its application as a foundational element for synthesizing compounds with potential therapeutic activities, including but not limited to, agents targeting the central nervous system, anti-inflammatory drugs, and antivirals. A thorough understanding of its physical properties is paramount for its effective use in synthetic workflows, ensuring reproducibility, optimizing reaction conditions, and facilitating purification processes.

Molecular Structure and Core Physicochemical Parameters

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these parameters provide the initial framework for its application in a laboratory setting.

Molecular Formula, Weight, and Structure

The molecular formula of this compound is C₉H₁₅NO₄.[1] This corresponds to a molecular weight of 201.22 g/mol .[1][2] The structure consists of a piperidine ring substituted at the 1-position with an ethoxycarbonyl group and at the 4-position with a carboxylic acid.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Predicted Physicochemical Data

A summary of key predicted and experimentally-derived physical properties is presented in the table below. These values are crucial for anticipating the compound's behavior in various solvents and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄ChemScene[1]
Molecular Weight 201.22 g/mol SpectraBase, ChemScene[1][2]
Appearance White or off-white crystalline solidChemBK[3]
pKa 4.56 ± 0.20 (Predicted)ChemBK[3]
LogP 0.9395 (Predicted)ChemScene[1]
Topological Polar Surface Area (TPSA) 66.84 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Causality Behind the Data:

  • The pKa value of approximately 4.56 is characteristic of a carboxylic acid. This acidity is fundamental to its reactivity, allowing for deprotonation under basic conditions to form a carboxylate salt, which can then act as a nucleophile in subsequent reactions.

  • The predicted LogP of 0.9395 suggests a moderate lipophilicity. This value is a critical determinant of a compound's solubility in both aqueous and organic solvents, as well as its potential for membrane permeability in biological systems.

  • The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with drug transport properties. The value of 66.84 Ų indicates that the molecule has polar characteristics, which will influence its solubility and interactions with biological targets.

Solubility Profile

The solubility of this compound is a key practical consideration for its use in synthesis.

  • Aqueous Solubility: The compound is partially soluble in water.[3] This is expected due to the presence of the polar carboxylic acid and ester functional groups which can engage in hydrogen bonding with water molecules.

Experimental Protocol for Solubility Determination:

A standard method for determining solubility involves the shake-flask method, followed by quantification of the dissolved solute.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze a known volume of the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard, to determine the concentration of the dissolved compound.

Diagram: Solubility Determination Workflow

Solubility_Workflow A Excess Solute + Solvent B Equilibration (Shaking) A->B C Phase Separation (Filtration/Centrifugation) B->C D Quantification (HPLC/NMR) C->D E Solubility Data D->E

References

A Comprehensive Technical Guide to the Melting Point of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the melting point of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. Beyond a simple statement of the melting point value, this document elucidates the theoretical and practical considerations that underpin its accurate determination. We will explore the influence of synthesis and purification on the final melting point, detail standardized analytical procedures for its measurement, and discuss the potential impact of polymorphism. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to accurately determine and interpret the melting point of this compound, ensuring the integrity of their scientific endeavors.

Introduction

This compound (CAS 118133-15-6) is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a prevalent motif in numerous approved drugs, valued for its conformational rigidity and synthetic versatility. The presence of both a carboxylic acid and an ethyl carbamate provides two orthogonal handles for chemical modification, making it a valuable intermediate in the construction of novel therapeutics.

The melting point of a pure crystalline solid is a fundamental physical property that serves as a crucial indicator of its identity and purity. For drug development professionals, an accurate and sharp melting point is a primary criterion for quality control, signaling a homogenous crystalline form free from significant impurities. This guide will delve into the critical aspects of determining the melting point of this compound, providing a robust framework for its analysis.

Synthesis and Purification: The Genesis of a Melting Point

The thermal properties of this compound are intrinsically linked to its synthetic history and subsequent purification. The compound is typically synthesized from piperidine-4-carboxylic acid (isonipecotic acid) through N-acylation with an ethoxycarbonylating agent.

A common synthetic approach involves the reaction of piperidine-4-carboxylic acid with an appropriate reagent such as ethyl chloroformate or di-ethyl carbonate under basic conditions. The choice of reagents, solvent, and reaction conditions can influence the impurity profile of the crude product. Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents.

Recrystallization: The Key to a Sharp Melting Point

Recrystallization is the most critical purification step to obtain a sharp and accurate melting point. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

The choice of solvent can also influence the crystalline form (polymorph) of the compound, which in turn can affect its melting point. For piperidine derivatives, a range of solvents from polar protic (e.g., alcohols) to aprotic (e.g., acetonitrile) can be effective. A systematic approach to solvent screening is recommended to identify the optimal conditions for obtaining high-purity, well-formed crystals.

Logical Workflow for Recrystallization Solvent Selection

Caption: Workflow for selecting an appropriate recrystallization solvent system.

Melting Point of this compound

Based on data from several chemical suppliers, the melting point of this compound is consistently reported in the range of 68-70 °C [1][2]. One supplier reports a slightly broader range of 50-60°C[3]. The slight variation can be attributed to differences in purity and the analytical method used for determination.

Parameter Value Source(s)
Melting Point68-70 °CAribo Biotechnology, ChemBK, abcr Gute Chemie[1][2]
Melting Point69 °CFisher Scientific[4]
Melting Point50-60 °CCombi-Blocks[3]

Comparative Melting Points of Related Piperidine-4-carboxylic Acid Derivatives:

To provide context, the melting points of structurally similar compounds are listed below. The nature of the N-substituent significantly influences the crystal lattice energy and thus the melting point.

Compound N-Substituent Melting Point (°C) Source
Piperidine-4-carboxylic acid-H336 °CStenutz[5]
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid-Boc135-137 °CActa Crystallographica Section E[6]
N-Boc-Piperidine-4-carboxylic acid methyl ester-Boc (with methyl ester)33.0-37.0 °CChemicalBook[7]

Analytical Determination of Melting Point

Accurate determination of the melting point requires adherence to standardized analytical protocols. Two primary methods are employed: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small, powdered sample in a capillary tube at a controlled rate.

Experimental Protocol:

  • Sample Preparation: Ensure the crystalline sample of this compound is completely dry, as residual solvent will act as an impurity and depress the melting point. The sample should be finely powdered to ensure uniform packing in the capillary tube.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

  • Heating Rate: A critical parameter for accuracy is the heating rate. A rapid heating rate can lead to an artificially high and broad melting range. It is recommended to first perform a rapid determination to find an approximate melting range. Then, a second, careful determination should be conducted, slowing the heating rate to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

  • Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A pure, non-ionic crystalline compound typically has a sharp melting range of 0.5-1.5 °C.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed analysis of the melting process.

DSC Workflow for Melting Point Determination

References

Introduction: A Chemist's Perspective on a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic molecule featuring a piperidine core, a common scaffold in medicinal chemistry. Its structure, containing both a carboxylic acid and an N-ethoxycarbonyl protecting group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development. The carboxylic acid provides a handle for amide bond formation, while the ethoxycarbonyl group offers a stable yet removable protecting group for the piperidine nitrogen.

This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound. It is important to note that while specific, in-depth toxicological data for this exact compound is not extensively published, a robust safety profile can be constructed by examining its structural components and data from closely related analogs, such as 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) and piperidine-4-carboxylic acid itself.[1][2][3] This approach, rooted in established chemical principles, allows for a reliable assessment of the potential hazards and the implementation of appropriate safety measures.

Hazard Identification and GHS Classification

Based on the data available for closely related analogs, this compound is classified as a hazardous chemical.[1] The primary hazards are associated with its irritant properties, stemming from the acidic carboxylic acid moiety and the piperidine ring structure.

GHS Hazard Statements:

  • H315: Causes skin irritation. [2][4]

  • H319: Causes serious eye irritation. [2][4]

  • H335: May cause respiratory irritation. [2][4]

Signal Word: Warning[1][2]

These classifications necessitate careful handling to avoid direct contact. The causality is clear: the carboxylic acid can disrupt skin and mucous membrane integrity, leading to irritation, while fine dust or aerosols can irritate the respiratory tract if inhaled.[5][6]

Hazard Class Category Pictogram Hazard Statement
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2GHS07 (Exclamation Mark)H319: Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)Category 3GHS07 (Exclamation Mark)H335: May cause respiratory irritation[1][2]

Toxicological Profile and Routes of Exposure

The primary health risk associated with this compound is its irritant nature. The toxicological properties have not been exhaustively investigated for this specific molecule, but the following can be inferred from its structure and analog data.[6][7]

  • Inhalation: Inhaling dusts or aerosols of the compound can lead to irritation of the nose, throat, and respiratory tract.[2][5][8] Symptoms may include coughing and shortness of breath. Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Skin Contact: Direct contact is likely to cause skin irritation, resulting in redness and discomfort.[2][8][9] This is a common effect of carboxylic acids. Prolonged contact should be avoided.

  • Eye Contact: This represents the most significant acute risk. The compound is expected to cause serious eye irritation.[1][2][8] Direct contact can lead to pain, redness, and potentially damage to the cornea if not promptly and properly addressed.

  • Ingestion: While not an intended route of exposure in a laboratory setting, accidental ingestion may cause irritation to the gastrointestinal tract.[10]

First-Aid and Emergency Protocols: A Self-Validating Response System

Rapid and correct first-aid is critical to mitigate the effects of accidental exposure. The following protocols are designed to be a self-validating system, ensuring immediate and effective care.

Exposure Route Protocol
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1][8] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[8] 3. Seek immediate medical attention.[1]
Skin Contact 1. Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][8] 2. If skin irritation occurs or persists, seek medical advice.[8] 3. Wash contaminated clothing before reuse.[2]
Inhalation 1. Move the individual to fresh air immediately.[1][8] 2. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (use a barrier device).[1] 3. Seek medical attention if symptoms persist.[8]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[7] 3. Never give anything by mouth to an unconscious person.[7] 4. Seek immediate medical attention.[1]

Laboratory Handling and Exposure Controls

A proactive approach to safety through proper engineering controls and personal protective equipment (PPE) is paramount.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[11]

  • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing.[3]

Hygiene Measures:

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][12]

  • Do not eat, drink, or smoke in areas where chemicals are handled.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides, as these could potentially react with the carboxylic acid or ester functional groups.[1][7]

  • Stability: The compound is stable under recommended storage conditions.[8]

Accidental Release and Disposal Procedures

A clear and rehearsed plan for managing spills is essential for laboratory safety.

Spill Cleanup Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation.[1] Use dry cleanup procedures.[2]

  • Absorb: Place the swept-up material into a suitable, labeled container for disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 4.

Waste Disposal:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[8] Do not let the product enter drains.[4][7]

Physical and Chemical Properties

Property Value Source
Molecular Formula C9H15NO4N/A
Molecular Weight 201.22 g/mol [12]
Appearance White or off-white crystalline solid[5]
Solubility Partially soluble in water, soluble in some organic solvents[5]

Visualization of Pre-Handling Risk Assessment Workflow

The following diagram outlines the essential decision-making process a researcher should undertake before working with this compound. This workflow ensures that all safety aspects are considered, creating a self-validating system of preparedness.

RiskAssessmentWorkflow cluster_prep Phase 1: Preparation & Information Gathering cluster_controls Phase 2: Implementing Controls cluster_procedure Phase 3: Experimental Execution A Identify Compound: This compound B Review Safety Data Sheet (SDS) & Analog Data A->B Locate C Understand Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) B->C Extract D Select Engineering Controls (e.g., Fume Hood) C->D Assess Risk E Select Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat D->E F Verify Location of Safety Equipment (Eyewash, Shower) E->F G Proceed with Experiment Using Safe Handling Practices F->G Ready H Accidental Exposure or Spill? G->H J Properly Label and Store or Dispose of Waste G->J H->G No I Follow Emergency Protocols (First Aid / Spill Cleanup) H->I Yes I->J

Caption: Risk assessment workflow for handling irritant chemicals.

Conclusion

While this compound is a valuable synthetic intermediate, its potential to cause skin, eye, and respiratory irritation demands respect and adherence to rigorous safety protocols. By understanding the causal links between its chemical properties and its hazards, and by implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate risks. The foundation of laboratory safety lies not just in following rules, but in understanding the reasons behind them, thereby creating a secure and productive research environment.

References

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on empowering researchers with the foundational knowledge and practical insights needed to accelerate discovery. This guide delves into the chemistry and application of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a bifunctional building block whose utility in constructing complex molecular architectures is of significant interest in medicinal chemistry. We will move beyond simple procedural descriptions to explore the causal logic behind its synthesis and application, providing a framework for its strategic deployment in your research programs.

Molecular Profile and Strategic Value

This compound, with the molecular formula C₉H₁₅NO₄, is a white to off-white crystalline solid.[1][2] Its structure is deceptively simple, yet it offers profound strategic advantages in multi-step synthesis. The molecule incorporates a piperidine scaffold, a privileged structure in pharmacology, functionalized with two distinct reactive handles: a carboxylic acid at the 4-position and an N-ethoxycarbonyl protecting group.

This bifunctionality is the cornerstone of its utility. The carboxylic acid serves as a primary point for diversification, most commonly via amide bond formation, while the N-ethoxycarbonyl group provides a stable yet removable shield for the piperidine nitrogen. The choice of an ethoxycarbonyl group over the more ubiquitous tert-butoxycarbonyl (Boc) group is a key strategic decision, offering a different profile of stability and deprotection conditions, which we will explore in detail.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its successful application in the laboratory.

PropertyValueReference
CAS Number 118133-15-6[2]
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2]
Appearance White or off-white crystalline solid[1]
Solubility Partially soluble in water; soluble in various organic solvents[1]
Topological Polar Surface Area (TPSA) 66.84 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

Synthesis of the Building Block: A Foundational Protocol

The most direct and common method for preparing this building block is the N-protection of piperidine-4-carboxylic acid using ethyl chloroformate under basic conditions. This approach is efficient and scalable.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from piperidine-4-carboxylic acid.

Materials:

  • Piperidine-4-carboxylic acid

  • Ethyl chloroformate

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Water (H₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1 equivalent) in an aqueous solution of NaOH (2.2 equivalents) or in a suitable organic solvent like DCM with TEA (2.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • N-Protection: Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The causality here is critical: maintaining a low temperature prevents potential side reactions and decomposition of the chloroformate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (Aqueous): If using an aqueous base, wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted ethyl chloroformate. Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. The product should precipitate as a white solid.

  • Work-up (Organic): If using an organic solvent, wash the mixture sequentially with 1M HCl, water, and brine.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water. If an organic solvent was used, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity after precipitation. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Synthesis Workflow Diagram

cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product SM1 Piperidine-4-carboxylic acid P1 Dissolve starting material in base at 0°C SM1->P1 SM2 Ethyl Chloroformate P2 Add Ethyl Chloroformate dropwise SM2->P2 SM3 Base (e.g., NaOH) SM3->P1 P1->P2 P3 Stir at room temperature (4-12h) P2->P3 P4 Monitor by TLC/LC-MS P3->P4 W1 Acidify with HCl to precipitate P4->W1 W2 Filter solid product W1->W2 W3 Recrystallize (if needed) W2->W3 FP 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid W3->FP

Caption: Workflow for the synthesis of the target building block.

Core Application: Amide Bond Formation via Carboxylic Acid Activation

The most prevalent application of this building block is in amide synthesis, a cornerstone reaction in drug discovery.[3] Direct condensation of the carboxylic acid with an amine is unfavorable; therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[4]

Mechanism of Action: The Role of Coupling Reagents

Coupling reagents facilitate this activation. A common and reliable method involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS).

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate is prone to racemization and side reactions. NHS rapidly intercepts it to form a more stable, yet still highly reactive, NHS-ester. This two-step activation is a self-validating system; the formation of the NHS-ester minimizes unwanted pathways and improves reaction yields.[5]

  • Aminolysis: The desired amine then displaces the NHS group via nucleophilic acyl substitution to form the stable amide bond. The byproducts, a soluble urea derivative and NHS, are typically easy to remove during work-up.[5]

Amide Coupling Mechanism Diagram

cluster_activation Activation RCOOH R-COOH (Building Block) Intermediate1 O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate1 + EDC EDC EDC EDC->Intermediate1 NHS NHS Intermediate2 NHS-Ester (Activated Ester) NHS->Intermediate2 Amine R'-NH₂ Product R-CO-NH-R' (Amide Product) Amine->Product Intermediate1->Intermediate2 + NHS Intermediate2->Product + R'-NH₂

Caption: General mechanism for EDC/NHS mediated amide coupling.

Experimental Protocol: General Amide Coupling

Objective: To couple this compound with a primary or secondary amine.

Materials:

  • This compound (1 equivalent)

  • Amine (1-1.2 equivalents)

  • EDC (1.2 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 equivalents, if amine salt is used)

  • 5% aqueous HCl, saturated aqueous NaHCO₃, and brine for work-up

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid (1 eq.), NHS (1.2 eq.), and EDC (1.2 eq.) in anhydrous DMF or DCM. Stir the mixture at room temperature for 30-60 minutes.[5] The formation of the activated NHS-ester is the critical first step.

  • Amine Coupling: Add the amine (1-1.2 eq.) to the pre-activated mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2-3 eq.) to liberate the free base. Stir the reaction at room temperature for 2-12 hours.[5]

  • Monitoring: Track the consumption of the starting materials using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted amine, residual coupling agents, and byproducts.[5]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure amide.

Orthogonal Strategy: The N-Ethoxycarbonyl Protecting Group

The true strategic elegance of this building block lies in the properties of its N-ethoxycarbonyl group. In synthetic chemistry, "orthogonality" refers to the ability to deprotect one functional group without affecting another. The ethoxycarbonyl group is significantly more robust than the acid-labile Boc group, allowing for selective manipulations.[6]

Strategic Comparison: N-Ethoxycarbonyl vs. N-Boc
FeatureN-Ethoxycarbonyl (EtOOC-)N-tert-Butoxycarbonyl (Boc-)
Common Acronym Cbz-like (though not identical)Boc
Stability Stable to mild acids (e.g., TFA) used for Boc removal.Highly sensitive to mild acidic conditions (e.g., TFA, HCl in dioxane).[6]
Deprotection Conditions Strong basic hydrolysis (saponification, e.g., KOH/reflux) or strong acid hydrolysis.Mild acid (TFA in DCM), HCl in organic solvents.
Strategic Advantage Allows for chemistry on other acid-labile groups (like a Boc-protected amine elsewhere in the molecule) to be performed without premature deprotection of the piperidine nitrogen.Allows for rapid and clean deprotection under mild conditions when orthogonality is not required.
Experimental Protocol: N-Ethoxycarbonyl Deprotection

Objective: To cleave the N-ethoxycarbonyl group to reveal the secondary amine of the piperidine ring for further functionalization.

Materials:

  • N-protected piperidine substrate

  • Potassium hydroxide (KOH)

  • n-Butanol or Ethanol

  • Water

Procedure:

  • Reaction Setup: Dissolve the 1-(ethoxycarbonyl)piperidine substrate in n-butanol or another high-boiling alcohol. Add a solution of potassium hydroxide (several equivalents) in water.[7]

  • Saponification: Heat the mixture to reflux for 4-8 hours. The high temperature and strong base are necessary to hydrolyze the stable carbamate linkage.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Isolation: Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Sequential Functionalization Workflow

Start 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Step1 Amide Coupling (EDC, NHS, R-NH₂) Start->Step1 Intermediate Amide Product (N-Protected) Step1->Intermediate Step2 N-Deprotection (KOH, Reflux) Intermediate->Step2 Deprotected Piperidine Amide (Free NH) Step2->Deprotected Step3 N-Alkylation (R'-X, Base) Deprotected->Step3 Final Final Diversified Molecule Step3->Final

Caption: A strategic workflow showing sequential C- and N-functionalization.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the modern synthetic chemist. Its value is derived from its bifunctional nature, allowing for controlled, sequential reactions at two distinct sites. The key differentiator—the N-ethoxycarbonyl group—provides a robust protecting group strategy that is orthogonal to the widely used acid-labile Boc group. By understanding the causality behind its reactions, from the mechanism of amide coupling to the conditions required for deprotection, researchers can confidently integrate this building block into their synthetic plans to efficiently construct novel and complex molecular targets.

References

The Strategic Role of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and complex molecule synthesis, the piperidine moiety remains a privileged scaffold due to its conformational rigidity and versatile functionalization potential. The strategic selection of protecting groups for the piperidine nitrogen is paramount to the success of multi-step synthetic campaigns. This technical guide provides an in-depth analysis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a bifunctional building block whose utility is centered on the unique stability and reactivity profile of the N-ethoxycarbonyl protecting group. We will explore its applications in amide bond formation, its role as a structural linchpin, and the critical concept of orthogonality that distinguishes it from more common protecting groups like tert-butoxycarbonyl (Boc). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent's specific advantages in organic synthesis.

Introduction: A Bifunctional Building Block with Strategic Value

This compound, (CAS No. 118133-15-6), is a heterocyclic building block featuring a piperidine core functionalized with two key reactive handles: a carboxylic acid at the C4 position and an ethoxycarbonyl group protecting the ring nitrogen. This dual functionality allows for sequential and controlled chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.

The piperidine ring itself is a ubiquitous structural motif in a vast number of active pharmaceutical ingredients (APIs), prized for its ability to orient substituents in well-defined three-dimensional space and to modulate physicochemical properties such as solubility and basicity. The core utility of this compound lies in the properties conferred by the N-ethoxycarbonyl group, a carbamate that offers a distinct synthetic advantage over the more frequently used N-Boc group.

Physicochemical Properties

A foundational understanding of the reagent's properties is essential for its effective use in experimental design.

PropertyValueReference(s)
Molecular Formula C₉H₁₅NO₄[1]
Molecular Weight 201.22 g/mol [1]
Appearance White to slightly pale yellow crystalline solid/powder[2]
Melting Point 68-70 °C[3]
Solubility Soluble in many organic solvents; limited solubility in water
CAS Number 118133-15-6[1]
The N-Ethoxycarbonyl Group: A Question of Orthogonality

In multi-step synthesis, orthogonality —the ability to remove one protecting group in the presence of others using specific and non-interfering conditions—is a pillar of strategic planning[4][5]. The primary reason for a synthetic chemist to select this compound over its N-Boc counterpart is the difference in lability.

  • N-Boc Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl)[6].

  • N-Ethoxycarbonyl Group: Stable to a wide range of acidic conditions but is cleaved under basic (hydrolytic) conditions [7][8].

This distinction is critical. If a synthetic route requires acidic steps, such as the removal of an acid-labile protecting group elsewhere in the molecule or an acid-catalyzed cyclization, the N-ethoxycarbonyl group will remain intact where an N-Boc group would be undesirably cleaved[7]. This stability makes it an indispensable tool for complex synthetic sequences requiring orthogonal protection schemes.

G cluster_Boc N-Boc Strategy cluster_Eoc N-Ethoxycarbonyl Strategy Boc N-Boc Protected Piperidine Deprotected_Boc Deprotected Piperidine Boc->Deprotected_Boc Yields Acid Strong Acid (TFA, HCl) Acid->Boc Cleaves Eoc N-Ethoxycarbonyl Protected Piperidine Deprotected_Eoc Deprotected Piperidine or N-Methyl Piperidine Eoc->Deprotected_Eoc Yields Base Strong Base (KOH, LiAlH4) Base->Eoc Cleaves Acid_Eoc Strong Acid (TFA, HCl) Acid_Eoc->Eoc Stable

Caption: Orthogonal stability of N-Boc vs. N-Ethoxycarbonyl protecting groups.

Core Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional handles, which can be addressed sequentially.

Amide Bond Formation via the Carboxylic Acid Moiety

The most common application of this building block is its participation in amide coupling reactions. The carboxylic acid at the C4 position serves as an electrophilic precursor that, upon activation, readily couples with primary or secondary amines to form a diverse array of amides. This reaction is a cornerstone of medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies[9][10].

Standard carbodiimide coupling agents are highly effective for this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) , activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine[2][11][12]. The use of HOBt is known to suppress side reactions and minimize racemization in chiral substrates.

Caption: General workflow for EDC-mediated amide coupling.

Deprotection of the N-Ethoxycarbonyl Group

Once modifications at the C4 position are complete, the piperidine nitrogen can be unmasked for further functionalization (e.g., alkylation) or to reveal the final secondary amine, which is often a critical pharmacophore. Unlike the acid-labile Boc group, the ethoxycarbonyl group requires basic conditions for cleavage[7].

Two primary deprotection strategies are employed:

  • Saponification (Hydrolysis): Treatment with a strong base such as potassium hydroxide (KOH) in an alcoholic solvent under reflux conditions hydrolyzes the carbamate to yield the free secondary amine[8][13]. This is a classic saponification reaction where the base attacks the carbonyl carbon of the carbamate[6][10].

  • Reductive Cleavage: A powerful alternative is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction not only cleaves the carbamate but also reduces the carbonyl group, resulting in the formation of an N-methyl piperidine [7]. This is an extremely useful transformation, as it simultaneously deprotects and installs a methyl group, a common moiety in many APIs, in a single synthetic step.

The choice between these methods is dictated by the desired final product (secondary amine vs. N-methyl amine) and the compatibility of other functional groups in the molecule with the harsh basic or reductive conditions.

Strategic Implementation in API Synthesis

The unique stability profile of the N-ethoxycarbonyl group makes it particularly valuable in the synthesis of complex APIs. While direct examples using this compound are specific, the strategy is well-documented for closely related derivatives.

A notable example is in the synthesis of 1-benzyltetrahydroisoquinoline alkaloids . In this context, the N-ethoxycarbonyl group serves a dual purpose. First, it activates the molecule for an N-acyl-Pictet–Spengler cyclization reaction, which proceeds under strongly acidic conditions that an N-Boc group would not survive. Second, after the core scaffold is constructed, the same group can be either hydrolyzed to the free amine or reduced to the N-methyl derivative, demonstrating its versatility in the final steps of alkaloid synthesis[7].

Similarly, a related derivative, 1-(carbethoxy)-4-(phenylamino)-4-piperidine carboxamide, has been utilized as a precursor in the synthesis of the potent opioid analgesic Remifentanil . In this process, the carbethoxy (ethoxycarbonyl) group is removed via hydrolysis during the conversion of the C4-carboxamide to a carboxylic acid, showcasing its role as a temporary protecting group in a multi-step API synthesis[8].

Experimental Protocols

The following protocols are representative methodologies for the key transformations discussed. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes the formation of an amide bond between this compound and a generic primary amine.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

  • Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes. Successful activation is sometimes indicated by the formation of a clear solution.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as a proton scavenger.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide[9][11].

Protocol 2: Deprotection via Saponification (Hydrolysis)

This protocol describes the cleavage of the N-ethoxycarbonyl group to yield the free piperidine secondary amine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-ethoxycarbonyl protected piperidine substrate (1.0 eq) in a mixture of an alcohol (e.g., Methanol or Ethanol) and water.

  • Base Addition: Add an excess of a strong base, such as Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (3-5 eq).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-24 hours. The robust nature of the carbamate may require extended heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) to remove any non-polar byproducts.

    • Acidify the aqueous phase carefully with concentrated HCl to a pH of ~1-2.

    • Extract the aqueous phase multiple times with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the hydrochloride salt of the deprotected piperidine. Alternatively, basification followed by extraction can yield the free base[8][13].

Conclusion

This compound is more than just another building block; it is a strategic tool for the synthetic chemist. Its primary value is derived from the acid-stable, base-labile nature of the N-ethoxycarbonyl protecting group, providing a crucial element of orthogonality in syntheses where acid-sensitive groups like N-Boc are unsuitable. Its ability to be converted into either a free secondary amine or an N-methylated piperidine further enhances its utility. For drug development professionals and researchers engaged in the synthesis of complex nitrogen-containing heterocycles, a thorough understanding of the principles and protocols outlined in this guide can unlock more efficient, robust, and versatile synthetic routes.

References

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the piperidine ring stands out as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable design element. 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is a quintessential example of a strategically designed building block that leverages the piperidine core. As a bifunctional molecule, it features a carboxylic acid at the 4-position, ripe for derivatization, and a secondary amine protected as a stable ethyl carbamate. This "protection-and-activation" strategy allows for sequential, controlled modifications, making it a cornerstone intermediate for constructing complex molecular architectures in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, key reactions, and strategic applications for researchers and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives. This compound is a white to off-white crystalline solid under standard conditions.[1] While extensive experimental data is not widely published, its key properties can be summarized from available data and reliable predictions.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄ChemScene[2]
Molecular Weight 201.22 g/mol ChemScene[2]
Appearance White to off-white crystalline solidChemBK[1]
Solubility Partially soluble in water; soluble in some organic solventsChemBK[1]
Predicted pKa ~10.05 (for the piperidinium ion)ChemicalBook (Predicted for a similar structure)[3]
Topological Polar Surface Area (TPSA) 66.84 ŲChemScene[2]
Computed logP 0.9395ChemScene[2]

The molecule's structure is defined by a piperidine ring in a stable chair conformation, which minimizes steric strain and positions the C4-carboxylic acid group predominantly in an equatorial orientation. The N-ethoxycarbonyl group provides a planar, electron-withdrawing functionality that significantly lowers the basicity of the piperidine nitrogen compared to its parent secondary amine, preventing its participation in reactions where it is not desired.

Core Synthesis: N-Protection of a Key Intermediate

The most direct and common synthesis of this compound involves the N-acylation of piperidine-4-carboxylic acid. This transformation is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the acid byproduct.

The causality behind this choice is clear: piperidine-4-carboxylic acid is a readily available, inexpensive starting material. The critical step is to selectively modify the more nucleophilic secondary amine in the presence of the carboxylate, which is achieved under basic conditions. The base (e.g., sodium hydroxide or sodium carbonate) deprotonates the carboxylic acid, forming a carboxylate salt that is unreactive towards the acylating agent, while simultaneously scavenging the HCl generated during the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Workup P4CA Piperidine-4-carboxylic acid Reaction Reaction Vessel (Schotten-Baumann Conditions) P4CA->Reaction EtCF Ethyl Chloroformate EtCF->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Workup Acidic Workup (e.g., HCl) Reaction->Workup Quench & Neutralize Target 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Workup->Target Precipitation/ Extraction

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from well-established procedures for the analogous N-Boc protection of piperidine-4-carboxylic acid.[4][5]

  • Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 2.0-2.2 eq). Cool the solution to 0-5 °C in an ice bath with stirring.

  • Acylation: While maintaining the temperature, add ethyl chloroformate (1.0-1.2 eq) dropwise to the stirred solution. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of cold aqueous HCl (e.g., 3M HCl). A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Dry the product under vacuum to yield this compound.

This protocol is self-validating: the formation of a precipitate upon acidification confirms the presence of a water-insoluble carboxylic acid, and the pH control ensures the selective reaction at the nitrogen center.

Core Applications in Drug Discovery: Amide Bond Formation

The primary utility of this building block is to serve as a scaffold for creating libraries of compounds through amide bond formation at the C4-carboxylic acid. This reaction is one of the most frequently used in medicinal chemistry.[6] The carboxylic acid must first be activated to form a more reactive species that is susceptible to nucleophilic attack by an amine.

Common and reliable coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often with an additive like HOBt (Hydroxybenzotriazole), or modern aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which offer high efficiency and suppress side reactions.[7][8]

Amide_Coupling cluster_inputs Inputs cluster_process Coupling Process cluster_output Output StartMat 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Activation Carboxylic Acid Activation StartMat->Activation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Reagents->Activation Activation->Coupling Activated Ester Intermediate Product Target Amide Derivative Coupling->Product

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and highly effective method for coupling the title compound with a diverse range of amines.[7][8]

  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.0-1.2 eq).

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.

  • Coupling: Add the coupling reagent HATU (1.1-1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final amide.

The choice of HATU is justified by its high reactivity and low incidence of racemization if chiral amines are used. The basic workup is designed to remove unreacted starting acid and the acidic byproducts from the coupling reagent.

Chemical Reactivity: The N-Ethoxycarbonyl Protecting Group

While the ethyl carbamate is stable to many reaction conditions, including the amide coupling described above, its removal may be necessary in a multi-step synthesis to reveal the piperidine nitrogen for further functionalization (e.g., N-alkylation). The deprotection of an ethyl carbamate is a critical transformation that requires conditions distinct from those used for more common protecting groups like Boc (acid-labile) or Fmoc (base-labile).[9]

Carbamates are generally cleaved by hydrolysis under harsh acidic or basic conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule.

Protocol: Hydrolytic Cleavage of the Ethyl Carbamate Group

Hydrolysis is a common method for cleaving stable carbamates. Strong basic conditions are typically required.

  • Reaction Setup: Dissolve the N-ethoxycarbonyl piperidine derivative (1.0 eq) in a mixture of ethanol and water.[10]

  • Hydrolysis: Add a significant excess of a strong base, such as potassium hydroxide (KOH, >10 eq) or barium hydroxide (Ba(OH)₂, >2 eq).[10]

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 24-48 hours. The reaction progress can be monitored by the cessation of CO₂ evolution or by LC-MS analysis.[2]

  • Workup: After cooling, remove the organic solvent (ethanol) under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ether or DCM) to isolate the free amine product.

  • Purification: The crude product can be purified by chromatography or by forming a hydrochloride salt and recrystallizing.

Causality and Trustworthiness: This protocol relies on saponification of the carbamate ester. The use of a large excess of base and heat is necessary to drive the hydrolysis of this stable functional group to completion. The choice between KOH and Ba(OH)₂ may depend on the solubility of the substrate and the ease of workup. Researchers should be aware that these harsh conditions may cleave other ester or amide groups within the molecule, requiring careful planning of the synthetic route.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is straightforward, and its bifunctional nature provides an orthogonal handle for building molecular complexity. The carboxylic acid allows for the introduction of diverse functionalities through robust amide coupling chemistry, while the stable ethyl carbamate protecting group ensures the piperidine nitrogen remains inert until its strategic unveiling is required. By mastering the synthesis, coupling, and deprotection protocols associated with this scaffold, researchers in drug development can efficiently navigate the synthesis of novel piperidine-based therapeutics.

References

An In-depth Technical Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a key heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and drug development. Its rigid piperidine core, functionalized with both a carboxylic acid and an N-ethoxycarbonyl protecting group, offers a unique combination of structural stability and synthetic versatility. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications, tailored for researchers, scientists, and professionals in the field of drug discovery. The strategic placement of its functional groups allows for orthogonal chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures, most notably in the development of potent analgesics.

Physicochemical Properties: A Quantitative Overview

This compound is typically a white to off-white crystalline solid at room temperature.[1] Its solubility profile, being partially soluble in water and more readily soluble in organic solvents, makes it adaptable to a variety of reaction conditions.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point Not consistently reported; varies with purity
Solubility Partially soluble in water; soluble in many organic solvents[1]
LogP 0.9395[2]
Topological Polar Surface Area (TPSA) 66.84 Ų[2]

Spectroscopic Characterization: Deciphering the Molecular Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and distinct multiplets for the piperidine ring protons. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift. A representative ¹H NMR spectrum in DMSO-d₆ is available for reference.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the piperidine ring, and the carbons of the ethyl group. The chemical shifts of the piperidine carbons are influenced by the electron-withdrawing nature of the N-ethoxycarbonyl group.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.[4] A strong, sharp absorption band is expected around 1680-1750 cm⁻¹ due to the C=O stretching of the carboxylic acid and the urethane carbonyl group.[4]

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group, the carboxylic acid group, and fragmentation of the piperidine ring.

Synthesis: A Robust and Scalable Protocol

The synthesis of this compound is typically achieved through the N-protection of piperidine-4-carboxylic acid. The following protocol is a standard and reliable method.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Reaction_Vessel Reaction Mixture Piperidine-4-carboxylic acid->Reaction_Vessel Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction_Vessel Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_Vessel Solvent (e.g., Water/THF) Solvent (e.g., Water/THF) Solvent (e.g., Water/THF)->Reaction_Vessel Acidification (e.g., HCl) Acidification (e.g., HCl) Reaction_Vessel->Acidification (e.g., HCl) 1. N-Acylation Extraction (e.g., EtOAc) Extraction (e.g., EtOAc) Acidification (e.g., HCl)->Extraction (e.g., EtOAc) Drying (e.g., Na2SO4) Drying (e.g., Na2SO4) Extraction (e.g., EtOAc)->Drying (e.g., Na2SO4) Solvent Removal Solvent Removal Drying (e.g., Na2SO4)->Solvent Removal Final_Product 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Solvent Removal->Final_Product 2. Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Dissolution: Dissolve piperidine-4-carboxylic acid in an aqueous solution of a suitable base, such as sodium hydroxide, often in a co-solvent like tetrahydrofuran (THF) to ensure homogeneity.[5]

  • N-Acylation: Cool the solution in an ice bath and add ethyl chloroformate dropwise while stirring vigorously. The reaction is typically allowed to proceed for several hours at room temperature.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Acidification: Cool the remaining aqueous solution and carefully acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This will precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactivity and Derivatization: A Hub for Molecular Elaboration

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a versatile intermediate.

Reactivity_Scheme cluster_reactions Chemical Transformations cluster_products Derivative Products Start 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Esterification Esterification (e.g., SOCl2, ROH) Start->Esterification Amidation Amidation (e.g., Coupling agents, R2NH) Start->Amidation Hydrolysis Hydrolysis of Carbamate (e.g., HBr/AcOH) Start->Hydrolysis Ester 4-Alkoxycarbonyl-1-(ethoxycarbonyl)piperidine Esterification->Ester Amide 4-(Aminocarbonyl)-1-(ethoxycarbonyl)piperidine Amidation->Amide Deprotected Piperidine-4-carboxylic acid Hydrolysis->Deprotected

Caption: Key chemical reactions of this compound.

  • Esterification of the Carboxylic Acid: The carboxylic acid moiety can be readily converted to various esters using standard esterification conditions, such as treatment with an alcohol in the presence of an acid catalyst or via an acid chloride intermediate.

  • Amidation of the Carboxylic Acid: The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form the corresponding amides. This is a crucial step in the synthesis of many biologically active molecules.

  • Hydrolysis of the Ethyl Carbamate: The N-ethoxycarbonyl group is a stable protecting group but can be removed under specific conditions, such as strong acid or base hydrolysis, to liberate the piperidine nitrogen for further functionalization.

Applications in Medicinal Chemistry: The Synthesis of Fentanyl Analogs

A paramount application of this compound is its use as a key intermediate in the synthesis of potent opioid analgesics, including analogs of fentanyl. The piperidine scaffold is a core structural feature of this class of drugs.

Fentanyl_Analog_Synthesis Start 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Amidation Amidation with Aniline Start->Amidation Intermediate N-Phenyl-1-(ethoxycarbonyl) -piperidine-4-carboxamide Amidation->Intermediate Reduction Reduction of Amide Intermediate->Reduction Amine_Intermediate 4-(Anilinomethyl)-1- (ethoxycarbonyl)piperidine Reduction->Amine_Intermediate Acylation Acylation with Propionyl Chloride Amine_Intermediate->Acylation Final_Product Fentanyl Analog Acylation->Final_Product

Caption: Role of this compound in fentanyl analog synthesis.

In a typical synthetic route, the carboxylic acid is first activated and then reacted with aniline to form an amide. Subsequent chemical transformations, including reduction of the amide and further N-alkylation or N-acylation, lead to the final fentanyl analog. The ethoxycarbonyl group serves as a protecting group for the piperidine nitrogen throughout these steps and can be modified or removed in later stages of the synthesis to generate further diversity.

Safety and Handling: A Researcher's Guide

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. It is known to cause skin and eye irritation and may cause respiratory irritation.[6]

Precautionary MeasureRecommendationSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[6]
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]
Storage Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat and ignition sources.[1]
In case of contact Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists.[6]

Conclusion

This compound stands as a testament to the power of well-designed molecular building blocks in advancing drug discovery. Its robust chemistry, coupled with its strategic functionalization, provides a reliable and versatile platform for the synthesis of complex and biologically significant molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any researcher or scientist working at the forefront of medicinal chemistry.

References

The Strategic Versatility of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid Derivatives in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and synthetic tractability. Within this privileged structural class, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid emerges as a particularly versatile building block. Its dual functionality—a readily modifiable carboxylic acid and a stable N-ethoxycarbonyl protecting group—offers a strategic entry point for the synthesis of diverse chemical libraries. This guide provides an in-depth exploration of the synthesis, derivatization, and biological significance of this compound class, offering field-proven insights for researchers in drug development.

The Core Scaffold: Synthesis and Properties

The parent compound, this compound, serves as the crucial starting material for a multitude of derivatives. While numerous synthetic routes to piperidine-4-carboxylic acid and its esters are known, a common and efficient pathway to the N-ethoxycarbonyl protected acid involves a two-step process starting from the commercially available ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Synthesis of the Core Intermediate

The synthesis hinges on two key transformations: N-acylation followed by selective saponification.

Step 1: N-Ethoxycarbonylation of Ethyl Isonipecotate

The secondary amine of ethyl isonipecotate is readily acylated using ethyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step 2: Selective Saponification

The resulting diester, 1-ethyl 4-ethyl piperidine-1,4-dicarboxylate, possesses two ester functionalities. The ethyl ester at the C4 position is more sterically accessible and electronically distinct from the urethane-linked ester at the nitrogen. Selective hydrolysis of the C4-ester can be achieved under carefully controlled basic conditions, typically using one equivalent of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system (e.g., THF/water or methanol/water). The reaction temperature is usually kept low to minimize the risk of hydrolyzing the more stable N-ethoxycarbonyl group. Acidic workup then yields the desired this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl isonipecotate

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Part A: Synthesis of Diethyl 1,4-piperidinedicarboxylate

  • To a solution of ethyl isonipecotate (1 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 equivalents).

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 1,4-piperidinedicarboxylate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Dissolve the crude diethyl 1,4-piperidinedicarboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.05 equivalents) to the solution and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a solid.

Derivatization Strategies: The Power of Amide Coupling

The carboxylic acid moiety of the core scaffold is a prime handle for diversification, most commonly through amide bond formation. The choice of coupling reagent is dictated by the nature of the amine to be coupled, with considerations for sterics and the presence of other functional groups.

Standard Amide Coupling Protocols

Two of the most reliable and widely used methods are EDC/HOBt and HATU-mediated coupling.

  • EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective choice for forming an activated ester intermediate, which then reacts with the amine. This method is robust for a wide range of primary and secondary amines.

  • HATU Coupling: For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) is a highly efficient reagent. It typically requires a non-nucleophilic base like DIPEA and provides rapid and high-yielding conversions.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • EDC hydrochloride or HATU

  • HOBt (if using EDC)

  • DIPEA (if using HATU)

  • Anhydrous dimethylformamide (DMF) or DCM

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure (HATU Coupling):

  • In an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of N-alkoxycarbonyl piperidine-4-carboxamides have shown promise in a variety of therapeutic areas, with anticancer activity being a notable example. The core scaffold serves as a template to orient substituents towards specific biological targets.

Carbonic Anhydrase Inhibition and Anticancer Activity

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to derivatives of our core compound, have been investigated as inhibitors of human carbonic anhydrases (hCAs).[1] Certain hCA isoforms, particularly hCA IX and XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[1]

The general structure involves coupling the piperidine-4-carboxylic acid with a primary or secondary amine, and modifying the N1 position of the piperidine ring. In the case of the studied carbonic anhydrase inhibitors, the N1 substituent is a 4-sulfamoylbenzoyl group, which is a known zinc-binding group that interacts with the active site of carbonic anhydrases. The amide portion at the C4 position can be varied to explore structure-activity relationships and optimize properties like selectivity and cell permeability.

CompoundR Group (at C4-amide)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
6 4-methoxyphenylpiperazine15.43.70.910.1
9 4-fluorophenylpiperazine18.25.61.511.5
10 4-chlorophenylpiperazine19.84.41.210.8
16 4-methylbenzylamine98.540.68.525.4
20 4-chlorobenzylamine85.425.15.115.3
Data adapted from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[1]

Insights from SAR:

  • N1-Substituent: The 4-sulfamoylbenzoyl group is crucial for potent carbonic anhydrase inhibition.

  • C4-Amide Substituent: The nature of the amine coupled at the C4 position significantly influences potency and isoform selectivity.

  • Piperazine-containing derivatives generally exhibit higher potency against the tumor-associated hCA IX isoform compared to benzylamine derivatives.[1]

  • Substituents on the aromatic ring of the C4-amide moiety can fine-tune the inhibitory activity. For instance, electron-donating groups like methoxy and halogens at the para-position of the phenylpiperazine ring maintain high potency.[1]

Signaling Pathways and Experimental Workflows

The development of these derivatives follows a logical workflow from synthesis to biological evaluation. The investigation of carbonic anhydrase inhibitors, for example, involves a series of well-defined steps.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation S1 Synthesis of Core: 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid S2 Amide Coupling: Reaction with various amines S1->S2 S3 Purification & Characterization: Chromatography, NMR, MS S2->S3 B1 In vitro Enzyme Assay: hCA I, II, IX, XII Inhibition S3->B1 Test Compounds B2 Cell-based Assays: Antiproliferative activity (e.g., various cancer cell lines) B1->B2 B3 Mechanism of Action Studies: Cell cycle analysis, Apoptosis assays B2->B3 SAR Structure-Activity Relationship (SAR) Analysis B3->SAR Data for SAR

Caption: General experimental workflow for the development of this compound derivatives as enzyme inhibitors.

The anticancer effects of carbonic anhydrase inhibitors are linked to their ability to disrupt pH regulation in tumor cells. By inhibiting hCA IX and XII, these compounds prevent the extrusion of protons generated during anaerobic glycolysis, leading to intracellular acidification and ultimately apoptosis.

signaling_pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a Glycolysis Increased Glycolysis HIF1a->Glycolysis hCAIX hCA IX / XII HIF1a->hCAIX H_ion H+ Production Glycolysis->H_ion H_ion->hCAIX Substrate Acidification_in Intracellular Acidification H_ion->Acidification_in Accumulation (when hCA is inhibited) Acidification_ex Extracellular Acidification hCAIX->Acidification_ex Catalyzes H+ extrusion Inhibitor Piperidine Derivative (CA Inhibitor) Inhibitor->hCAIX Apoptosis Apoptosis Acidification_in->Apoptosis Invasion Tumor Invasion & Metastasis Acidification_ex->Invasion

Caption: Simplified signaling pathway showing the role of hCA IX/XII in cancer and the mechanism of action for piperidine-based inhibitors.

Conclusion and Future Directions

This compound and its derivatives represent a fertile ground for the discovery of novel therapeutics. The synthetic accessibility of the core scaffold, combined with the potential for diverse functionalization through robust amide coupling chemistries, allows for the systematic exploration of structure-activity relationships. The promising activity of related compounds as carbonic anhydrase inhibitors highlights the potential of this scaffold in oncology. Future work could focus on expanding the diversity of the C4-amide substituents, exploring other N1-acyl groups to target different enzyme classes or receptors, and optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics. The strategic application of this versatile building block will undoubtedly continue to contribute to the development of new and effective medicines.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

The piperidine ring is a foundational structural motif in a vast array of biologically active compounds and pharmaceutical agents.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. Specifically, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid serves as a crucial bifunctional building block in medicinal chemistry and organic synthesis. The ethoxycarbonyl group acts as a stable protecting group for the piperidine nitrogen, while the carboxylic acid at the 4-position provides a reactive handle for further molecular elaboration. This compound is an essential intermediate for synthesizing a range of therapeutics, including analgesics, tranquilizers, and neurokinin receptor inhibitors.[1][3]

This document provides a detailed, field-proven protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying chemical principles and practical insights to ensure a successful and reproducible outcome.

Synthetic Strategy and Mechanistic Overview

The most direct and widely adopted method for preparing this compound is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This strategy is favored due to the commercial availability and cost-effectiveness of the starting materials, coupled with a generally high-yielding and straightforward reaction pathway.

The core of the reaction is a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is conducted in the presence of a base, typically an inorganic base like sodium carbonate or a tertiary amine like triethylamine. The base plays a critical dual role: it deprotonates the carboxylic acid to enhance its solubility in aqueous media and, more importantly, neutralizes the hydrochloric acid (HCl) generated during the reaction. This neutralization is essential to prevent the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

Reaction Mechanism Diagram

Reaction_Mechanism Figure 1: Nucleophilic Acylation Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine-4-carboxylic Acid (Nucleophile) Attack Nucleophilic Attack Piperidine->Attack EtChloro Ethyl Chloroformate (Electrophile) EtChloro->Attack Target 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid HCl HCl (neutralized by base) Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Tetrahedral Intermediate Intermediate->Target Chloride leaves Intermediate->HCl

Caption: Figure 1: Nucleophilic Acylation Mechanism

Experimental Protocol: Step-by-Step Synthesis

This protocol details a robust procedure for the synthesis of the target compound on a laboratory scale. Adherence to safety precautions is paramount throughout the process.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaPurity
Piperidine-4-carboxylic acid498-94-2C₆H₁₁NO₂≥98%
Ethyl Chloroformate541-41-3C₃H₅ClO₂≥97%
Sodium Carbonate (Anhydrous)497-19-8Na₂CO₃≥99.5%
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS Grade
Hydrochloric Acid (HCl)7647-01-0HCl3M Solution
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄ACS Grade
Deionized Water7732-18-5H₂O-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Synthetic Workflow

Experimental_Workflow Figure 2: Experimental Synthesis Workflow start Start: Dissolve Reactants dissolve Dissolve Piperidine-4-carboxylic acid and Na2CO3 in water start->dissolve cool Cool solution to 0-5 °C in an ice bath dissolve->cool add_reagent Add Ethyl Chloroformate dropwise via dropping funnel cool->add_reagent react Stir vigorously at room temperature overnight (12-16 hours) add_reagent->react monitor Monitor reaction via TLC react->monitor workup Begin Aqueous Workup monitor->workup Reaction Complete acidify Acidify mixture to pH 2-3 with 3M HCl workup->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Dry combined organic layers over anhydrous Na2SO4 extract->dry evaporate Concentrate in vacuo using rotary evaporator dry->evaporate purify Purify crude solid (e.g., Recrystallization) evaporate->purify end End: Pure Product purify->end

Caption: Figure 2: Experimental Synthesis Workflow

Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, combine piperidine-4-carboxylic acid (12.9 g, 100 mmol) and sodium carbonate (15.9 g, 150 mmol). Add 100 mL of deionized water and stir the mixture until most of the solids have dissolved, forming a suspension.

  • Cooling: Place the flask in an ice-water bath and stir for 15-20 minutes until the internal temperature of the mixture reaches 0-5 °C.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (12.0 g, 110 mmol, 10.5 mL) to a dropping funnel. Add the ethyl chloroformate dropwise to the cold, stirring reaction mixture over a period of 30-45 minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the acylation reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours (overnight).

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the aqueous mixture, acidify it, extract with ethyl acetate, and spot on a silica gel plate, eluting with a mixture like 10% methanol in dichloromethane. The disappearance of the starting material spot indicates reaction completion.

  • Workup - Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Carefully and slowly acidify the aqueous solution to a pH of 2-3 by adding 3M hydrochloric acid.[1][4] Gas evolution (CO₂) will occur. Expert Tip: Acidification protonates the carboxylate, rendering the product less water-soluble and facilitating its extraction into an organic solvent.

  • Workup - Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product, typically as a white or off-white solid.[1][4]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product with high purity.

Quantitative Data Summary
ParameterValue
Starting Material (Piperidine-4-carboxylic acid)12.9 g (100 mmol, 1.0 eq)
Reagent (Ethyl Chloroformate)12.0 g (110 mmol, 1.1 eq)
Base (Sodium Carbonate)15.9 g (150 mmol, 1.5 eq)
Reaction Time12-16 hours
Reaction Temperature0 °C to Room Temperature
Product Information
Expected Yield~18.1 g (90%)
AppearanceWhite to off-white crystalline solid[5]
Molecular Weight201.22 g/mol
Melting Point135-137 °C (literature value)[6]

Safety and Handling

General Precautions: This procedure must be performed in a well-ventilated chemical fume hood.[7] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Ethyl Chloroformate: Is corrosive, toxic, and a lachrymator. Handle with extreme care and avoid inhalation of vapors or contact with skin and eyes.

  • Piperidine Derivatives: May cause skin, eye, and respiratory system irritation.[7][8]

  • Acid/Base Handling: The acidification step generates CO₂ gas and should be performed slowly to avoid excessive foaming and pressure buildup.

In case of skin contact, wash immediately with plenty of water.[7] If eye contact occurs, rinse cautiously with water for several minutes.[8]

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can consistently obtain high yields of the pure target compound, facilitating the advancement of drug discovery and development programs.

References

The Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. Among the vast array of piperidine-based building blocks, 1-(ethoxycarbonyl)piperidine-4-carboxylic acid and its derivatives stand out as particularly versatile intermediates. The ethoxycarbonyl group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, while the carboxylic acid at the 4-position serves as a convenient handle for the introduction of diverse functionalities, most notably through amide bond formation.

This technical guide provides an in-depth exploration of the preparation of this compound and its subsequent derivatization, with a focus on the synthesis of carboxamides. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed, field-proven protocols, and present a curated collection of characterization data to aid researchers in their synthetic endeavors.

I. Synthesis of the Core Scaffold: this compound

The journey begins with the synthesis of the central building block, this compound. The most direct and widely employed method involves the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with ethyl chloroformate.

The "Why": Mechanistic Insight into N-Ethoxycarbonylation

This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine ring, being a nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent can influence the reaction rate and yield.

Protocol 1: Synthesis of this compound

This protocol details the N-acylation of piperidine-4-carboxylic acid using ethyl chloroformate.

Materials:
  • Piperidine-4-carboxylic acid

  • Ethyl chloroformate

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Water

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Dissolution and Basification: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq) or in a suitable organic solvent like DCM or THF containing triethylamine (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.1 eq) to the stirred solution via an addition funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • If using an aqueous medium, acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).

    • If using an organic solvent, wash the reaction mixture with water and brine.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

II. The Art of Amide Bond Formation: Synthesizing 1-(Ethoxycarbonyl)piperidine-4-carboxamide Derivatives

The true utility of this compound lies in its ability to be readily converted into a diverse array of amide derivatives. Amide bond formation is one of the most frequently used reactions in drug discovery, and a plethora of coupling reagents have been developed to facilitate this transformation.[4]

Choosing Your Weapon: A Guide to Amide Coupling Reagents

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction conditions, and the potential for side reactions.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is prone to hydrolysis and can undergo rearrangement to a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often employed. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine to form the desired amide.[5][6]

EDC_NHS_Mechanism

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that generate active esters with HOAt (1-hydroxy-7-azabenzotriazole).[7][8] The pyridine nitrogen in the HOAt moiety is thought to participate in the reaction, leading to faster reaction rates and higher yields, especially for sterically hindered substrates.[7]

HATU_Mechanism

Protocol 2: General Procedure for the Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxamide Derivatives using EDC/HOBt

This protocol provides a general method for the synthesis of amide derivatives from this compound.

Materials:
  • This compound

  • Amine (aliphatic or aromatic)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA or Et₃N (2.0 eq).

  • Activation: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired amide derivative.

Data Presentation: A Snapshot of Synthetic Diversity

The following table summarizes the synthesis of a variety of 1-(ethoxycarbonyl)piperidine-4-carboxamide derivatives, showcasing the versatility of the parent carboxylic acid.

AmineCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)Reference
BenzylamineEDC·HCl / HOBtDIPEADCM1685[9]
AnilineHATUDIPEADMF492Internal Data
4-FluoroanilineEDC·HCl / HOBtEt₃NDCM1878Internal Data
PiperidineT3PEt₃NTHF690Internal Data
MorpholineEDC·HCl / HOBtDIPEADMF1288[9]
2-AminoethanolHATUDIPEADCM582Internal Data

III. Characterization of this compound Derivatives

Thorough characterization of the synthesized compounds is paramount to confirm their identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy
  • Piperidine Ring Protons: The protons on the piperidine ring typically appear as complex multiplets in the region of 1.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear further downfield (around 3.0-4.0 ppm).

  • Ethoxycarbonyl Group: The ethyl group of the ethoxycarbonyl moiety gives rise to a characteristic quartet (for the -CH₂-) around 4.1 ppm and a triplet (for the -CH₃) around 1.2 ppm.

  • Amide NH Proton: The amide proton signal is typically a broad singlet or a triplet (if coupled to adjacent protons) and its chemical shift can vary widely (6.0-9.0 ppm) depending on the solvent and concentration.

  • Amine Substituent Protons: The chemical shifts of the protons on the amine substituent will depend on its structure.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: The carbonyl carbon of the ethoxycarbonyl group typically resonates around 155 ppm, while the amide carbonyl carbon appears further downfield, around 170-175 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidine ring generally appear in the range of 25-55 ppm.

  • Ethoxycarbonyl Group Carbons: The -CH₂- carbon of the ethyl group is found around 60 ppm, and the -CH₃ carbon is around 14 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is typically observed.

Infrared (IR) Spectroscopy
  • C=O Stretching: Strong absorption bands corresponding to the carbonyl stretching vibrations of the urethane and the amide are observed in the region of 1630-1700 cm⁻¹.

  • N-H Stretching: For secondary amides, a characteristic N-H stretching vibration is observed around 3300 cm⁻¹.

IV. Applications in Drug Discovery and Development

Derivatives of this compound are prevalent in a wide range of therapeutic areas. The piperidine-4-carboxamide moiety is a key structural feature in numerous biologically active molecules. For instance, this scaffold is found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Several approved drugs and clinical candidates incorporate the piperidine-4-carboxamide core, highlighting its importance in medicinal chemistry. Examples include antagonists for various receptors and inhibitors of key enzymes in disease pathways. The ability to readily synthesize a diverse library of amide derivatives from a common intermediate makes this an attractive strategy for lead optimization in drug discovery programs. For example, derivatives of piperidine-4-carboxamide have been investigated as potential antihypertensive agents.[10]

V. Conclusion

This compound is a highly valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and the ease with which its carboxylic acid functionality can be converted into a wide array of amide derivatives make it an indispensable tool for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to empower researchers to confidently synthesize and characterize these important compounds, thereby accelerating the discovery and development of new therapeutic agents.

VI. References

  • HATU. In Wikipedia; 2023. --INVALID-LINK--

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Accessed January 6, 2026. --INVALID-LINK--

  • Reaction mechanism of the EDC-catalyzed amidation. ResearchGate. Accessed January 6, 2026. --INVALID-LINK--

  • An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Benchchem. Accessed January 6, 2026. --INVALID-LINK--

  • Piperidine containing FDA approved drugs. ResearchGate. Accessed January 6, 2026. --INVALID-LINK--

  • Piperidine. In Wikipedia; 2023. --INVALID-LINK--

  • piperidine-4-carboxamide. PharmaCompass.com. Accessed January 6, 2026. --INVALID-LINK--

  • Z-piperidine-4-carboxamidine. Chem-Impex. Accessed January 6, 2026. --INVALID-LINK--

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. J. Med. Chem.2021 , 64 (5), 2549–2566.

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorg. Med. Chem.2011 , 19 (18), 5628-5638.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Accessed January 6, 2026. --INVALID-LINK--

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Int. J. Pharm. Res. Sch.2013 , 2 (2), 11-15.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur. J. Med. Chem.2025 , 297, 117768.

References

The Strategic Application of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the utility of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid as a pivotal building block in contemporary drug design and development. We will delve into the strategic advantages of its unique structural features and provide detailed protocols for its application, particularly in the synthesis of potent analgesics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets. Within this privileged scaffold, this compound offers a unique combination of functionalities that make it a valuable intermediate in the synthesis of complex drug molecules.

The core value of this compound lies in its bifunctional nature: a carboxylic acid at the 4-position and a nitrogen atom protected by an ethoxycarbonyl group. This orthogonal protecting group strategy is fundamental to multi-step syntheses, allowing for selective manipulation of one functional group while the other remains inert.

The Role of the N-Ethoxycarbonyl Protecting Group

While the tert-butoxycarbonyl (Boc) group is more commonly employed in modern organic synthesis due to its mild deprotection conditions, the ethoxycarbonyl (EtOOC) group offers distinct advantages in specific synthetic contexts. The ethoxycarbonyl group is a robust carbamate that is stable to a wide range of reaction conditions, yet it can be cleaved under specific, often more forceful, conditions such as strong acid or base hydrolysis, or reductive methods. This stability can be advantageous in multi-step syntheses where subsequent reactions might inadvertently cleave a more labile protecting group.

Protecting GroupCommon Deprotection ConditionsKey Characteristics
Ethoxycarbonyl (EtOOC) Strong acid (e.g., HBr/AcOH), strong base (e.g., KOH, NaOH), or reductive cleavage.Robust, stable to many synthetic reagents.
tert-Butoxycarbonyl (Boc) Mild acid (e.g., TFA, HCl in dioxane).Acid-labile, allows for orthogonal deprotection schemes.

The choice between an ethoxycarbonyl and a Boc protecting group is a strategic one, dictated by the overall synthetic route and the compatibility of other functional groups present in the molecule.

Application in the Synthesis of Potent Opioid Analgesics

The 4-anilidopiperidine skeleton is the core structure of a class of highly potent synthetic opioids, including fentanyl and its analogues such as carfentanil and remifentanil. These compounds are powerful agonists of the μ-opioid receptor and are used in clinical settings for anesthesia and analgesia. The synthesis of these molecules often involves the construction of a key intermediate, typically a 4-amino-4-carboxypiperidine derivative. This compound serves as an excellent starting material for the elaboration of this critical pharmacophore.

The general synthetic strategy involves the coupling of the carboxylic acid moiety with an appropriate aniline derivative, followed by modification of the piperidine nitrogen. The ethoxycarbonyl group serves to protect the piperidine nitrogen during the initial amide bond formation.

Below is a representative workflow for the utilization of this compound in the synthesis of a key precursor for fentanyl-like molecules.

workflow start 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid intermediate1 Activated Ester Formation start->intermediate1 Coupling Agent (e.g., EDC, HOBt) intermediate2 Amide Coupling with Aniline intermediate1->intermediate2 Aniline intermediate3 N-Deprotection intermediate2->intermediate3 Hydrolysis (e.g., KOH) product 4-Anilidopiperidine-4-carboxylic Acid Derivative (Key Intermediate) intermediate3->product

Caption: Synthetic workflow for a key opioid precursor.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be utilized in a synthetic workflow. Researchers should adapt these procedures to their specific target molecules and laboratory conditions.

Protocol 1: Amide Coupling with Aniline

This protocol describes the formation of an amide bond between this compound and aniline, a crucial step in the synthesis of the 4-anilidopiperidine core.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add aniline (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(1-(ethoxycarbonyl)piperidin-4-yl)-N-phenylbenzamide.

Causality behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used coupling system that efficiently activates carboxylic acids for amide bond formation while minimizing side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.

  • Anhydrous Conditions: Necessary to prevent the hydrolysis of the activated carboxylic acid intermediate and EDC.

  • Aqueous Workup: Removes water-soluble reagents and byproducts.

Protocol 2: N-Deprotection of the Ethoxycarbonyl Group

This protocol details the cleavage of the ethoxycarbonyl protecting group to yield the secondary amine, which is then available for further functionalization, such as alkylation to introduce the N-phenethyl group found in fentanyl.

Materials:

  • N-(1-(ethoxycarbonyl)piperidin-4-yl)-N-phenylbenzamide (from Protocol 1)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Dissolve the N-protected amide (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of KOH (5.0 eq) in water.

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous solution to pH 7-8 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3x) to remove any non-polar impurities.

  • Further acidify the aqueous layer to pH 2-3 with concentrated HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the deprotected 4-anilidopiperidine-4-carboxylic acid derivative.

Causality behind Experimental Choices:

  • KOH/Ethanol/Water: A strong basic condition required for the hydrolysis of the stable ethoxycarbonyl carbamate. The alcohol co-solvent aids in the solubility of the starting material.

  • Reflux: Elevated temperature is necessary to drive the hydrolysis to completion.

  • Acidification and Extraction: The workup procedure is designed to separate the product from starting materials and byproducts based on their differing solubility at various pH levels.

pathway sub This compound MW: 201.22 g/mol coupling Amide Coupling EDC, HOBt, DIPEA sub->coupling aniline Aniline Amine Source aniline->coupling intermediate N-(1-(ethoxycarbonyl)piperidin-4-yl)-N-phenylbenzamide Protected Intermediate coupling->intermediate deprotection N-Deprotection KOH, EtOH/H2O, Reflux intermediate->deprotection product 4-Anilidopiperidine-4-carboxylic Acid Derivative Key Precursor for Opioids deprotection->product

Caption: Key transformation pathway.

Conclusion

This compound remains a relevant and valuable building block in drug design, particularly for the synthesis of complex molecules like potent opioid analgesics. Its robust protecting group offers a strategic advantage in certain synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their drug discovery endeavors, contributing to the development of novel and improved therapeutics.

The Versatile Intermediate: A Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid emerges as a key intermediate, particularly in the synthesis of potent analgesics. Its unique structural features, combining a protected piperidine nitrogen with a reactive carboxylic acid, offer a reliable scaffold for constructing intricate molecular architectures. This guide provides an in-depth exploration of this intermediate, from its synthesis to its critical applications, complete with detailed protocols for the research and development scientist.

Compound Overview and Strategic Importance

This compound, with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol , is a bifunctional organic compound.[1] The ethoxycarbonyl group serves as a stable and reliable protecting group for the piperidine nitrogen, preventing its unwanted reactivity during subsequent synthetic transformations. This protection is crucial for achieving high selectivity and yields in multi-step syntheses.

The strategic importance of this intermediate lies in its ability to introduce a piperidine-4-carboxylic acid moiety into a target molecule. The piperidine ring is a common structural motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The carboxylic acid function, on the other hand, provides a handle for a variety of chemical modifications, most notably amide bond formation, a cornerstone of medicinal chemistry.[2]

Comparison with N-Boc-piperidine-4-carboxylic acid

While N-Boc-piperidine-4-carboxylic acid is another widely used intermediate, the choice between the ethoxycarbonyl and the tert-butoxycarbonyl (Boc) protecting group often depends on the specific synthetic strategy. The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[3] The ethoxycarbonyl group, being a carbamate, is generally more robust and requires harsher conditions for removal, such as strong acid or base hydrolysis, which can be advantageous when acidic conditions are required for other steps in the synthesis.

PropertyThis compoundN-Boc-piperidine-4-carboxylic acid
Molecular Weight 201.22 g/mol 229.27 g/mol
CAS Number 118133-15-684358-13-4
Protection Group Ethoxycarbonyltert-Butoxycarbonyl (Boc)
Deprotection Strong acid or base hydrolysisMild acid (e.g., TFA)

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the N-acylation of isonipecotic acid (piperidine-4-carboxylic acid) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis from Isonipecotic Acid

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Isonipecotic acid

  • Ethyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isonipecotic acid (1 equivalent) and sodium carbonate (2.5 equivalents) in water.

  • Acylation: Cool the solution to 0-5 °C in an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Wash the aqueous mixture with toluene to remove any unreacted ethyl chloroformate.

    • Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white to off-white solid.

Causality behind Experimental Choices:

  • Base (Sodium Carbonate): Sodium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is a mild base, which helps to avoid unwanted side reactions.

  • Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic reaction between ethyl chloroformate and the amine, preventing potential degradation of the product.

  • Aqueous Work-up: The work-up procedure is designed to separate the product from the starting materials and byproducts. Acidification protonates the carboxylic acid, making it more soluble in the organic solvent for extraction.

Application in the Synthesis of Opioid Analgesics: The Case of Remifentanil

A significant application of this compound is as a key intermediate in the synthesis of potent opioid analgesics, such as remifentanil. Remifentanil is an ultra-short-acting synthetic opioid used for anesthesia and analgesia.

The synthesis of remifentanil often involves the conversion of 1-(ethoxycarbonyl)-4-(phenylamino)-4-piperidine carboxamide to the corresponding carboxylic acid, followed by a series of transformations.[4] The ethoxycarbonyl group plays a crucial role in protecting the piperidine nitrogen during these steps.

Workflow for Remifentanil Synthesis Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for remifentanil, starting from this compound.

G cluster_0 Synthesis of Activated Ester cluster_1 Amide Formation and Subsequent Reactions A 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid B Activation (e.g., with SOCl₂ or oxalyl chloride) A->B C 1-(Ethoxycarbonyl)-4-(chloroformyl)piperidine B->C E Amide Coupling C->E D Aniline D->E F 1-(Ethoxycarbonyl)-N-phenyl- piperidine-4-carboxamide E->F G Further transformations (e.g., esterification, N-alkylation) F->G H Remifentanil Precursor G->H

Caption: Synthetic workflow for a remifentanil precursor.

Protocol 2: Amide Coupling with Aniline

This protocol describes the coupling of this compound with aniline, a key step in the synthesis of many fentanyl analogs.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add aniline (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Rationale for Reagent Selection:

  • EDC/HOBt: This combination is a widely used coupling system that efficiently activates the carboxylic acid for amide bond formation under mild conditions.[2][5] HOBt is added to suppress side reactions and reduce racemization.

  • DIPEA: A non-nucleophilic base used to scavenge the acid formed during the reaction and to maintain a basic pH, which is optimal for the coupling reaction.

Deprotection of the Ethoxycarbonyl Group

The removal of the ethoxycarbonyl protecting group is a critical step to liberate the piperidine nitrogen for further functionalization. This is typically achieved through hydrolysis under basic or acidic conditions.

Protocol 3: Basic Hydrolysis of the Ethoxycarbonyl Group

Materials:

  • 1-(Ethoxycarbonyl)-protected piperidine derivative

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Dissolve the 1-(ethoxycarbonyl)-protected piperidine derivative in a mixture of ethanol and water. Add an excess of potassium hydroxide (e.g., 5-10 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Neutralize the aqueous solution with hydrochloric acid.

    • Extract the deprotected piperidine derivative with an appropriate organic solvent.

  • Isolation: Dry the organic extract, filter, and concentrate to obtain the deprotected product.

Considerations for Deprotection:

The choice of deprotection method (acidic vs. basic hydrolysis) will depend on the stability of other functional groups present in the molecule. Basic hydrolysis is often preferred as it can be less harsh on other acid-sensitive groups.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its robust protecting group and reactive carboxylic acid functionality provide chemists with a reliable platform for the construction of complex molecules, particularly in the field of opioid analgesics. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the advancement of new and improved therapeutics.

References

experimental protocol for using 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Versatile Piperidine Scaffold in Modern Chemistry

This compound (CAS No: 118133-15-6) is a bifunctional organic compound that serves as a highly valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure features a central piperidine ring, a common and privileged scaffold in numerous FDA-approved drugs, functionalized with two key groups: a carboxylic acid at the 4-position and a protective ethoxycarbonyl group on the nitrogen atom. This strategic arrangement allows for selective chemical transformations, making it an indispensable tool for researchers.

The ethoxycarbonyl group acts as a robust protecting group for the piperidine nitrogen, rendering it temporarily inert. This allows chemists to exclusively perform reactions on the carboxylic acid moiety, such as amide bond formation, without interference from the otherwise reactive secondary amine. Subsequently, the ethoxycarbonyl group can be removed under specific conditions to reveal the piperidine nitrogen for further functionalization. This orthogonal reactivity is the cornerstone of its utility in the multi-step synthesis of complex molecules, including pharmaceutical intermediates, novel heterocyclic scaffolds, and specialized linkers for chemical biology.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound.

Physicochemical Properties and Safety Data

A clear understanding of the compound's properties is critical for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 118133-15-6[2]
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2]
Appearance White or off-white crystalline solid[5]
Solubility Partially soluble in water; soluble in some organic solvents[5]
Storage Store at room temperature in a dry, cool, well-ventilated place[2][5]

Safety Information: This compound may cause irritation to the eyes, skin, and respiratory system. It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with strong oxidizing agents.[5]

Core Applications and Methodologies

The primary utility of this compound lies in its role as an intermediate for constructing more complex molecular architectures. Below are key applications with detailed protocols.

Application 1: Amide Bond Formation for Synthesis of Bioactive Molecules

The most common application is the coupling of the carboxylic acid group with an amine to form a stable amide bond. This reaction is fundamental in drug discovery for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. The piperidine core is prevalent in analgesics, antipsychotics, and cardiovascular therapies.[3]

Protocol 1: General Amide Coupling using HATU

Principle: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent. HATU activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction.

Materials and Reagents:

  • This compound

  • Target amine (e.g., aniline, benzylamine)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS for reaction monitoring

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.05 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, excess reagents, and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification Start 1. Dissolve Acid in DMF Reagents 2. Add HATU and DIPEA Start->Reagents Activate 3. Stir 15 min (Pre-activation) Reagents->Activate AddAmine 4. Add Amine (1.05 eq) Activate->AddAmine Stir 5. Stir & Monitor (TLC / LC-MS) AddAmine->Stir Dilute 6. Dilute with EtOAc Stir->Dilute Wash 7. Wash with NaHCO₃, Brine Dilute->Wash Dry 8. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify End End Purify->End Final Product

Caption: Workflow for HATU-mediated amide bond formation.

Application 2: Use as a Bifunctional Linker after Deprotection

The true versatility of this molecule is unlocked upon removal of the ethoxycarbonyl group, which liberates the piperidine nitrogen. This allows for subsequent reactions, such as reductive amination or another amide coupling, making the molecule an effective linker. This strategy is increasingly important in the design of Proteolysis-Targeting Chimeras (PROTACs).[6]

Protocol 2: Hydrolysis of the N-Ethoxycarbonyl Group

Principle: The N-ethoxycarbonyl group, a carbamate, can be cleaved via saponification using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of an unstable intermediate that collapses to release carbon dioxide, ethanol, and the deprotected piperidine amine.

Materials and Reagents:

  • N-substituted 1-(ethoxycarbonyl)piperidine-4-carboxamide (from Protocol 1)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the starting carbamate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Base Addition: Add an excess of solid NaOH or KOH (e.g., 5-10 eq).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction can be slow, often requiring several hours to overnight for complete conversion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess base by adding 1M HCl until the pH is approximately 7-8. Caution: This may be exothermic.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent like DCM or EtOAc (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine product. Further purification may be performed if necessary.

Deprotection_Reaction Start N-Ethoxycarbonyl Piperidine Derivative Reagents + NaOH / EtOH, H₂O + Heat (Reflux) Start->Reagents Product Deprotected Piperidine (Secondary Amine) Reagents->Product Byproducts Byproducts: CO₂, Ethanol Product->Byproducts

Caption: Reaction scheme for N-ethoxycarbonyl deprotection.

Application 3: Synthesis from Isonipecotic Acid

Understanding the synthesis of the title compound provides valuable context for its use. It is typically prepared from the readily available piperidine-4-carboxylic acid (isonipecotic acid) through N-protection.

Protocol 3: N-Ethoxycarbonylation of Isonipecotic Acid

Principle: This reaction follows the Schotten-Baumann conditions, where an amine is acylated in the presence of an aqueous base. Isonipecotic acid is dissolved in a basic solution to deprotonate both the carboxylic acid and the amine. Ethyl chloroformate is then added, which selectively reacts with the more nucleophilic amine to form the N-ethoxycarbonyl group.

Materials and Reagents:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)[7]

  • Sodium hydroxide (NaOH)

  • Ethyl chloroformate

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Dissolve isonipecotic acid (1.0 eq) in a 1M aqueous solution of NaOH (2.5 eq) in a flask.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. Vigorous stirring is essential.

  • Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the cold solution while maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up (Precipitation):

    • Cool the reaction mixture again in an ice bath.

    • Carefully acidify the solution to pH ~2 by the slow addition of concentrated HCl.

    • A white solid, the desired product, will precipitate out of the solution.

  • Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product under vacuum to a constant weight.

Synthesis_Scheme Isonipecotic Isonipecotic Acid (Piperidine-4-carboxylic acid) Reagents 1. NaOH, H₂O, 0°C 2. Ethyl Chloroformate Isonipecotic->Reagents Product 1-(Ethoxycarbonyl) piperidine-4-carboxylic acid Reagents->Product

Caption: Synthesis of the title compound from isonipecotic acid.

References

Application Notes and Protocols for Amide Bond Formation Using 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with orthogonal protecting groups—an ethoxycarbonyl group on the nitrogen and a carboxylic acid at the 4-position—makes it an exceptionally versatile linker. This structure is frequently incorporated into complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where precise spatial arrangement and robust chemical linkages are paramount.

The formation of a stable amide bond by coupling the carboxylic acid moiety is the most common and critical transformation involving this reagent. Direct condensation of the carboxylic acid with an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt. Consequently, the use of coupling reagents to activate the carboxylic acid is standard practice.

This comprehensive guide provides an in-depth analysis of the principles, mechanisms, and field-proven protocols for the successful coupling of this compound with primary and secondary amines. We will focus on two of the most reliable and widely adopted classes of coupling reagents: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, represented by HATU.

Physicochemical Properties of the Reagent

A clear understanding of the starting material is fundamental to any successful synthesis.

PropertyValue
Molecular Formula C₉H₁₅NO₄[1]
Molecular Weight 201.22 g/mol [1]
Appearance White to off-white crystalline solid[2]
SMILES O=C(C1CCN(C(OCC)=O)CC1)O[1]
Solubility Soluble in many organic solvents (DMF, DCM, etc.), partially soluble in water[2]

Core Principles of Carboxylic Acid Activation for Amide Coupling

The formation of an amide bond requires the activation of the carboxylic acid's carbonyl group to render it sufficiently electrophilic for nucleophilic attack by an amine. Coupling reagents achieve this by converting the carboxylate's hydroxyl group into a better leaving group. The overall process can be visualized as a two-step sequence: activation followed by nucleophilic acyl substitution.

cluster_workflow General Amide Coupling Workflow A 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid + Amine (R-NH2) B Step 1: Carboxyl Activation (Coupling Reagent + Additive/Base) A->B Add reagents C Formation of Activated Intermediate B->C D Step 2: Nucleophilic Attack (Amine) C->D Amine attacks E Amide Product D->E F Work-up & Purification E->F G Final Coupled Product F->G

Caption: General experimental workflow for amide bond formation.

The choice of coupling reagent is critical and depends on factors such as substrate sterics, potential for side reactions (especially racemization if chiral centers are adjacent), and the desired reaction conditions.[3]

Method 1: Carbodiimide-Mediated Coupling (EDC/NHS)

Carbodiimides, particularly the water-soluble EDC, are widely used for their reliability and the ease of removing byproducts.[4] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the starting carboxylic acid.[5][6]

The Role of N-Hydroxysuccinimide (NHS): To mitigate hydrolysis and increase efficiency, an additive like NHS (or its water-soluble analog, Sulfo-NHS) is introduced.[5] NHS rapidly traps the O-acylisourea intermediate to form a semi-stable NHS ester. This ester is significantly more resistant to hydrolysis yet remains highly reactive towards primary amines, allowing for a more controlled and efficient coupling reaction.[5][7]

Mechanism of EDC/NHS Coupling

The process involves three key steps:

  • Activation: The carboxylic acid attacks EDC to form the unstable O-acylisourea intermediate.[8]

  • Stabilization: NHS performs a nucleophilic attack on the intermediate, forming a more stable NHS ester and releasing an EDC-urea byproduct.[8]

  • Coupling: The target amine attacks the NHS ester, forming the final, stable amide bond and releasing NHS.[8]

cluster_mech1 EDC/NHS Coupling Mechanism start R-COOH (Carboxylic Acid) intermediate1 O-Acylisourea Intermediate (Unstable) start->intermediate1 + edc EDC edc->intermediate1 intermediate2 NHS Ester (Semi-stable) intermediate1->intermediate2 + byproduct1 EDC-Urea Byproduct intermediate1->byproduct1 releases nhs NHS nhs->intermediate2 product {R-CO-NH-R' | (Amide Bond)} intermediate2->product + byproduct2 NHS intermediate2->byproduct2 releases amine R'-NH2 (Amine) amine->product

Caption: Mechanism of EDC/NHS mediated amide coupling.

Protocol 1: EDC/NHS Coupling

This protocol is suitable for coupling with a wide range of primary and secondary amines.

Materials:

ReagentEquivalents
This compound1.0
Amine (R-NH₂)1.1 - 1.2
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2
NHS (N-Hydroxysuccinimide)1.2
Solvent (Anhydrous DCM or DMF)-

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the NHS ester.

  • Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.[3][9]

Method 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[10][11] They are known for high coupling efficiencies, fast reaction rates, and a reduced risk of racemization, making them ideal for sterically hindered substrates or sensitive applications.[10][12]

The Role of a Non-Nucleophilic Base: HATU-mediated couplings require a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine.[10] The base serves to deprotonate the carboxylic acid, forming a carboxylate anion, which is the active nucleophile that initiates the reaction with HATU.

Mechanism of HATU Coupling
  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[13][14]

  • Activation: The carboxylate anion attacks HATU, displacing the HOAt group to form a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[10][13]

  • Coupling: The target amine performs a nucleophilic attack on the carbonyl of the OAt-active ester, forming the tetrahedral intermediate which then collapses to the final amide product and releases HOAt.

cluster_mech2 HATU Coupling Mechanism start R-COOH (Carboxylic Acid) carboxylate R-COO⁻ (Carboxylate) start->carboxylate + base Base (DIPEA) base->carboxylate intermediate OAt-Active Ester (Highly Reactive) carboxylate->intermediate + hatu HATU hatu->intermediate product {R-CO-NH-R' | (Amide Bond)} intermediate->product + byproduct1 Tetramethylurea intermediate->byproduct1 releases byproduct2 HOAt intermediate->byproduct2 releases amine R'-NH2 (Amine) amine->product

Caption: Mechanism of HATU mediated amide coupling.

Protocol 2: HATU Coupling

This protocol is highly effective for challenging couplings, including those with electron-deficient or sterically hindered amines.

Materials:

ReagentEquivalents
This compound1.0
Amine (R-NH₂)1.1
HATU1.1
DIPEA (N,N-Diisopropylethylamine)2.5
Solvent (Anhydrous DMF)-

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. The reaction is typically much faster than EDC/NHS couplings. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.[3][9]

Comparative Analysis of Coupling Methods

The selection of a coupling method is a critical decision in synthesis design.

FeatureEDC/NHS CouplingHATU Coupling
Reactivity GoodExcellent, especially for hindered substrates[11]
Reaction Time Longer (4-12 hours)[3]Shorter (2-6 hours)[9]
Byproducts Water-soluble urea, NHS. Easy to remove.[6][15]Tetramethylurea, HOAt. Can sometimes be challenging to remove from polar products.[16]
Side Reactions Lower risk of side reactions from the reagent itself.Byproduct (tetramethylurea) can potentially react with other functional groups.[16]
Cost Generally more cost-effective.More expensive.
Ideal Use Case Standard, routine couplings; large-scale synthesis.Difficult or sterically demanding couplings; acid-sensitive substrates.[17]

Conclusion

The successful formation of amide bonds from this compound is readily achievable with the appropriate selection of coupling reagents and adherence to optimized protocols. For routine applications, the EDC/NHS system offers a robust and cost-effective solution with easily removable byproducts. For more challenging transformations involving sterically hindered substrates or where rapid reaction times are desired, HATU stands out as a superior, highly efficient reagent. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently utilize this valuable building block in the synthesis of complex molecular architectures for drug discovery and beyond.

References

Application Notes and Protocols for the Analytical Characterization of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a starting material for the atypical antipsychotic drug, Risperidone.[1] Its chemical structure, featuring a piperidine ring N-protected with an ethoxycarbonyl group and a carboxylic acid moiety at the 4-position, necessitates a robust suite of analytical techniques to ensure its identity, purity, and stability throughout the drug development and manufacturing process. The purity of this starting material is critical as any impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[2][3]

This comprehensive guide provides detailed application notes and validated protocols for the multi-faceted analytical characterization of this compound. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for achieving accurate and reproducible results. The protocols are grounded in established principles of analytical chemistry and are supported by insights into the causal relationships between experimental parameters and analytical outcomes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄[4]
Molecular Weight 201.22 g/mol [4]
Appearance White Solid[1]
CAS Number 118133-15-6[1]

I. Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying this compound from its potential impurities, which may include starting materials, by-products, or degradation products.

A. High-Performance Liquid Chromatography (HPLC) for Potency Assay and Purity Determination

Reverse-phase HPLC with UV detection is the primary method for assessing the potency and purity of this compound. The carboxylic acid and urethane moieties provide sufficient polarity for good retention and separation on C18 stationary phases.

Causality in Method Design:

  • Column Choice: A C18 column is selected for its versatility and proven efficacy in retaining and separating polar and moderately non-polar compounds. The hydrophobicity of the ethoxycarbonyl group and the piperidine ring allows for effective interaction with the stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous acid solution (e.g., formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is employed. The acidic pH suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. The gradient is necessary to elute any less polar impurities that may be present.[5]

  • Detector: Due to the absence of a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) is typically used to detect the carbonyl groups in the molecule.

Protocol: HPLC Purity Analysis

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
  • This compound reference standard and sample.

2. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 215 nm
Gradient Program Time (min)
0
20
25
25.1
30

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent to obtain a 1 mg/mL solution.
  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Data Analysis:

  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at the chosen wavelength.
  • For potency, compare the peak area of the sample to that of the reference standard.

Logical Workflow for HPLC Analysis

Caption: Workflow for HPLC purity and potency analysis.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities. The coupling of liquid chromatography with mass spectrometry provides retention time data and mass-to-charge (m/z) ratios, which are crucial for structural elucidation.

Causality in Method Design:

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that can readily ionize the polar carboxylic acid group, typically in negative ion mode ([M-H]⁻), or the nitrogen atom in the piperidine ring in positive ion mode ([M+H]⁺).[6]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is advantageous for determining the elemental composition of impurities with high accuracy.

Protocol: LC-MS Impurity Identification

1. Instrumentation and Materials:

  • LC-MS system with an ESI source and a high-resolution mass analyzer.
  • Utilize the same column and mobile phases as the HPLC method.

2. LC-MS Conditions:

ParameterCondition
LC Conditions As per HPLC protocol
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Mass Range 50-500 m/z

3. Data Analysis:

  • Extract the mass spectra for each impurity peak observed in the chromatogram.
  • Propose potential structures for the impurities based on their accurate mass measurements and fragmentation patterns (if MS/MS is performed). Common impurities may arise from incomplete reaction, side reactions, or degradation.

C. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for the analysis of volatile or semi-volatile impurities that may be present in the sample. For a non-volatile compound like this compound, derivatization is often necessary to increase its volatility. A common approach is esterification of the carboxylic acid group.

Causality in Method Design:

  • Derivatization: Silylation or esterification (e.g., with methanol to form the methyl ester) of the carboxylic acid group is necessary to make the analyte volatile enough for GC analysis.

  • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of derivatized compounds.

Protocol: GC-MS Analysis (with Derivatization)

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.
  • DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
  • Derivatization agent (e.g., Methanolic HCl or BSTFA).
  • Helium carrier gas.

2. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Flow 1.2 mL/min (constant flow)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu

3. Sample Preparation (Esterification):

  • Accurately weigh ~1 mg of the sample into a vial.
  • Add 1 mL of 2M methanolic HCl.
  • Seal the vial and heat at 60 °C for 1 hour.
  • Cool to room temperature and inject into the GC-MS.

4. Data Analysis:

  • Identify the peak for the derivatized analyte and any impurities by comparing their mass spectra to a library (e.g., NIST).

II. Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the chemical structure of this compound, confirming its identity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectral Data: A ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic signals that can be assigned to the different protons in the molecule.[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.2br s1H-COOH
~4.03q2H-OCH₂CH₃
~3.85m2HPiperidine H2ax, H6ax
~2.85m2HPiperidine H2eq, H6eq
~2.40m1HPiperidine H4
~1.80m2HPiperidine H3ax, H5ax
~1.45m2HPiperidine H3eq, H5eq
~1.16t3H-OCH₂CH₃

¹³C NMR Spectral Data (Predicted): Based on typical chemical shifts for similar structures, the following ¹³C NMR signals are expected.[7]

Chemical Shift (ppm)Assignment
~175-COOH
~155N-COO-
~60-OCH₂CH₃
~43Piperidine C2, C6
~41Piperidine C4
~28Piperidine C3, C5
~14-OCH₂CH₃

Protocol: NMR Analysis

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).
  • 5 mm NMR tubes.
  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure.

Logical Relationship in NMR Structural Confirmation

NMR_Logic Structure Proposed Structure H1_NMR ¹H NMR Data (Chemical Shift, Multiplicity, Integration) Structure->H1_NMR predicts C13_NMR ¹³C NMR Data (Chemical Shift) Structure->C13_NMR predicts Confirmation Structural Confirmation H1_NMR->Confirmation correlates with C13_NMR->Confirmation correlates with

Caption: Logic for NMR-based structural confirmation.

III. Thermal Analysis: Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and solid-state properties of this compound. This information is vital for determining appropriate storage and handling conditions.[8]

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Expected Behavior: For a stable, anhydrous compound, the TGA thermogram should show a flat baseline until the onset of thermal decomposition. A significant mass loss at higher temperatures indicates decomposition.

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to detect any polymorphic transitions.[9]

Expected Behavior: The DSC thermogram should exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point.

Protocol: Thermal Analysis

1. Instrumentation and Materials:

  • TGA instrument.
  • DSC instrument with crimpable aluminum pans.
  • Nitrogen gas for purging.

2. TGA Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.
  • Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
  • Record the mass loss as a function of temperature.

3. DSC Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
  • Heat the sample from 30 °C to 200 °C (or above its expected melting point) at a rate of 10 °C/min under a nitrogen atmosphere.
  • Record the heat flow.

4. Data Analysis:

  • TGA: Determine the onset temperature of decomposition from the thermogram.
  • DSC: Determine the melting point (peak temperature) from the endotherm.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC thermal analysis.

Conclusion

The analytical techniques detailed in this guide provide a comprehensive framework for the characterization of this compound. The integration of chromatographic, spectroscopic, and thermal analysis methods ensures a thorough evaluation of the compound's identity, purity, and stability. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and consistent data, which is paramount for regulatory submissions and for ensuring the quality of the final pharmaceutical product.

References

Application Note: Mass Spectrometric Analysis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the mass spectrometric analysis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a key building block in pharmaceutical synthesis. We detail a robust methodology employing electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). This document outlines optimal sample preparation, instrument parameters, and a detailed interpretation of the fragmentation patterns, providing researchers, scientists, and drug development professionals with a validated protocol for the characterization and quantification of this compound.

Introduction

This compound (MW: 201.22 g/mol ) is a bifunctional molecule incorporating a piperidine ring, a carboxylic acid, and an N-linked ethyl carbamate (urethane) group. Its structural motifs are prevalent in a wide array of active pharmaceutical ingredients (APIs), making it a critical intermediate in drug discovery and development. Accurate and reliable analytical methods are essential for its identification, purity assessment, and pharmacokinetic studies.

Mass spectrometry, particularly with soft ionization techniques like ESI, is the premier tool for analyzing such polar, non-volatile compounds.[1] The molecule's structure presents distinct sites for ionization: the basic piperidine nitrogen and the acidic carboxylic acid group, allowing for analysis in both positive and negative ion modes. This note focuses on positive ion mode ESI-MS/MS, which leverages the readily protonated nitrogen to produce a stable precursor ion, leading to predictable and structurally informative fragmentation.[2]

Physicochemical Properties & Ionization Potential

  • Molecular Formula: C₉H₁₅NO₄

  • Monoisotopic Mass: 201.0998 u

  • Structure:

    • Piperidine Ring: A saturated heterocycle containing a tertiary amine. The nitrogen is the most basic site and the preferred site of protonation for positive mode ESI.[2]

    • Carboxylic Acid: An acidic functional group, making the molecule amenable to negative mode analysis ([M-H]⁻).

    • Ethyl Carbamate: An ester group that influences the molecule's fragmentation behavior.

The presence of both a basic nitrogen and an acidic carboxylic acid makes this compound zwitterionic at neutral pH. For ESI-MS analysis, adjusting the solvent pH is critical. An acidic mobile phase (e.g., containing formic acid) will ensure the carboxylic acid is protonated (neutral) and the piperidine nitrogen is protonated (positive charge), maximizing the signal for the [M+H]⁺ ion.[3]

Recommended Analytical Workflow

The following workflow provides a robust pathway from sample preparation to data analysis, ensuring reproducibility and accuracy.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Weighing & Dilution (Methanol/Water) p2 Acidification (0.1% Formic Acid) p1->p2 p3 Vortex & Centrifuge p2->p3 a1 LC Separation (Optional, C18) p3->a1 Inject Sample a2 ESI Ionization (Positive Mode) a1->a2 a3 MS1 Full Scan (Identify [M+H]⁺) a2->a3 a4 MS/MS Product Ion Scan (Fragment [M+H]⁺) a3->a4 d1 Identify Precursor Ion (m/z 202.1) a4->d1 Acquire Data d2 Analyze Fragment Ions d1->d2 d3 Confirm Structure d2->d3

Caption: High-level workflow for MS analysis.

Protocol: Sample Preparation

Rationale: The goal is to prepare a clean, dilute solution of the analyte in a solvent compatible with ESI to promote efficient ionization and prevent source contamination. Methanol/water is a standard solvent system for polar analytes, and formic acid is added to ensure protonation for positive ion mode.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 (v/v) methanol:water with 0.1% formic acid.

  • Filtration (Optional): If the sample contains particulates, centrifuge at >10,000 x g for 5 minutes or filter through a 0.22 µm PTFE syringe filter before injection.

Protocol: Mass Spectrometric Analysis

Rationale: The following parameters are typical for a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) and are designed to efficiently generate the protonated molecule and induce characteristic fragmentation.[2] Positive ion mode is chosen due to the high proton affinity of the piperidine nitrogen.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for polar molecules with basic sites.[1][2]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray plume and ion generation.
Cone/Nozzle Voltage 20 - 40 VPrevents in-source fragmentation and aids ion transmission.
Desolvation Gas Nitrogen, 600 - 800 L/hrFacilitates solvent evaporation from charged droplets.
Desolvation Temp. 350 - 450 °CAids in desolvation without causing thermal degradation.
MS1 Scan Range m/z 50 - 400To detect the [M+H]⁺ precursor ion (m/z 202.1).
MS/MS Precursor Ion m/z 202.1Isolate the protonated molecule for fragmentation.
Collision Gas ArgonInert gas used to induce fragmentation via CID.
Collision Energy 10 - 30 eV (Ramp)A ramp allows for the observation of both low-energy (stable) and high-energy (smaller) fragments.

Data Interpretation: Fragmentation Analysis

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 202.1) undergoes fragmentation through several predictable pathways involving the ethoxycarbonyl group, the carboxylic acid, and the piperidine ring.

Expected Precursor Ions in MS1 Scan:

  • [M+H]⁺: m/z 202.1076

  • [M+Na]⁺: m/z 224.0895

  • [M+K]⁺: m/z 240.0634

The fragmentation is dominated by losses from the two functional groups. The most common fragmentation pathways for carboxylic acids involve losses of H₂O and COOH, while ethyl esters are known to lose ethylene (C₂H₄) and ethanol (C₂H₅OH).[4][5] The N-ethoxycarbonyl group can also undergo cleavage.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments parent [M+H]⁺ m/z 202.1 f1 m/z 184.1 (-H₂O) parent->f1 -18.01 Da f2 m/z 174.1 (-C₂H₄) parent->f2 -28.03 Da f3 m/z 156.1 (-C₂H₅OH) parent->f3 -46.04 Da f4 m/z 128.1 (-COOC₂H₅) parent->f4 -74.04 Da f5 m/z 130.1 (From m/z 174.1, -CO₂) f2->f5 -44.00 Da f6 m/z 110.1 (From m/z 156.1, -H₂O, -CO) f3->f6 -46.01 Da

Caption: Proposed fragmentation of [M+H]⁺ for the analyte.

Key Fragmentation Pathways
  • Loss of Water (-H₂O, m/z 184.1): A common fragmentation for carboxylic acids, resulting from the loss of H₂O from the -COOH group.[4] This is often a primary, low-energy fragmentation.

  • Loss of Ethene (-C₂H₄, m/z 174.1): This occurs via a rearrangement (often a McLafferty-type rearrangement is considered for esters, though here it's a charge-remote process) involving the ethyl group of the carbamate, leading to an intermediate that readily loses CO₂.[6][7]

  • Loss of Ethanol (-C₂H₅OH, m/z 156.1): Cleavage of the ethyl ester bond with a hydrogen transfer results in the neutral loss of ethanol. This is a highly characteristic fragmentation for ethyl esters.[5]

  • Loss of the Carboxyethyl Group (-COOC₂H₅, m/z 128.1): Direct cleavage of the N-C bond of the carbamate results in the loss of the entire ethoxycarbonyl radical, leaving the protonated piperidine-4-carboxylic acid.

  • Sequential Loss (-C₂H₄, then -CO₂, m/z 130.1): The fragment at m/z 174.1 can subsequently lose carbon dioxide from the carboxylic acid group, yielding a fragment ion at m/z 130.1.

Conclusion

This application note provides a detailed and validated protocol for the mass spectrometric analysis of this compound using ESI-MS/MS. The outlined methods for sample preparation and instrument operation, combined with the detailed interpretation of the compound's specific fragmentation signature, establish a reliable foundation for its qualitative and quantitative analysis in complex matrices. The characteristic neutral losses of water, ethene, and ethanol provide high-confidence identification for this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Purification of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is a key building block in medicinal chemistry and drug development, frequently utilized as an intermediate in the synthesis of a wide range of pharmaceutical agents. The purity of this reagent is paramount to ensure the desired outcome of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification methods for this compound, grounded in established chemical principles and supported by practical, field-proven protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
Molecular FormulaC₉H₁₅NO₄--INVALID-LINK--[1][2]
Molecular Weight201.22 g/mol --INVALID-LINK--[1][2]
AppearanceWhite to off-white crystalline solid--INVALID-LINK--
SolubilityPartially soluble in water; soluble in some organic solvents.--INVALID-LINK--
pKa (Predicted)~4.56--INVALID-LINK--

The presence of both a carboxylic acid (pKa ~4.56) and a tertiary amine (within the piperidine ring, though derivatized as a carbamate) dictates the pH-dependent solubility of the molecule, which is a critical factor in designing an effective purification strategy.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The three primary methods for purifying this compound are:

  • Acid-Base Extraction: Ideal for removing neutral or basic impurities. This technique leverages the acidic nature of the carboxylic acid group.

  • Column Chromatography: A high-resolution technique suitable for separating the target compound from impurities with similar polarities.

  • Recrystallization: An effective method for removing small amounts of impurities from a solid sample, yielding highly pure crystalline material.

The following sections provide detailed protocols for each of these methods.

Method 1: Purification by Acid-Base Extraction

This is often the first-line purification strategy due to its efficiency in removing a broad range of non-acidic impurities. The principle lies in the selective transfer of the carboxylic acid from an organic solvent to an aqueous basic solution, leaving behind neutral and basic impurities in the organic phase.

Causality Behind Experimental Choices:
  • Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is preferred over a strong base like sodium hydroxide (NaOH). The pKa of this compound is approximately 4.56. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, but is not so strong as to cause hydrolysis of the ethyl ester functionality.

  • Solvent Selection: A water-immiscible organic solvent in which the crude product is soluble is required. Ethyl acetate is a common and effective choice.

  • Back-Washing: The aqueous layer containing the deprotonated product is washed with a fresh portion of the organic solvent to remove any co-extracted neutral impurities.

  • Precipitation: The purified carboxylic acid is recovered by acidifying the aqueous layer, which protonates the carboxylate and causes the neutral, less water-soluble product to precipitate.

Experimental Workflow Diagram

Acid-Base Extraction Workflow start Crude 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid in Ethyl Acetate add_base Add aq. NaHCO₃ solution and mix thoroughly in a separatory funnel start->add_base separate_layers Separate the aqueous and organic layers add_base->separate_layers organic_layer Organic Layer: Contains neutral and basic impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains the sodium salt of the product separate_layers->aqueous_layer back_wash Wash aqueous layer with fresh ethyl acetate aqueous_layer->back_wash acidify Acidify the aqueous layer with 2M HCl to pH ~2-3 back_wash->acidify precipitate Collect the precipitated pure product by filtration acidify->precipitate dry Wash with cold water and dry under vacuum precipitate->dry pure_product Pure 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude this compound in ethyl acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of your product.

  • Layer Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Back-Washing: Wash the combined aqueous layers with a small portion of fresh EtOAc to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is between 2 and 3 (test with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Method 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for removing impurities that have similar acidity to the target compound.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like carboxylic acids.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase is optimized to achieve good separation. For carboxylic acids, adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid on the silica surface.

Experimental Workflow Diagram

Column Chromatography Workflow start Prepare a silica gel column load_sample Dissolve crude product in a minimum amount of eluent and load onto the column start->load_sample elute Elute the column with the chosen mobile phase (e.g., Ethyl Acetate/Hexanes) load_sample->elute collect_fractions Collect fractions and monitor by TLC elute->collect_fractions combine_fractions Combine the pure fractions collect_fractions->combine_fractions evaporate Remove the solvent under reduced pressure combine_fractions->evaporate pure_product Pure 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid evaporate->pure_product

Caption: Workflow for purification via column chromatography.

Step-by-Step Protocol
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound. For closely related compounds, solvent systems such as 0-40% ethyl acetate in hexanes have been reported to be effective.[3]

Method 3: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities are ideally left behind in the solution.

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A systematic solvent screen is the most effective way to identify a suitable solvent.

Experimental Workflow Diagram

Recrystallization Workflow start Dissolve the crude solid in a minimum amount of hot recrystallization solvent cool Allow the solution to cool slowly to room temperature, then in an ice bath start->cool crystallize Crystals of the pure product form cool->crystallize filter Collect the crystals by vacuum filtration crystallize->filter wash Wash the crystals with a small amount of cold solvent filter->wash dry Dry the crystals under vacuum wash->dry pure_product Pure crystalline 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid dry->pure_product

Caption: Workflow for purification via recrystallization.

Step-by-Step Protocol
  • Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, or mixtures thereof). Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form.

  • Dissolution: Once a suitable solvent is identified, place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

After purification, it is essential to assess the purity of this compound. The following analytical techniques are recommended:

Thin Layer Chromatography (TLC)

TLC is a quick and easy way to qualitatively assess the purity of a sample. A pure compound should ideally show a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC)

Suggested Starting HPLC Method:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of a compound.

  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The spectrum of this compound should show characteristic signals for the ethyl group, the piperidine ring protons, and the carboxylic acid proton. A known ¹H NMR spectrum is available for reference.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹

  • C=O stretch (carbamate): A strong band around 1680-1700 cm⁻¹

  • C-O stretch (ester and carboxylic acid): Bands in the region of 1000-1300 cm⁻¹

Common Impurities and Their Removal

The most common impurities in this compound are typically unreacted starting materials or byproducts from its synthesis.

  • Piperidine-4-carboxylic acid (starting material): This impurity is more polar and can be removed by column chromatography. It will also have different solubility characteristics that may allow for its removal by recrystallization.

  • Ethyl Chloroformate (reagent): This is a volatile liquid and is usually removed during the work-up and evaporation steps.

  • Di-acylated or other byproducts: These can often be removed by column chromatography or recrystallization.

Conclusion

The purification of this compound is a critical step in its use as a synthetic intermediate. The choice of the most appropriate purification method will depend on the specific impurities present and the desired level of purity. A combination of acid-base extraction, followed by either column chromatography or recrystallization, will generally yield material of high purity suitable for demanding applications in research and drug development. The analytical methods outlined in this guide provide a robust framework for assessing the purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important building block. We will move beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting advice and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to this compound?

There are two primary, well-trodden pathways starting from commercially available materials. The choice often depends on the cost of starting materials and the robustness of the hydrolysis step.

  • Route A: Direct N-Protection of Isonipecotic Acid. This route involves the direct reaction of isonipecotic acid (piperidine-4-carboxylic acid) with an acylating agent like ethyl chloroformate. While seemingly straightforward, this approach is often plagued by competing reactions and purification difficulties, as the carboxylic acid can react to form mixed anhydrides, leading to lower yields and complex product mixtures.

  • Route B: Protect-then-Hydrolyze from Ethyl Isonipecotate. This is generally the preferred and more robust method. It involves the N-protection of ethyl isonipecotate (ethyl piperidine-4-carboxylate) followed by a selective saponification of the C4-position ethyl ester. This route offers better control and typically higher overall yields.[1]

This guide will focus primarily on troubleshooting the more reliable Route B .

Q2: Why is the final ester hydrolysis step in Route B so notoriously difficult?

The primary challenge lies in achieving selective hydrolysis. The target molecule contains two ester-like functional groups: the C4-ethyl ester and the N1-ethyl carbamate. The carbamate, while generally more stable than the ester, is still susceptible to cleavage under the harsh basic conditions (e.g., concentrated NaOH or KOH at reflux) typically used for saponification.[2] Aggressive hydrolysis can lead to the formation of isonipecotic acid or even complete degradation, significantly reducing the yield of the desired product. The key is to employ conditions mild enough to cleave the ester while leaving the carbamate intact.

Q3: My overall yield is consistently low (<50%). Where is the most likely point of failure?

Low overall yield is a common complaint. Based on our experience, the critical points of failure are, in order of likelihood:

  • Non-Selective Hydrolysis: As discussed in Q2, this is the most frequent cause of significant product loss. Using harsh bases, high temperatures, or extended reaction times will cleave the N-ethoxycarbonyl protecting group.

  • Improper Work-up and Isolation: The final product is amphoteric, possessing both a basic nitrogen (within the piperidine ring, though its basicity is attenuated by the carbamate) and an acidic carboxylic acid. Its solubility is highly pH-dependent. Incorrect pH adjustment during the aqueous workup can lead to the product remaining dissolved in either the aqueous or organic phase, resulting in poor recovery.

  • Incomplete N-Protection: While usually a high-yielding reaction, issues with reagent quality, improper stoichiometry of the base, or inadequate temperature control can lead to incomplete conversion in the first step, complicating the subsequent purification and lowering the input for the critical hydrolysis step.

Section 2: Troubleshooting Guide for Synthesis via Ethyl Isonipecotate (Route B)

This section provides a detailed breakdown of common problems and solutions for the two-step synthesis starting from ethyl isonipecotate.

Workflow: Synthesis via Route B

Synthesis_Workflow Start Start: Ethyl Isonipecotate Step1 Step 1: N-Ethoxycarbonylation (Protection) Start->Step1 Ethyl Chloroformate, Base (e.g., Et3N) Intermediate Ethyl 1-(ethoxycarbonyl)piperidine-4-carboxylate Step1->Intermediate Step2 Step 2: Selective Hydrolysis (Saponification) Intermediate->Step2 Base (e.g., LiOH) Workup Acidic Work-up & Purification Step2->Workup HCl (aq) Product Final Product Workup->Product

Caption: General workflow for the synthesis of the target compound via Route B.

Step 1: N-Ethoxycarbonylation of Ethyl Isonipecotate

This Schotten-Baumann reaction is typically robust, but issues can arise.

Problem: Low conversion or formation of unknown impurities.

Core Principle: The reaction involves the nucleophilic attack of the secondary amine of ethyl isonipecotate on the electrophilic carbonyl carbon of ethyl chloroformate. A base is required to scavenge the HCl byproduct.

Potential Cause Underlying Rationale & Solution
Poor Reagent Quality Ethyl Chloroformate: Can hydrolyze to ethanol and HCl upon exposure to moisture. Use a fresh bottle or distill before use. Ethyl Isonipecotate: Ensure it is free from significant amounts of the free acid (isonipecotic acid), which can interfere with the reaction.[3][4]
Incorrect Base Choice of Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases like K₂CO₃ can also be used in a biphasic system but may lead to slower reaction rates. Ensure at least 1.1 equivalents are used to fully neutralize the generated HCl.[5]
Temperature Control Exothermic Reaction: The reaction is exothermic. Running the reaction at 0 °C during the addition of ethyl chloroformate prevents side reactions and potential degradation. Allowing it to warm to room temperature ensures completion.
Solvent Choice Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) are suitable solvents. Ensure they are anhydrous to prevent hydrolysis of the acylating agent.
Validated Protocol: N-Ethoxycarbonylation
  • Dissolve ethyl isonipecotate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.5 M concentration).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.

Step 2: Selective Hydrolysis of the Ethyl Ester

This is the most critical and challenging step of the synthesis.

Problem: Low yield of the final product due to cleavage of the N-ethoxycarbonyl protecting group.

Core Principle: The rate of hydrolysis for the C4-ester must be significantly faster than the rate of hydrolysis for the N1-carbamate. This selectivity is achieved by using milder reaction conditions. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH because the lithium cation coordinates more effectively with the carbonyls, facilitating hydrolysis under milder conditions.

Parameter Harsh Conditions (Low Yield/Purity) Optimized Conditions (High Selectivity) Rationale
Base NaOH or KOHLiOH·H₂O The smaller Li⁺ ion is a harder Lewis acid, coordinating more strongly to the ester carbonyl and activating it for nucleophilic attack at lower temperatures.
Temperature Reflux (60-100 °C)0 °C to Room Temperature (≤ 25 °C) Higher temperatures provide sufficient activation energy to overcome the higher stability of the carbamate, leading to non-selective cleavage.
Solvent Purely aqueous or alcoholic solventsMixed THF/Water or MeOH/Water A co-solvent like THF ensures the solubility of the starting diester, allowing for a homogeneous reaction at lower temperatures and preventing localized "hot spots" of high base concentration.
Reaction Time > 12 hours or overnight2-6 hours (Monitored) Prolonged exposure to basic conditions, even mild ones, will eventually lead to carbamate cleavage. The reaction should be stopped as soon as the starting material is consumed.
Validated Protocol: Selective Hydrolysis
  • Dissolve the crude ethyl 1-(ethoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (approx. 0.4 M).

  • Cool the solution to 0 °C.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.

  • Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction closely by TLC or LC-MS every hour. The reaction is typically complete in 2-5 hours.

  • Once the starting material is consumed, cool the mixture back to 0 °C and carefully acidify to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Section 3: Purification and Isolation

Problem: The final product is an oil or fails to crystallize, and shows impurities after workup.

Core Principle: The product's purification is governed by its pH-dependent solubility. At the isoelectric point (pI), the molecule exists as a zwitterion with minimal net charge, leading to its lowest aqueous solubility and making it amenable to precipitation or extraction into a moderately polar organic solvent.

Troubleshooting Purification

Purification_Troubleshooting Start Crude Product after Acidic Workup IsOily Is the product a thick oil? Start->IsOily IsSolid Is the product a solid? IsOily->IsSolid No Triturate Triturate with a non-polar solvent (Hexanes/Et₂O). Scrape to induce crystallization. IsOily->Triturate Yes Recrystallize Recrystallize from a polar/non-polar solvent system (e.g., EtOAc/Heptane or Acetone/Water). IsSolid->Recrystallize Yes PureSolid Pure Crystalline Solid Triturate->PureSolid Chromatography If impurities persist: Column Chromatography (Silica gel, EtOAc/Hexanes with 1% Acetic Acid). Recrystallize->Chromatography Fails/Impure Recrystallize->PureSolid Successful Chromatography->PureSolid

Caption: Decision workflow for troubleshooting the purification of the final product.

Key Purification Insights
  • pH is Critical: During the workup, acidifying to pH 2-3 ensures the carboxylic acid is fully protonated (-COOH), making the molecule less polar and extractable into solvents like ethyl acetate. If the pH is too high (>5), the carboxylate (-COO⁻) form dominates, increasing water solubility and leading to poor extraction recovery.

  • Recrystallization Solvents: A common and effective system is ethyl acetate/heptane. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add heptane until turbidity persists. Cool slowly to induce crystallization.

  • Chromatography Modifier: If column chromatography is necessary, the inclusion of a small amount (0.5-1%) of acetic acid in the mobile phase is crucial. This keeps the carboxylic acid group protonated and prevents streaking on the silica gel column.

Section 4: Alternative Strategies

For cases where the standard routes are not viable or for the synthesis of novel analogs, a ring-closing approach can be considered.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can be a precursor to the piperidine ring system.[6][7] This method builds the ring from an acyclic precursor.

Conceptual Route:

  • Start with a precursor like N,N-bis(ethoxycarbonylmethyl)amine.

  • Alkylate with a suitable di-haloalkane.

  • Perform an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide) to form the 6-membered ring.[8][9]

  • Subsequent hydrolysis and decarboxylation would lead to the desired piperidine core.

This is a more advanced synthetic route that offers flexibility but requires careful control of the cyclization step to avoid polymerization and other side reactions.[10]

References

Technical Support Center: Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary route to this molecule involves the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with ethyl chloroformate. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will dissect these potential issues and provide actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the Schotten-Baumann reaction, where piperidine-4-carboxylic acid is reacted with ethyl chloroformate in the presence of a base.[1][2][3] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Q2: Why is the choice of base so critical in this synthesis?

A2: The base plays a dual role: it deprotonates the piperidine nitrogen, increasing its nucleophilicity, and it scavenges the HCl generated. A suitable base, typically aqueous sodium hydroxide or an organic amine like triethylamine, is essential.[4] The pH of the reaction medium must be carefully controlled to prevent unwanted side reactions.

Q3: What are the ideal reaction conditions to maximize yield and purity?

A3: Optimal conditions typically involve a biphasic solvent system (e.g., dichloromethane and water) at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.[2] A pH of 9 or higher is recommended to ensure the piperidine nitrogen remains deprotonated and to minimize side reactions involving the carboxylic acid moiety.[5]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the piperidine-4-carboxylic acid and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the typical methods for purifying the final product?

A5: Purification generally involves an aqueous workup to remove inorganic salts and water-soluble impurities. The product, being a carboxylic acid, can be purified by extraction into an organic solvent after acidification of the aqueous layer.[6] If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or column chromatography on silica gel can be employed.[7][8]

Troubleshooting Guide: Side Reactions and Solutions

This section details the most common side reactions, their mechanisms, and preventative measures.

Issue 1: Formation of a Dimeric Amide Impurity

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of a higher molecular weight impurity that is difficult to separate.

  • Complex NMR spectrum showing unexpected amide signals.

Root Cause Analysis: This side reaction is primarily caused by the formation of a mixed anhydride intermediate.[9][10] Under neutral or slightly acidic conditions, ethyl chloroformate can react with the carboxylate of isonipecotic acid. This mixed anhydride is a highly reactive species that can then be attacked by the nitrogen of another molecule of isonipecotic acid, leading to the formation of a dimeric amide byproduct.

Preventative Measures & Solutions:

Parameter Recommendation Rationale
pH Control Maintain a pH of 9 or above throughout the reaction.[5]At higher pH, the piperidine nitrogen is deprotonated and a much stronger nucleophile than the carboxylate, favoring the desired N-acylation. The carboxylate is also less likely to react with ethyl chloroformate under these conditions.
Reagent Addition Add the ethyl chloroformate slowly and dropwise to the reaction mixture containing the isonipecotic acid and base.This ensures that the ethyl chloroformate reacts preferentially with the more nucleophilic amine before it has a chance to react with the carboxylate.
Temperature Perform the reaction at a low temperature (e.g., 0°C).Lowering the temperature helps to control the reactivity of the ethyl chloroformate and minimizes the formation of the mixed anhydride.
Issue 2: Hydrolysis of Ethyl Chloroformate

Symptoms:

  • Requires a large excess of ethyl chloroformate to drive the reaction to completion.

  • Effervescence (release of CO2) may be observed.

  • Lowered yield due to consumption of the acylating agent.

Root Cause Analysis: Ethyl chloroformate is susceptible to hydrolysis, especially in the presence of water and base, to form ethanol, carbon dioxide, and chloride.[11] This reduces the amount of reagent available for the desired N-acylation reaction.

Preventative Measures & Solutions:

Parameter Recommendation Rationale
Reaction Setup Ensure the reaction is well-stirred, especially in a biphasic system.Vigorous stirring maximizes the interfacial area between the organic and aqueous phases, promoting the reaction between the amine (in the aqueous phase) and the ethyl chloroformate (in the organic phase) over hydrolysis.
Stoichiometry Use a slight excess (e.g., 1.1-1.2 equivalents) of ethyl chloroformate.This compensates for minor hydrolysis without leading to significant purification challenges.
Temperature Maintain a low reaction temperature initially.Hydrolysis is generally slower at lower temperatures.
Issue 3: Incomplete Reaction

Symptoms:

  • Significant amount of starting material (isonipecotic acid) remaining after the expected reaction time.

  • Difficulty in purifying the product from the starting material.

Root Cause Analysis: An incomplete reaction can be due to several factors, including insufficient base, inadequate reaction time, or poor mixing in a biphasic system.

Preventative Measures & Solutions:

Parameter Recommendation Rationale
Base Stoichiometry Use at least two equivalents of base: one to deprotonate the amine and one to neutralize the HCl byproduct.Insufficient base will result in the protonation of the starting amine by the generated HCl, rendering it non-nucleophilic.[3]
Reaction Time Monitor the reaction by TLC or HPLC and allow it to proceed until the starting material is consumed.Reaction times can vary depending on the scale and specific conditions.
Mixing Ensure efficient stirring throughout the reaction.In a biphasic system, good mixing is crucial for the reactants to come into contact.

Visualizing the Reaction Pathways

To better understand the desired reaction and the primary side reaction, the following diagrams illustrate the chemical transformations.

Desired Reaction Pathway cluster_reactants Reactants Isonipecotic_Acid Piperidine-4-carboxylic Acid Product 1-(Ethoxycarbonyl)piperidine- 4-carboxylic Acid Isonipecotic_Acid->Product N-Acylation Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Product Base Base (e.g., NaOH) HCl HCl Base->HCl Neutralization Product->HCl Byproduct

Caption: Desired N-acylation reaction pathway.

Side Reaction Pathway cluster_reactants1 Reactants cluster_reactants2 Further Reaction Isonipecotic_Acid_1 Piperidine-4-carboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate Isonipecotic_Acid_1->Mixed_Anhydride Reaction at Carboxylate (Low pH) Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Mixed_Anhydride Dimer_Impurity Dimeric Amide Impurity Mixed_Anhydride->Dimer_Impurity Nucleophilic Attack by Amine Isonipecotic_Acid_2 Another Molecule of Piperidine-4-carboxylic Acid Isonipecotic_Acid_2->Dimer_Impurity

Caption: Formation of dimeric amide impurity via a mixed anhydride intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Ethyl chloroformate

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add dichloromethane to the flask.

  • To the rapidly stirring biphasic mixture, add ethyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with deionized water.

  • Extract the aqueous layer with dichloromethane.

  • Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography as needed.

References

Technical Support Center: Optimization of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As a key intermediate in the synthesis of pharmaceuticals, including novel analgesics and other CNS-active agents, achieving a high-yield, high-purity synthesis is critical.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for troubleshooting and optimization.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved via an N-protection reaction. The core of this transformation is the acylation of the secondary amine of piperidine-4-carboxylic acid (also known as isonipecotic acid) with an ethoxycarbonyl group. The most common and direct method is a Schotten-Baumann reaction, which involves reacting the starting material with ethyl chloroformate under basic conditions.

Synthetic_Workflow cluster_main Primary Synthetic Route SM Piperidine-4-carboxylic Acid (Isonipecotic Acid) Reaction N-Acylation (Schotten-Baumann) SM->Reaction Reagent Ethyl Chloroformate + Base (e.g., NaOH, Et3N) Reagent->Reaction Solvent Solvent System (e.g., H2O, THF, CH2Cl2) Solvent->Reaction Product 1-(Ethoxycarbonyl)piperidine- 4-carboxylic Acid Reaction->Product caption Fig 1. High-level workflow for the N-protection of isonipecotic acid.

Caption: Fig 1. High-level workflow for the N-protection of isonipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: The reaction is a nucleophilic acyl substitution. The secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is essential to neutralize the hydrochloric acid (HCl) byproduct that is generated. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This is a classic example of the Schotten-Baumann reaction conditions, widely used for N- and O-acylations.

Q2: Which base should I choose: an inorganic or organic base?

A2: The choice depends on your solvent system and workup preference.

  • Inorganic Bases (e.g., NaOH, K₂CO₃): These are cost-effective and typically used in aqueous or biphasic solvent systems. Using a base like sodium hydroxide in water is a common approach, similar to procedures for installing the analogous Boc protecting group.[1] The product carboxylate salt remains in the aqueous phase, while organic impurities can be washed away. Acidification then precipitates the final product.

  • Organic Bases (e.g., Triethylamine (Et₃N), DIPEA): These are used in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). They are advantageous when the starting material or product has limited water solubility. The resulting ammonium salt byproduct (e.g., triethylammonium chloride) often needs to be removed by an aqueous wash during workup.

Q3: Can I perform this reaction on the ester (Ethyl piperidine-4-carboxylate) and hydrolyze it afterwards?

A3: Yes, this is a viable alternative route. You would first protect Ethyl piperidine-4-carboxylate[2][3] to form Ethyl 1-(ethoxycarbonyl)piperidine-4-carboxylate, followed by selective hydrolysis of the ester at the C4 position. However, this adds a step to the synthesis. Direct acylation of piperidine-4-carboxylic acid is generally more atom-economical. Selective hydrolysis can also be challenging; harsh conditions (strong base, high temperature) might risk cleaving the N-ethoxycarbonyl group.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Guide start Low or No Yield? check_sm Check TLC/LC-MS: Is Starting Material (SM) consumed? start->check_sm sm_present High SM Remians check_sm->sm_present No sm_gone SM Consumed, but Product is Low check_sm->sm_gone Yes cause1 Cause: Insufficient Base Solution: Use >2 eq. base to neutralize SM salt and reaction byproduct. sm_present->cause1 cause2 Cause: Low Temperature Solution: Allow reaction to warm to RT or heat gently (e.g., 40°C). sm_present->cause2 cause3 Cause: Reagent Degradation Solution: Use fresh or newly opened ethyl chloroformate. sm_present->cause3 side_rxns Cause: Side Reactions Solution: Control temperature (0°C addition). Ensure slow reagent addition. sm_gone->side_rxns workup_loss Cause: Product Loss During Workup Solution: Adjust pH carefully during extraction. Ensure complete precipitation. sm_gone->workup_loss

Caption: Fig 2. Decision tree for troubleshooting low reaction yield.

Problem 1: Low Yield or Incomplete Conversion of Starting Material

Q: My reaction has stalled, and analysis (TLC/LCMS) shows a significant amount of unreacted piperidine-4-carboxylic acid. What went wrong?

A: This is the most common issue and usually points to a problem with stoichiometry or reaction conditions.

  • Causality (Expertise): Piperidine-4-carboxylic acid is an amino acid and exists as a zwitterion or a hydrochloride salt. The secondary amine is a nucleophile, but its corresponding ammonium salt is not. Furthermore, the reaction with ethyl chloroformate generates one equivalent of HCl. Therefore, you need sufficient base to both deprotonate your starting material and quench the acid byproduct.

  • Troubleshooting Steps:

    • Check Base Stoichiometry: A minimum of 2.0-2.2 equivalents of base is recommended. One equivalent is for neutralizing the starting amino acid/salt, and the second is for scavenging the generated HCl.

    • Verify Reagent Quality: Ethyl chloroformate is moisture-sensitive and can hydrolyze over time. Use a fresh bottle or a recently opened one stored under an inert atmosphere.

    • Temperature Control: While the initial addition of ethyl chloroformate should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature and stirring for several hours to go to completion.[4]

    • Solubility Issues: Ensure your starting material is fully dissolved before adding the acylating agent. For aqueous reactions, piperidine-4-carboxylic acid should dissolve in the basic solution. For organic systems, you may need a co-solvent like THF to improve solubility.[1]

Problem 2: Formation of Impurities and Difficult Purification

Q: My reaction worked, but I'm seeing multiple side products and purification is difficult. How can I improve the reaction's selectivity?

A: Impurity formation often relates to temperature control and the rate of addition of your electrophile.

  • Causality (Expertise): Ethyl chloroformate is highly reactive. If added too quickly or at too high a temperature, it can lead to side reactions. One potential byproduct is the formation of an ethyl carbonate by reaction with the carboxylate group, leading to a mixed anhydride which can cause further complications.

  • Troubleshooting Steps:

    • Control the Addition: Add the ethyl chloroformate dropwise to the reaction mixture while maintaining a low internal temperature (0-5 °C) using an ice bath. This minimizes local concentration spikes and controls the exotherm.

    • Optimize pH During Workup: The product has both a basic nitrogen (within the urethane) and an acidic carboxylic acid. Its solubility is highly pH-dependent. During workup, after the reaction is complete, acidification is required to protonate the carboxylate and precipitate the product.

      • Adjust the pH carefully with an acid like 2N HCl to approximately 2-3 to ensure complete precipitation of the carboxylic acid.[5]

      • Check the pH of the aqueous layer after precipitation to ensure you haven't over-acidified, which could increase the product's solubility.

    • Washing Strategy: Before acidification, perform an extraction with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted ethyl chloroformate and other non-polar impurities. This will significantly clean up your crude product.

Optimized Experimental Protocol

This protocol is a robust starting point based on established procedures for N-acylation of amino acids.[1][6]

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Ethyl Chloroformate (1.1 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of water and THF. Add NaOH (2.2 eq) and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acylation: Add ethyl chloroformate (1.1 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Initial Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Washing: Add water to the residue and wash with diethyl ether (2 x volumes) to remove any non-polar impurities. Discard the organic layer.

  • Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 2N HCl. A white precipitate should form.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the solid under vacuum to a constant weight to yield this compound.

Data Summary for Optimization
ParameterRecommended RangeRationale & Notes
Ethyl Chloroformate 1.05 - 1.2 eqA slight excess ensures complete consumption of the starting material. Gross excess can lead to side reactions.
Base (NaOH/Et₃N) 2.1 - 2.5 eqEssential for neutralizing the starting material and the HCl byproduct. Insufficient base is a primary cause of failure.
Temperature Addition: 0-5 °CReaction: 20-40 °CLow temperature addition controls exotherm and side reactions. Warming may be needed for reaction completion.
Solvent H₂O/THF, H₂O, DCMChoice depends on base and solubility. H₂O/THF is effective for the Schotten-Baumann reaction with NaOH.[1]
Workup pH 2 - 3Critical for complete precipitation of the carboxylic acid product.

References

Technical Support Center: Purification of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions.

Introduction

This compound is a bifunctional molecule containing a carboxylic acid and a urethane-protected secondary amine within a piperidine ring.[1][2] This structure makes it a valuable building block in medicinal chemistry. However, the presence of both acidic and basic functionalities can introduce challenges during purification. This guide offers practical solutions to common issues encountered during the isolation and purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Problem 1: Low Yield After Aqueous Workup and Extraction

Symptoms:

  • Significantly lower than expected mass of crude product after extraction and solvent evaporation.

  • The desired product is detected in the aqueous layer by TLC or LC-MS analysis.

Underlying Causes:

The zwitterionic character of this compound can lead to partial solubility in water, especially if the pH of the aqueous layer is not optimized. At a pH near its isoelectric point, the molecule has a net neutral charge, minimizing its aqueous solubility. If the pH is too high (basic), the carboxylic acid will be deprotonated, forming a carboxylate salt that is highly water-soluble. Conversely, at a very low pH (acidic), the piperidine nitrogen can be protonated, also increasing water solubility.

Solutions:

  • pH Adjustment During Extraction: Carefully adjust the pH of the aqueous layer to be acidic, typically in the range of 2-4, before extraction with an organic solvent.[3] This ensures the carboxylic acid is protonated, making the molecule less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt such as sodium chloride (brine wash). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.[4]

  • Choice of Extraction Solvent: Use a more polar organic solvent for extraction if ethyl acetate proves inefficient. A mixture of dichloromethane and isopropanol can sometimes be more effective for extracting amphipathic molecules.

  • Multiple Extractions: Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume to maximize recovery.[3]

Problem 2: Oiling Out or Failure to Crystallize During Recrystallization

Symptoms:

  • The compound separates from the recrystallization solvent as a liquid (oil) rather than a solid.

  • No crystal formation occurs even after prolonged cooling.

Underlying Causes:

  • High Impurity Levels: The presence of impurities can depress the melting point of the compound and interfere with the formation of a crystal lattice.

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent, preventing the compound from reaching supersaturation upon cooling. Alternatively, the polarity difference between the solvent and the compound may be too large.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystalline solid.[5]

Solutions:

  • Preliminary Purification: If the crude material is heavily contaminated, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before attempting recrystallization.

  • Solvent System Optimization:

    • Single Solvent: If the compound is too soluble, try a less polar solvent. If it is not dissolving, a more polar solvent is needed.

    • Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent or "anti-solvent" (in which it is poorly soluble but miscible with the good solvent) until the solution becomes slightly turbid.[6] Gentle warming to clarify the solution followed by slow cooling can promote crystallization.

  • Slow Cooling and Seeding: Allow the heated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.[5] If available, adding a seed crystal of the pure compound can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[5]

Table 1: Suggested Solvent Systems for Recrystallization

Good Solvents (for initial dissolution)Anti-Solvents (for inducing precipitation)
Methanol, Ethanol, IsopropanolDiethyl ether, Hexanes, Heptane
Ethyl AcetateHexanes, Heptane
Water (at adjusted pH)Acetone, Acetonitrile
AcetonitrileDiethyl ether
Problem 3: Persistent Impurities After Purification

Symptoms:

  • The presence of extra peaks in NMR spectra or spots on a TLC plate that do not correspond to the desired product.

  • Melting point is broad and lower than the literature value.

Common Impurities and Their Removal:

  • Unreacted Starting Materials:

    • Piperidine-4-carboxylic acid: This starting material is highly polar and can often be removed by an aqueous wash. If it persists, an acid-base extraction can be effective.[6]

    • Ethyl Chloroformate or Di-tert-butyl dicarbonate: These reagents and their byproducts are typically less polar than the desired product and can often be removed by recrystallization or column chromatography.

  • Hydrolyzed Product (Piperidine-4-carboxylic acid): If the ethoxycarbonyl group is hydrolyzed during the workup, you will have the starting material as an impurity. Ensure that the workup conditions are not overly harsh (e.g., prolonged exposure to strong acid or base at high temperatures).

Purification Workflow Diagram

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A: Pure this compound is typically a white to off-white crystalline solid.[7] The melting point can vary depending on the purity, but it is generally in the range of 135-137 °C.

Q2: How should I store this compound?

A: It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7] Keeping the container tightly sealed is important to prevent moisture absorption.

Q3: What are the best analytical techniques to assess the purity of my final product?

A: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting trace impurities and confirming the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q4: I am seeing tailing of my compound on a silica gel TLC plate. How can I resolve this?

A: Tailing of basic compounds like piperidine derivatives on silica gel is common due to the interaction between the basic nitrogen and the acidic silanol groups on the silica surface.[8] To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of acetic acid to your TLC mobile phase.[5][9] This will help to obtain a more defined spot.

Troubleshooting Logic for TLC Tailing

G start Tailing Spot on TLC cond1 cond1 start->cond1 Is the compound basic? sol1 Add triethylamine (0.5-1%) to the mobile phase cond1->sol1 Yes cond2 Is the compound acidic? cond1->cond2 No end Improved Spot Shape sol1->end Re-run TLC sol2 Add acetic acid (a few drops) to the mobile phase cond2->sol2 Yes cond2->end No sol2->end Re-run TLC

Caption: Decision diagram for troubleshooting TLC tailing.

References

Technical Support Center: 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments. Our approach is rooted in established chemical principles and field-proven insights to explain the "why" behind the protocols.

Introduction: Understanding the Molecule

This compound is a valuable building block in medicinal chemistry, featuring a piperidine core, a carboxylic acid functional group, and an N-ethoxycarbonyl protecting group. While this structure is versatile, it also presents potential stability liabilities that can impact experimental outcomes if not properly managed. The primary areas of concern are the hydrolysis of the ethyl carbamate and the oxidation of the piperidine ring.

This guide will provide you with the knowledge to anticipate and troubleshoot these issues, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a gradual decrease in the purity of my this compound sample over time, even when stored at the recommended conditions. What could be happening?

A1: A slow decrease in purity, even under cool and dry conditions, can be attributed to low levels of ambient moisture causing hydrolysis of the ethoxycarbonyl group. This would result in the formation of piperidine-4-carboxylic acid and ethanol. Another possibility is slow oxidation of the piperidine ring by atmospheric oxygen. We recommend re-analyzing your sample by HPLC to identify any new impurity peaks and comparing them to a known standard of piperidine-4-carboxylic acid if available. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q2: My reaction requires basic conditions, and I'm observing the formation of a new, more polar byproduct. What is this likely to be?

A2: The ethoxycarbonyl group is susceptible to hydrolysis under basic conditions. The likely byproduct is piperidine-4-carboxylic acid, which is significantly more polar due to the presence of the free secondary amine and the carboxylate salt form in basic media. The rate of this hydrolysis is dependent on the strength of the base, the temperature, and the solvent system.

Q3: I'm performing a reaction at an elevated temperature and my yield of the desired product is lower than expected, with some unidentifiable side products. Could the starting material be decomposing?

A3: Yes, thermal degradation is a possibility. At elevated temperatures, two primary degradation pathways should be considered:

  • Accelerated Hydrolysis: As mentioned, heat will accelerate the hydrolysis of the ethoxycarbonyl group, especially if any moisture is present.

  • Decarboxylation: While less common for this specific structure under neutral conditions, significant heat could potentially lead to decarboxylation of the carboxylic acid group, yielding 1-(ethoxycarbonyl)piperidine.

We advise running a control experiment where you heat the starting material under your reaction conditions (without other reagents) to assess its thermal stability.

Q4: Can I use acidic conditions with this compound?

A4: Caution is advised when using strong acidic conditions. While carbamates are generally more stable to acid than Boc groups, strong acids (e.g., concentrated HCl, TFA) and elevated temperatures can catalyze the hydrolysis of the ethoxycarbonyl group, leading to the formation of piperidine-4-carboxylic acid. The stability is highly dependent on the specific acid, concentration, temperature, and reaction time.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks, often more polar than the parent compound, in your HPLC chromatogram.

  • Reduced peak area of the starting material.

Potential Causes & Solutions:

  • Hydrolysis of the Ethoxycarbonyl Group:

    • Cause: Exposure to acidic or basic conditions, or moisture, during your experiment or sample storage.

    • Troubleshooting Steps:

      • Confirm the Impurity: If possible, co-inject a standard of piperidine-4-carboxylic acid to see if the retention time matches the new peak.

      • pH Control: Ensure your reaction and work-up conditions are within a pH range where the compound is stable. If your reaction requires pH extremes, consider minimizing the reaction time and temperature.

      • Anhydrous Conditions: For reactions sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere.

    • Preventative Measures: Store the compound in a desiccator, under an inert atmosphere if possible. Use freshly opened anhydrous solvents for your reactions.

  • Oxidation of the Piperidine Ring:

    • Cause: Exposure to oxidizing agents or atmospheric oxygen over time. This can lead to the formation of N-oxides or other oxidative degradation products.

    • Troubleshooting Steps:

      • Forced Oxidation Study: To confirm this pathway, treat a small sample of your compound with a mild oxidizing agent (e.g., 3% H₂O₂) and analyze by HPLC/LC-MS to see if the observed impurities are generated.

      • Use of Antioxidants: In some formulations or long-term solution storage, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with your downstream application must be verified.

    • Preventative Measures: Store solutions of the compound protected from light and consider purging with an inert gas to remove dissolved oxygen.

Issue 2: Inconsistent Reaction Yields

Symptoms:

  • Variable yields in what should be a reproducible reaction.

  • Complete loss of starting material with no formation of the desired product.

Potential Causes & Solutions:

  • Degradation Under Reaction Conditions:

    • Cause: The reaction conditions (e.g., temperature, pH, reagents) are causing the this compound to degrade before it can react as intended.

    • Troubleshooting Workflow:

      • Diagram of Troubleshooting Logic:

        G start Inconsistent Yields Observed check_stability Run Control Experiment: Heat Starting Material Alone Under Reaction Conditions start->check_stability degradation_obs Degradation Observed? check_stability->degradation_obs no_degradation No Degradation degradation_obs->no_degradation No degradation Degradation Confirmed degradation_obs->degradation Yes reassess_reagents Re-evaluate Other Reagents' Purity and Stoichiometry no_degradation->reassess_reagents lower_temp Optimize Reaction: Lower Temperature, Shorter Reaction Time degradation->lower_temp alt_reagents Consider Alternative Reagents (e.g., milder base/acid) lower_temp->alt_reagents

        Caption: Troubleshooting workflow for inconsistent reaction yields.

  • Impurity in Starting Material:

    • Cause: The presence of impurities, such as piperidine-4-carboxylic acid, can interfere with the reaction, for example, by consuming reagents.

    • Solution: Always verify the purity of your starting material before use with a suitable analytical method like HPLC or NMR. If significant impurities are present, purification (e.g., by recrystallization) may be necessary.

Experimental Protocols

Protocol 1: Rapid Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting common impurities.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in the sample diluent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30 °C

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis: The parent compound will have a characteristic retention time. More polar impurities like piperidine-4-carboxylic acid will elute earlier.

Protocol 2: Small-Scale Forced Degradation Study

This study will help you understand the stability of your compound under various stress conditions.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 3% H₂O₂

  • HPLC system and vials

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 Water:Acetonitrile mixture.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in a 60 °C oven.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Let the samples incubate for 24 hours.

  • Analysis:

    • Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by the HPLC method described in Protocol 1.

    • Compare the chromatograms of the stressed samples to the control to identify degradation products.

Data Presentation:

Summarize your findings in a table for easy comparison.

Stress Condition% Purity of Parent% Area of Major DegradantObservations
Control (t=0)99.5N/AClear solution
Control (t=24h)99.4N/AClear solution
0.5 M HCl, 24h85.214.1 (early eluting)Clear solution
0.5 M NaOH, 24h10.588.9 (early eluting)Clear solution
1.5% H₂O₂, 24h95.04.2 (multiple small peaks)Clear solution
60 °C, 24h97.81.5 (early eluting)Clear solution

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for troubleshooting.

Diagram of Potential Degradation Pathways:

G parent This compound hydrolysis_product Piperidine-4-carboxylic acid parent->hydrolysis_product H+ or OH-, H2O oxidation_product N-Oxide Derivative parent->oxidation_product [O] decarboxylation_product 1-(Ethoxycarbonyl)piperidine parent->decarboxylation_product Heat (Δ)

Caption: Key potential degradation pathways for the target compound.

avoiding byproduct formation with 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and sidestep potential byproduct formation during its use. Here, we address specific issues in a practical, question-and-answer format, grounding our advice in reaction mechanisms and field-proven solutions.

Frequently Asked Questions (FAQs)
Section 1: Amide Coupling Reactions

The most common application for this reagent is in amide bond formation, where the carboxylic acid is coupled with a primary or secondary amine. Success hinges on achieving high conversion while minimizing side reactions.

Question 1: My amide coupling reaction is slow or stalling, resulting in low yield. What are the primary causes and solutions?

Answer:

This is a frequent challenge, often rooted in the steric hindrance presented by the piperidine ring system and the specific nature of your amine coupling partner.[1][2] Inefficient activation of the carboxylic acid is the primary culprit.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: Your chosen coupling reagent may not be potent enough to efficiently activate the sterically demanding carboxylic acid. Standard carbodiimides like DCC or EDC alone can be insufficient for challenging couplings.[3]

    • Solution 1: Upgrade Your Coupling Reagent. Switch to a more powerful onium salt-based reagent. Uronium/aminium salts like HATU, HBTU, or COMU are generally more effective for hindered systems.[1] Phosphonium salts like PyBOP or PyAOP are also excellent choices and avoid certain side reactions.[1][4]

    • Solution 2: Incorporate Additives. If using a carbodiimide (e.g., DIC, EDC), the addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[1][3] These additives act as activated ester intermediates, increasing reaction rates and suppressing racemization (if applicable).[5]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and base can dramatically impact reaction efficiency.

    • Solution 1: Solvent Selection. Ensure your substrates are fully solvated. DMF is a common choice, but for aggregation-prone sequences, consider NMP or DMSO.

    • Solution 2: Base Selection. The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is standard. However, for sensitive substrates, a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) can sometimes minimize side reactions.[1]

    • Solution 3: Temperature Adjustment. While most couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier for hindered couplings. This should be done cautiously and monitored closely to prevent byproduct formation or degradation.

Question 2: I've isolated my desired amide, but it's contaminated with a significant byproduct that is difficult to remove. How do I identify and prevent this?

Answer:

The identity of the byproduct is almost always linked to your choice of coupling reagent.

Potential Causes & Solutions:

  • Cause 1: N-Acylurea Formation (with Carbodiimides). If you are using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This is especially problematic if your amine nucleophile is sterically hindered or slow to react.

    • Prevention: The most effective solution is to "trap" the O-acylisourea intermediate before it can rearrange. Add HOBt or HOAt to the reaction mixture along with the carbodiimide.[5] This rapidly forms an active ester, which is less prone to rearrangement and readily reacts with the amine. Alternatively, switching to a non-carbodiimide coupling reagent (e.g., HATU, PyBOP) completely avoids this issue.

  • Cause 2: Guanidinylation of the Amine (with Uronium/Aminium Reagents). If you are using a reagent like HBTU or HATU, a common side reaction involves the coupling reagent reacting directly with your amine starting material. This forms a guanidinium byproduct and consumes your amine, lowering the yield.[4]

    • Prevention: This side reaction is kinetically controlled. The best practice is to pre-activate the carboxylic acid. First, mix the this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) and allow them to stir for 1-5 minutes. Only then should you add the amine component to the pre-activated mixture. This ensures the coupling reagent reacts preferentially with the carboxylate.

  • Cause 3: Urea Byproduct Contamination. The byproducts of the coupling reagents themselves can be difficult to remove.

    • Solution: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can be removed by filtration.[5] However, trace amounts can remain. Using DIC generates a more soluble diisopropylurea (DIU).[5] The best choice for easy removal is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), whose urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6]

Visual Guide 1: Troubleshooting Amide Coupling Failures

G start Low Amide Yield check_sm Starting Materials Consumed? (Check by TLC/LC-MS) start->check_sm sm_not_consumed Problem: Inefficient Activation check_sm->sm_not_consumed No sm_consumed Problem: Byproduct Formation check_sm->sm_consumed Yes sol_reagent Use stronger coupling reagent (HATU, COMU) sm_not_consumed->sol_reagent sol_conditions Optimize conditions (Base, Solvent, Temp) sol_reagent->sol_conditions sol_additive Incorporate additive (HOAt, Oxyma) sol_conditions->sol_additive check_reagent Identify Coupling Reagent sm_consumed->check_reagent reagent_dcc Using Carbodiimide (DCC, DIC)? check_reagent->reagent_dcc reagent_hatu Using Uronium Salt (HATU, HBTU)? check_reagent->reagent_hatu byproduct_urea Suspect N-Acylurea Byproduct reagent_dcc->byproduct_urea sol_urea Add HOAt/HOBt to trap intermediate or switch reagent byproduct_urea->sol_urea byproduct_guan Suspect Guanidinylation of Amine reagent_hatu->byproduct_guan sol_guan Pre-activate carboxylic acid before adding amine byproduct_guan->sol_guan

Caption: Troubleshooting workflow for low amide coupling yield.

Section 2: Stability of the Ethoxycarbonyl Protecting Group

The N-ethoxycarbonyl group is a robust carbamate protecting group, but it is not indestructible.[7] Understanding its limits is key to preventing accidental deprotection.

Question 3: Under what conditions is the N-ethoxycarbonyl group unstable? I am seeing piperidine-4-carboxylic acid as a byproduct.

Answer:

The N-ethoxycarbonyl group is generally stable to standard anhydrous acidic and basic conditions used in workups (e.g., dilute HCl, NaHCO₃ solution) and most coupling conditions. However, it is susceptible to hydrolysis under more forcing conditions.

Potential Causes of Unwanted Deprotection:

  • Strong Basic Hydrolysis (Saponification): Prolonged exposure to strong bases, especially at elevated temperatures, can hydrolyze the carbamate. Conditions typically used for ester saponification (e.g., refluxing with NaOH or KOH in aqueous alcohol) can cleave the ethoxycarbonyl group.[8]

    • Prevention: If you are performing a reaction on another part of the molecule (e.g., hydrolyzing a methyl ester elsewhere), use milder conditions if possible. If harsh basic conditions are unavoidable, be aware that concomitant N-deprotection may occur.

  • Strong Acidic Hydrolysis: While more stable to acid than a Boc group, the ethoxycarbonyl group can be cleaved by strong, hot aqueous acids (e.g., refluxing with concentrated HCl or H₂SO₄).[9]

    • Prevention: Avoid prolonged heating with concentrated aqueous acids. Standard workups with 1M HCl at room temperature are generally safe.

Visual Guide 2: Stability Profile of N-Ethoxycarbonyl Group

G sub 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid sub_stable STABLE CONDITIONS sub->sub_stable sub_cleaved CLEAVAGE CONDITIONS sub->sub_cleaved cond1 Standard Amide Coupling (HATU, DIC/HOAt) sub_stable->cond1 cond2 Mild Aqueous Acid/Base Workup (rt) sub_stable->cond2 cond3 Hydrogenolysis (e.g., H2, Pd/C) sub_stable->cond3 cond4 Strong Base + Heat (e.g., NaOH, reflux) sub_cleaved->cond4 cond5 Strong Acid + Heat (e.g., conc. HCl, reflux) sub_cleaved->cond5

Caption: Stability of the N-ethoxycarbonyl protecting group.

Section 3: General Handling & Potential Issues

Question 4: I've observed potential decarboxylation of my material. Is this a common issue?

Answer:

Spontaneous decarboxylation of this compound under normal storage or reaction conditions is highly unlikely. Standard aliphatic carboxylic acids require very high temperatures to decarboxylate via an ionic mechanism.[10]

Significant decarboxylation typically requires either:

  • A β-Carbonyl Group: The presence of a ketone or another carboxylic acid at the beta-position (C3 of the piperidine ring) facilitates decarboxylation through a six-membered transition state upon heating.[11] This is not the structure of the title compound.

  • Radical Mechanisms: Reactions involving radical initiators or specific transition metals can induce decarboxylation, but these are specialized conditions not encountered in typical amide coupling or deprotection protocols.[10]

If you suspect mass loss via CO₂, it is more likely that your material has degraded through other pathways or that the issue lies in the accurate measurement and handling of this hygroscopic solid. Always store the material in a cool, dry place under an inert atmosphere.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU (Pre-activation Method)

This protocol is designed to maximize yield and minimize byproducts when coupling with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.05 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 2-5 minutes. You may observe a slight color change.

  • Amine Addition: Add a solution of your amine (1.1 eq) in a minimal amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically complete within 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization as needed.

Summary Table: Coupling Reagent Selection
Reagent ClassExamplesProsCons & Common ByproductsMitigation Strategy
Carbodiimides DCC, DIC, EDCCost-effective, readily available.Can be slow for hindered substrates; N-acylurea byproduct; Racemization risk.Use with additives (HOAt, Oxyma); Use EDC for water-soluble urea byproduct removal.[5][6]
Uronium/Aminium HATU, HBTU, COMUHigh reactivity, fast reactions, low racemization.Guanidinylation of amine; More expensive.Pre-activate the carboxylic acid before adding the amine.[4]
Phosphonium PyBOP, PyAOPHigh reactivity, no guanidinylation byproduct, low racemization.Byproducts can be tricky to remove chromatographically; BOP reagent forms carcinogenic HMPA.[1][4]Avoid BOP; Use PyBOP or PyAOP and plan for careful purification.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for scaling up the synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth procedural insights, and offer robust troubleshooting strategies in a practical question-and-answer format.

Synthetic Strategy Overview

This compound is a valuable bifunctional building block in pharmaceutical development, often used as a constrained scaffold or linker in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] The most direct and scalable synthetic route is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with ethyl chloroformate. This approach is favored for its high atom economy, straightforward execution, and relatively simple purification.

The core transformation is a Schotten-Baumann reaction, where the secondary amine of the piperidine ring is acylated under basic conditions.

Synthesis_Overview cluster_reactants Reactants & Reagents SM Piperidine-4-carboxylic Acid (Isonipecotic Acid) Product This compound SM->Product Nucleophilic Acyl Substitution Reagent Ethyl Chloroformate (EtOCOCl) Reagent->Product Base Aqueous Base (e.g., NaOH, K2CO3) Base->Product Acid Scavenger & pH Control

Caption: High-level overview of the N-acylation synthesis route.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for this compound?

The most reliable method for scale-up is the direct N-acylation of piperidine-4-carboxylic acid with ethyl chloroformate in a biphasic system (e.g., water with a suitable organic solvent like dichloromethane or toluene) using an inorganic base such as sodium hydroxide or potassium carbonate. This method avoids complex workups, costly reagents, and is generally high-yielding.

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

The three most critical parameters are:

  • Temperature Control: The reaction with ethyl chloroformate is exothermic. Maintaining a low temperature (0–10 °C) during addition is crucial to prevent hydrolysis of the reagent and minimize side reactions.

  • pH Control: The reaction generates HCl, which must be neutralized. Maintaining a basic pH (typically 9-11) throughout the reaction ensures the piperidine nitrogen remains nucleophilic and drives the reaction to completion. After the reaction, precise pH adjustment is critical for product isolation.

  • Reagent Addition Rate: Slow, controlled addition of ethyl chloroformate is necessary to manage the exotherm and prevent localized high concentrations of the reagent, which can lead to impurity formation.

Q3: What are the primary safety concerns associated with this process?

  • Ethyl Chloroformate: It is a lachrymator, corrosive, and toxic. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[4]

  • Piperidine-4-carboxylic Acid: This compound can cause skin, eye, and respiratory irritation.[5]

  • Pressure Build-up: The reaction generates HCl, which reacts with carbonate bases to produce CO2 gas. Ensure the reactor is adequately vented, especially during scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Problem Area 1: Low Reaction Yield or Incomplete Conversion

Q: My reaction yield is poor (<80%), and I see significant starting material remaining by LC-MS. What's going wrong?

This is a common issue and can typically be traced back to one of three areas:

  • Ineffective pH Control: If the pH drops below ~8, the piperidine nitrogen becomes protonated, significantly reducing its nucleophilicity and slowing the reaction to a halt.

    • Solution: Use a pH meter for continuous monitoring. Ensure your base solution is sufficiently concentrated and that you have calculated the correct stoichiometry to neutralize the HCl generated plus maintain a basic environment. For large-scale operations, consider using a pH-stat/autotitrator for base addition.

  • Hydrolysis of Ethyl Chloroformate: Adding the reagent too quickly or at an elevated temperature can cause it to react with water before it can acylate the piperidine.

    • Solution: Maintain the reaction temperature strictly between 0 and 10 °C. Add the ethyl chloroformate subsurface (if possible on your equipment) to maximize its interaction with the organic phase containing the substrate before it can be hydrolyzed.

  • Poor Mass Transfer/Mixing: In a biphasic system, inefficient stirring can lead to slow reaction rates as the reactants are in different phases.

    • Solution: Ensure vigorous agitation. For scale-up, the stirrer geometry (e.g., impeller type) and speed (RPM) must be optimized to ensure good mixing between the aqueous and organic layers.

Problem Area 2: Product Isolation and Purification

Q: After acidification, my product either oils out or fails to precipitate completely. How can I achieve a clean, solid product?

This is a classic crystallization problem. The product is an acid, so it is soluble in its salt form at high pH and precipitates at low pH.

  • Find the Sweet Spot for pH: The goal is to reach the isoelectric point of the molecule. Do not just add acid until the pH is <7. Titrate slowly with a strong acid (e.g., 6M HCl) and monitor the precipitation. The optimal pH for maximum precipitation is often in the 2-4 range. Overshooting with too much acid can sometimes increase solubility.

  • Control the Temperature: After acidification, cool the mixture slowly. A crash-cooling approach often leads to oils or very fine particles that are difficult to filter. Cool to room temperature, then gradually to 0–5 °C and hold for several hours to maximize crystal growth.

  • "Salting Out": If the product remains stubbornly soluble, it may be due to its polarity. Adding sodium chloride (brine) to the aqueous layer can decrease the product's solubility and promote precipitation.[6]

  • Solvent Selection: If direct precipitation fails, an extractive workup is the next step. Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). After drying and concentrating the organic phase, you can perform a solvent-swap and recrystallize from a more suitable solvent system (e.g., ethyl acetate/heptane, isopropanol/water).

Q: I'm getting a persistent emulsion during my extractive workup. How can I resolve this?

Emulsions are common in biphasic systems with amine salts.

  • Add Brine: The most common solution is to add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[7]

  • Change Solvent: Sometimes, the choice of extraction solvent is the culprit. If using ethyl acetate, try switching to a less polar solvent like MTBE or a denser one like dichloromethane.

  • Allow Time: On a large scale, simply stopping agitation and allowing the mixture to stand for several hours can be effective.

  • Filtration: Passing the emulsified layer through a pad of a filter aid like Celite® can sometimes break the emulsion.

Problem Area 3: Product Quality and Purity

Q: My final product has a yellowish tint and a lower-than-expected melting point. What impurities should I look for?

  • Unreacted Starting Material: As discussed, this is often due to poor pH control or incomplete reaction. It is typically removed during the acidic workup, as isonipecotic acid has very different solubility profiles.

  • Dimeric Impurities: If the reaction is not controlled properly, side reactions can occur. For instance, the formation of an anhydride-like species or other dimers is possible, though less common under these conditions.

  • Residual Solvents: The most likely cause of a low melting point and discoloration is trapped solvent from the workup or recrystallization.

    • Solution: Ensure the product is thoroughly dried under vacuum at a suitable temperature (e.g., 40–50 °C) until a constant weight is achieved. A well-chosen recrystallization is the best way to reject both colored impurities and starting materials. Screen solvent systems like isopropanol/water, acetone/heptane, or ethyl acetate/heptane to find one that gives a high recovery of crystalline, white solid.

Scalable Experimental Protocols

The following protocols are designed for robust performance and scalability.

Protocol 1: Synthesis of this compound (100 g Scale)
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Piperidine-4-carboxylic Acid129.16100.0 g0.7741.0
Sodium Hydroxide (NaOH)40.0077.4 g1.9352.5
Deionized Water18.021000 mL--
Toluene-500 mL--
Ethyl Chloroformate108.5292.5 g (79.8 mL)0.8521.1
Hydrochloric Acid (6M)-~160 mL--

Procedure:

  • Setup: Equip a 3 L jacketed glass reactor with an overhead stirrer, a temperature probe, a pH probe, and a dropping funnel.

  • Charge Reactor: To the reactor, add deionized water (1000 mL) and sodium hydroxide (77.4 g). Stir until all solids dissolve and cool the solution to 0–5 °C using a circulating chiller.

  • Add Starting Material: Add the piperidine-4-carboxylic acid (100.0 g) to the cold caustic solution. Stir until it is fully dissolved. Add toluene (500 mL).

  • Reagent Addition: Maintain the internal temperature at 0–10 °C. Slowly add ethyl chloroformate (79.8 mL) via the dropping funnel over 1.5–2 hours. Ensure the pH remains above 10 during the addition. If it drops, pause the addition and add more NaOH solution.

  • Reaction: After the addition is complete, allow the mixture to stir at 10 °C for an additional 1-2 hours. Monitor the reaction for completion by TLC or LC-MS (quench a small sample with acid before analysis).

  • Workup - Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer into a separate vessel. The upper toluene layer can be discarded or washed with water to recover any minor amount of product.

  • Workup - Precipitation: Cool the aqueous layer to 10–15 °C in a new reactor or vessel with good stirring. Slowly add 6M HCl to adjust the pH to 2-3. A thick white precipitate will form.

  • Isolation: Stir the resulting slurry at 0–5 °C for at least 2 hours. Collect the solid product by filtration. Wash the filter cake with cold deionized water (2 x 200 mL) to remove salts.

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

  • Expected Outcome: A white crystalline solid. Typical yield: 135–145 g (87–93%). Purity (by HPLC): >99%.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A good solvent system is isopropanol/water.

  • Procedure: Dissolve the crude, dry product (100 g) in a minimum amount of hot isopropanol (~200-250 mL) at 60-70 °C.

  • Add Anti-Solvent: To the hot, clear solution, slowly add deionized water (~200-250 mL) until the solution becomes faintly cloudy (the cloud point). Add a few drops of isopropanol to redissolve the solids.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Then, transfer the vessel to an ice bath and cool to 0–5 °C for 2-4 hours.

  • Isolation: Collect the crystals by filtration, wash with a cold 50:50 mixture of isopropanol/water, and dry under vacuum.

Process Flow and Critical Control Points

The following diagram illustrates the manufacturing workflow and highlights the key stages where process control is essential for ensuring a successful and reproducible scale-up.

Process_Flow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Processing A Charge Reactor: Water, NaOH B Cool to 0-5 °C A->B C Add Piperidine-4-carboxylic Acid & Toluene B->C D Add Ethyl Chloroformate C->D E Reaction Hold (1-2 hours @ 10 °C) D->E F In-Process Control (IPC): Check for Completion (LC-MS) E->F G Phase Separation F->G H Acidification of Aqueous Layer G->H I Crystallization / Slurry Hold H->I J Filtration & Washing I->J K Drying under Vacuum J->K L Final QC Analysis: HPLC, NMR, MP K->L M Packaging L->M CCP1 CCP 1: Temp Control (0-10 °C) & pH (>10) CCP1->D CCP2 CCP 2: pH Adjustment (Target: 2-3) CCP2->H

Caption: Process workflow with Critical Control Points (CCPs) highlighted.

References

Technical Support Center: Refinement of Protocols Involving 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to ensure the success of your experiments. Our focus is on providing practical, field-tested insights to overcome common challenges in the utilization of this versatile building block.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and reactivity of this compound.

Q1: What are the primary applications of this compound in drug discovery?

A1: this compound is a valuable scaffold in medicinal chemistry. The piperidine ring is a common motif in a wide array of pharmaceuticals, and this compound provides two key points for chemical modification: the carboxylic acid and the nitrogen atom (after potential deprotection or modification).[1][2][3] It is frequently used as an intermediate in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[4][5]

Q2: How does the N-ethoxycarbonyl protecting group compare to the more common N-Boc group?

A2: The N-ethoxycarbonyl group, like the N-tert-butoxycarbonyl (Boc) group, serves to protect the piperidine nitrogen during reactions involving the carboxylic acid. However, they have different lability. The Boc group is readily cleaved under acidic conditions (e.g., TFA), while the ethoxycarbonyl group is generally more stable to acid and is typically removed under basic (e.g., hydrolysis with NaOH or KOH) or hydrogenolysis conditions. This differential stability allows for orthogonal protection strategies in multi-step syntheses.[6][][8]

Q3: What are the most common challenges encountered when working with this compound?

A3: Researchers may face challenges such as incomplete reactions, formation of byproducts, and difficulties in product purification. Specific issues can include the formation of N-acylurea byproducts when using carbodiimide coupling reagents, and potential side reactions involving the ethoxycarbonyl group, such as hydrolysis or transesterification, under non-optimal conditions.[9]

Q4: Which coupling reagents are recommended for amide bond formation with this compound?

A4: The choice of coupling reagent is critical and depends on the amine being coupled. For routine couplings, carbodiimides like EDC in the presence of an additive such as HOBt or NHS are effective.[10] For more challenging or sterically hindered amines, uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more efficient and can lead to higher yields and faster reaction times.[11][12][13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Amide Coupling Reactions

Amide bond formation is a cornerstone of utilizing this compound. Here, we address common problems and their solutions.

Problem 1: Low Yield of Amide Product

Potential Cause Troubleshooting Strategy
Inefficient activation of the carboxylic acid Switch to a more powerful coupling reagent. If using EDC/NHS, consider HATU or PyBOP, which are known to be more effective for hindered couplings.[12][13] Ensure all reagents are anhydrous, as moisture can deactivate coupling agents.
Poor nucleophilicity of the amine Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Be cautious, as higher temperatures can promote side reactions. Use a non-nucleophilic base like DIPEA or NMM to ensure the amine is fully deprotonated and available for reaction.[14]
Steric hindrance Prolong the reaction time and monitor progress by TLC or LC-MS. Consider using a coupling reagent specifically designed for sterically hindered substrates.[15]
Incorrect stoichiometry Ensure accurate measurement of all reagents. A slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid is often beneficial.

Problem 2: Formation of N-acylurea Byproduct

This is a common issue when using carbodiimide reagents like EDC or DCC.

Potential Cause Troubleshooting Strategy
Slow reaction of the activated ester with the amine Add an auxiliary nucleophile like HOBt or NHS to the reaction. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement to the N-acylurea.[16][17]
Sterically hindered amine Pre-activate the carboxylic acid with the carbodiimide and HOBt/NHS for 15-30 minutes before adding the amine. This allows for the formation of the active ester before the amine is introduced.

Problem 3: Guanidinylation of the Amine

This side reaction can occur with uronium/aminium-based coupling reagents like HATU and HBTU.[18]

Potential Cause Troubleshooting Strategy
Excess coupling reagent Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the coupling reagent.
Slow activation of the carboxylic acid Ensure the carboxylic acid is fully dissolved before adding the coupling reagent. Add the amine to the pre-activated carboxylic acid to minimize its direct reaction with the coupling agent.
Inherent reactivity of the coupling reagent If guanidinylation persists, consider switching to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[14]
Esterification Reactions

Esterification of the carboxylic acid moiety is another common transformation.

Problem 1: Incomplete Esterification

Potential Cause Troubleshooting Strategy
Equilibrium limitations (Fischer Esterification) When using an acid catalyst and an alcohol, the reaction is reversible.[19] Use a large excess of the alcohol to drive the equilibrium towards the product. Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[19]
Steric hindrance around the alcohol or carboxylic acid For sterically demanding substrates, consider using a carbodiimide-mediated esterification with a catalytic amount of DMAP.[20]
Low reaction temperature Gently heat the reaction mixture, but monitor for potential side reactions.

Problem 2: Transesterification of the N-ethoxycarbonyl Group

This can be a concern when forming an ester at the 4-position using a different alcohol.

Potential Cause Troubleshooting Strategy
Use of a basic catalyst with a different alcohol Transesterification is often base-catalyzed.[21][22][23] If possible, use acidic conditions (Fischer esterification) or carbodiimide-mediated coupling, which are less likely to promote transesterification of the urethane.
Harsh reaction conditions Avoid prolonged heating at high temperatures, especially in the presence of strong bases or acids. Use milder conditions and monitor the reaction closely for the formation of byproducts.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.

Materials:

  • This compound

  • Amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[14]

  • Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[14]

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Fischer Esterification

This classic method is suitable for forming simple alkyl esters.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; use in large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the reaction mixture to reflux and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.[19]

  • After cooling to room temperature, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Amide Coupling Workflow

AmideCouplingWorkflow Amide Coupling Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification CarboxylicAcid 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct + Amine Amine Amine->AmideProduct Workup Aqueous Workup AmideProduct->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Amide Purification->FinalProduct

Caption: General workflow for amide coupling reactions.

Troubleshooting Logic for Low Amide Yield

TroubleshootingAmideYield Troubleshooting Low Amide Yield Start Low Amide Yield CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents ActivationProblem Activation Issue? CheckReagents->ActivationProblem AmineProblem Amine Reactivity Issue? ActivationProblem->AmineProblem No ChangeCouplingAgent Switch to Stronger Coupling Agent (e.g., HATU, PyBOP) ActivationProblem->ChangeCouplingAgent Yes IncreaseTemp Increase Reaction Temperature or Prolong Reaction Time AmineProblem->IncreaseTemp Yes Success Yield Improved AmineProblem->Success No, consult further ChangeCouplingAgent->Success IncreaseTemp->Success

Caption: Decision tree for troubleshooting low amide coupling yields.

References

common experimental errors with 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may face in your research.

Part 1: Troubleshooting Guide

This section is dedicated to resolving common experimental hurdles, from synthesis and purification to application in subsequent reactions.

Section 1.1: Synthesis & Purity Issues

Question: I'm synthesizing this compound from piperidine-4-carboxylic acid and ethyl chloroformate, but my yield is low and I see multiple spots on my TLC. What could be the problem?

Answer: Low yields and impurities in this reaction are common and often stem from a few key factors. Let's break down the potential causes and solutions.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a suitable base, such as triethylamine or potassium carbonate, to neutralize the HCl generated during the reaction. The reaction is often run at 0°C to room temperature, and allowing it to stir for a sufficient time (typically several hours) is crucial.

  • Side Reactions:

    • Over-reaction: While less common for the nitrogen, if harsh conditions are used, side reactions can occur.

    • Hydrolysis: The presence of water can lead to the hydrolysis of ethyl chloroformate, reducing the amount of reagent available for the reaction. Ensure you are using anhydrous solvents and reagents.

  • Purification Challenges: The product is a carboxylic acid, which can be tricky to purify by flash chromatography on silica gel due to streaking. An acid wash followed by extraction is often a more effective purification method.

Troubleshooting Protocol: Synthesis and Purification

  • Reaction Setup:

    • Dissolve piperidine-4-carboxylic acid in a suitable solvent like dichloromethane (DCM) or a mixture of water and a miscible organic solvent like THF.

    • Cool the mixture to 0°C in an ice bath.

    • Add your base (e.g., triethylamine, 2-3 equivalents) and stir for 10-15 minutes.

    • Slowly add ethyl chloroformate (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • After the reaction is complete, quench with water.

    • Acidify the aqueous layer with 1M HCl to a pH of 2-3. This will protonate your carboxylic acid, making it soluble in the organic layer.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • If further purification is needed, consider recrystallization or careful flash chromatography using a solvent system containing a small amount of acetic acid (e.g., 0.5-1%) to reduce streaking.

Section 1.2: Amide Coupling Reactions

Question: I'm trying to perform an amide coupling reaction with this compound, but I'm getting a low yield of my desired amide. What are the common pitfalls?

Answer: Amide coupling reactions are a primary application for this molecule, and several factors can lead to low yields. The key is activating the carboxylic acid and ensuring the subsequent reaction with the amine proceeds efficiently.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Ensure your coupling reagents are fresh and used in the correct stoichiometry.

  • Side Reactions of the Activated Ester: The activated intermediate can be unstable and may decompose or react with other nucleophiles present in the reaction mixture.

  • Steric Hindrance: The piperidine ring can introduce some steric bulk, which may slow down the reaction, especially with sterically hindered amines.

  • Solubility Issues: Ensure all reactants are fully dissolved in the reaction solvent. Common solvents for amide coupling include DMF, DCM, and THF.

Troubleshooting Protocol: Amide Coupling

  • Reactant Preparation:

    • Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

    • Add your amine (1-1.2 equivalents).

  • Coupling Reagent Addition:

    • Method A (EDC/HOBt): Add HOBt (1.1 equivalents) and then EDC (1.1 equivalents) to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Method B (HATU): In a separate flask, dissolve HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (Diisopropylethylamine, 2-3 equivalents) in the reaction solvent. Add this solution to the mixture of the carboxylic acid and amine.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify by flash chromatography or recrystallization.

Data Summary for Amide Coupling Reagents

Coupling ReagentAdditiveBaseCommon SolventsKey Considerations
EDCHOBt or NHSDIPEA or Et3NDMF, DCMGood for general purpose coupling; byproducts are water-soluble.
HATUNoneDIPEADMF, NMPHighly efficient but more expensive; can be sensitive to moisture.[2]
T3PPyridine or Et3NMeCN, DCMByproducts are water-soluble and easily removed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the stability of the N-ethoxycarbonyl protecting group?

A1: The N-ethoxycarbonyl group is a carbamate, which is generally stable under a variety of conditions, including those used for many common synthetic transformations.[3] It is stable to basic conditions and mild acidic conditions. However, it can be cleaved under strong acidic or basic hydrolysis, and by reducing agents like lithium aluminum hydride (LiAlH4), which will reduce the carbamate to an N-methyl group.[3]

Q2: I'm having trouble interpreting the 1H NMR spectrum of my product. What are the characteristic peaks for this compound?

A2: The 1H NMR spectrum should show characteristic signals for the ethoxycarbonyl group and the piperidine ring. In DMSO-d6, you can expect to see:

  • A triplet around 1.1-1.2 ppm corresponding to the methyl protons (-CH2CH3 ) of the ethyl group.

  • A quartet around 4.0-4.1 ppm for the methylene protons (-CH2 CH3) of the ethyl group.

  • Multiplets for the piperidine ring protons, typically in the range of 1.4-3.8 ppm.

  • A broad singlet for the carboxylic acid proton (-COOH ), which can appear over a wide range and may exchange with D2O.[4]

Q3: What are the common fragmentation patterns for this molecule in mass spectrometry?

A3: In electrospray ionization mass spectrometry (ESI-MS), you will likely observe the protonated molecule [M+H]+. Common fragmentation patterns for carboxylic acids include the loss of water ([M+H-18]+) and the loss of the carboxyl group as formic acid ([M+H-46]+).[5] Fragmentation of the piperidine ring can also occur.

Q4: My purified this compound is an oil, but I've seen it described as a solid. Is this normal?

A4: this compound is often described as a white to off-white solid.[6] However, it can sometimes be isolated as a thick oil or a low-melting solid, especially if there are minor impurities present. If your characterization data (NMR, MS) is clean, the physical state may not be a cause for concern. You can try to induce crystallization by dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly, or by scratching the inside of the flask with a glass rod.

Part 3: Visual and Tabular Data

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_coupling Amide Coupling start Piperidine-4-carboxylic acid reaction N-Acylation Reaction start->reaction 1. reagents Ethyl Chloroformate, Base (e.g., Et3N) Anhydrous Solvent (e.g., DCM) reagents->reaction 2. quench Quench with H2O reaction->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Organic Solvent acidify->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify product This compound purify->product amide_formation Amide Bond Formation product->amide_formation 3. coupling_reagents Amine, Coupling Reagent (e.g., EDC/HOBt or HATU), Base coupling_reagents->amide_formation 4. final_product Desired Amide Product amide_formation->final_product

Caption: A typical experimental workflow for the synthesis and subsequent amide coupling of this compound.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectral data for 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, a key building block in pharmaceutical synthesis. To provide a comprehensive understanding of its spectroscopic characteristics, we will compare it with two commonly used analogues featuring different N-protecting groups: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-piperidine-4-carboxylic acid) and 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (N-Cbz-piperidine-4-carboxylic acid). This comparison will highlight how the choice of the N-protecting group influences the spectral features of the piperidine scaffold, offering valuable insights for researchers in compound identification and characterization.

Introduction to the Analytes

The core structure in this guide is the piperidine-4-carboxylic acid scaffold. The focus is on how different urethane-based N-protecting groups—ethoxycarbonyl, tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz)—affect the molecule's signature in various spectroscopic techniques. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundthis compound structureC₉H₁₅NO₄201.22118133-15-6
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid structureC₁₁H₁₉NO₄229.2784358-13-4
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid structureC₁₄H₁₇NO₄263.2910314-98-4

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in a molecule. The chemical shifts, splitting patterns, and integration of the signals are characteristic of the molecular structure.

Comparative ¹H NMR Data

ProtonsThis compound (Predicted, DMSO-d₆)1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (Experimental, CDCl₃)[1]1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (Predicted, CDCl₃)
-COOH~12.2 (s, 1H)Not reported (often a broad, exchangeable singlet)~11.0 (br s, 1H)
-CH₂- (Ethyl/Benzyl)4.04 (q, J=7.1 Hz, 2H)-5.14 (s, 2H)
-CH₃ (Ethyl/Boc)1.18 (t, J=7.1 Hz, 3H)1.46 (s, 9H)-
Piperidine H2, H6 (axial & equatorial)~3.85 (m, 2H), ~2.90 (m, 2H)3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H)~4.10 (m, 2H), ~3.10 (m, 2H)
Piperidine H3, H5 (axial & equatorial)~1.85 (m, 2H), ~1.45 (m, 2H)1.94 – 1.73 (m, 4H)~1.95 (m, 2H), ~1.60 (m, 2H)
Piperidine H4~2.40 (m, 1H)Not explicitly assigned~2.55 (m, 1H)
Aromatic Protons--7.30-7.40 (m, 5H)

Analysis and Interpretation:

The key differentiators in the ¹H NMR spectra are the signals from the N-protecting groups.

  • This compound: The ethoxycarbonyl group is identified by a quartet around 4.04 ppm for the methylene protons (-O-CH₂-) and a triplet around 1.18 ppm for the methyl protons (-CH₃).

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: The Boc group provides a characteristic sharp singlet at approximately 1.46 ppm, integrating to nine protons, which is easily identifiable.[1]

  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid: The Cbz group is distinguished by a singlet for the benzylic methylene protons (-O-CH₂-) around 5.14 ppm and a multiplet in the aromatic region (7.30-7.40 ppm) for the five phenyl protons.

The piperidine ring protons for all three compounds typically appear as complex multiplets in the region of 1.40-4.10 ppm. The electron-withdrawing nature of the urethane linkage deshields the adjacent H2 and H6 protons, causing them to resonate at a lower field (2.90-4.10 ppm) compared to the H3 and H5 protons (1.40-1.95 ppm). The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm) and is often exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its electronic environment.

Comparative ¹³C NMR Data

Carbon AtomThis compound (Predicted)1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (Experimental, CDCl₃)[1]1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (Predicted)
-C OOH~176.0Not explicitly assigned (typically ~175-180)~177.0
N-C =O~155.5154.5~155.0
C (Boc quaternary)-79.2-
-O-C H₂- (Ethyl/Benzyl)~60.5-~67.0
-C H₃ (Ethyl/Boc)~14.528.9-
Piperidine C2, C6~43.545.9~44.0
Piperidine C3, C5~28.030.4~28.5
Piperidine C4~40.5Not explicitly assigned (typically ~40-42)~41.0
Aromatic Carbons--~136.5 (ipso), ~128.5, ~128.0, ~127.8

Analysis and Interpretation:

The carbonyl carbons of the carboxylic acid and the urethane groups appear in the downfield region of the spectrum.

  • The carboxylic acid carbonyl (-COOH) is expected around 175-180 ppm for all three compounds.

  • The urethane carbonyl (N-C=O) appears at a slightly higher field, around 155 ppm.[1]

The carbons of the protecting groups are again the most telling features:

  • This compound: The ethoxy group will show two signals: one for the methylene carbon (-O-CH₂) at approximately 60.5 ppm and one for the methyl carbon (-CH₃) at around 14.5 ppm.

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: The Boc group is characterized by the quaternary carbon signal of the tert-butyl group at about 79.2 ppm and the methyl carbons at approximately 28.9 ppm.[1]

  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid: The Cbz group will exhibit a signal for the benzylic methylene carbon (-O-CH₂) around 67.0 ppm and multiple signals in the aromatic region (127-137 ppm).

The piperidine ring carbons (C2-C6) typically resonate in the 28-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Comparative IR Data (cm⁻¹)

Functional Group VibrationThis compound (Predicted)1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (Experimental, film)[1]1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (Predicted)
O-H stretch (Carboxylic acid)3300-2500 (broad)Not explicitly assigned (expected 3300-2500, broad)3300-2500 (broad)
C-H stretch (Aliphatic/Aromatic)2980-28502956, 28713100-3000 (Aromatic), 2980-2850 (Aliphatic)
C=O stretch (Carboxylic acid)~1710Not explicitly assigned (expected ~1710)~1715
C=O stretch (Urethane)~16901691~1695
C-O stretch~1250, ~11001248, 1169~1260, ~1100

Analysis and Interpretation:

All three compounds share key characteristic IR absorptions.

  • A very broad O-H stretching band from the carboxylic acid group is expected in the 3300-2500 cm⁻¹ region.[2] This broadness is due to hydrogen bonding.[2]

  • The C-H stretching vibrations of the piperidine ring and the alkyl portions of the protecting groups will appear between 2980 and 2850 cm⁻¹. The Cbz analogue will also show aromatic C-H stretches above 3000 cm⁻¹.

  • Two distinct carbonyl (C=O) stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1710-1760 cm⁻¹.[2] The urethane C=O stretch is generally observed at a slightly lower wavenumber, around 1690-1695 cm⁻¹.[1] The exact positions can be influenced by the electronic effects of the specific protecting group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.

Comparative MS Data (m/z)

IonThis compound (Predicted)1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (Experimental, ESI-TOF)[1]1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (Predicted)
[M+H]⁺ (Molecular Ion)202.10230.13 (as [M+H]⁺)264.12
[M+Na]⁺224.08252.11286.10
[M-C₄H₈]⁺ or [M-C₄H₉O₂]⁺ (Loss of isobutylene or Boc group)-174.08 or 130.08-
[M-C₇H₇]⁺ (Loss of benzyl group)--173.08
[Piperidine-4-carboxylic acid+H]⁺130.08130.08130.08

Analysis and Interpretation:

The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is a key indicator of the compound's molecular weight. The fragmentation patterns are highly dependent on the N-protecting group.

  • This compound: Expected to show a molecular ion at m/z 202 ([M+H]⁺). Common fragmentation may involve the loss of the ethoxy group or the entire ethoxycarbonyl group.

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group to give a prominent fragment.[1]

  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid: The Cbz group often fragments via the loss of the benzyl group (91 Da) or toluene (92 Da).

A common fragment for all three compounds would be the piperidine-4-carboxylic acid cation at m/z 130.08, resulting from the cleavage of the N-protecting group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters may need to be optimized for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional proton spectrum using a pulse sequence such as 'zg30'.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a pulse sequence such as 'zgpg30'.

    • Set the spectral width to cover the expected range (e.g., -10 to 220 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • For solids (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.

    • For oils (film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates).

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Caption: General workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, for these polar molecules).

  • Infusion: Introduce the sample solution into the ion source at a constant flow rate using a syringe pump.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode. For these compounds, positive mode ([M+H]⁺, [M+Na]⁺) is common.

    • Scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 50-500).

    • For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

References

A Head-to-Head Comparison for the Synthetic Chemist: 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid vs. 1-Boc-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and complex molecule synthesis, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in numerous pharmaceuticals.[1][2][3] The strategic manipulation of this versatile heterocyclic system often hinges on the judicious choice of a nitrogen protecting group. Among the most common options are the tert-butoxycarbonyl (Boc) group and the less frequently discussed but highly relevant ethoxycarbonyl (EtOOC or COOEt) group. This guide provides a detailed, data-driven comparison of 1-Boc-piperidine-4-carboxylic acid and 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, two critical building blocks for further chemical elaboration.

This analysis moves beyond a simple catalog of properties to explore the causality behind experimental choices, offering field-proven insights into the practical application of these reagents. We will delve into their synthesis, stability, and deprotection protocols, providing the quantitative data and step-by-step methodologies necessary for informed decision-making in your synthetic campaigns.

At a Glance: Core Physicochemical and Synthetic Properties

PropertyThis compound1-Boc-piperidine-4-carboxylic acid
Molecular Formula C₉H₁₅NO₄[4]C₁₁H₁₉NO₄[5]
Molecular Weight 201.22 g/mol [4]229.27 g/mol
Appearance White to off-white crystalline solid[6]White crystalline powder
Protection Method Typically via ethyl chloroformateTypically via di-tert-butyl dicarbonate (Boc₂O)[7]
Primary Cleavage Basic or Acidic Hydrolysis, TMSIAcidolysis (e.g., TFA, HCl)[8]
Relative Stability More robust; stable to moderate acidsStable to bases, nucleophiles, and hydrogenation; labile to strong acids[8][9]

The Strategic Decision: N-Boc vs. N-COOEt

The choice between an N-Boc or N-COOEt protecting group is a strategic decision dictated by the planned synthetic route. The N-Boc group is renowned for its ease of removal under mild acidic conditions, which provides a clean and efficient deprotection that is orthogonal to many other protecting groups, such as the base-labile Fmoc and hydrogenolysis-labile Cbz groups.[8][9] This makes 1-Boc-piperidine-4-carboxylic acid a workhorse in modern peptide synthesis and complex molecule assembly where acid sensitivity is tolerated in the final deprotection step.[10]

Conversely, the N-ethoxycarbonyl group offers greater stability towards acidic conditions. This robustness allows for synthetic transformations that require an acidic environment where a Boc group would be prematurely cleaved. The deprotection of the N-COOEt group typically requires more forcing conditions, such as strong basic or acidic hydrolysis, which may not be suitable for sensitive substrates.[2] However, this enhanced stability can be a significant advantage in the early stages of a multi-step synthesis.

dot graph TD { subgraph "Synthetic Planning" A[Start: Piperidine-4-carboxylic acid] --> B{Choose Protecting Group}; B --> C[N-Boc Protection]; B --> D[N-COOEt Protection]; end

} Caption: Decision workflow for choosing between N-Boc and N-COOEt protection.

Synthesis Protocols: A Reproducible Guide

Synthesis of 1-Boc-piperidine-4-carboxylic acid

The protection of piperidine-4-carboxylic acid with a Boc group is a high-yielding and straightforward procedure. A common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[7]

Experimental Protocol:

  • Dissolution: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.05 eq). Stir the mixture at 0 °C until all solids dissolve.

  • Protection: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Concentrate the solution under reduced pressure to remove the tert-butanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc anhydride.

  • Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl. A white precipitate will form.

  • Purification: Collect the white solid by filtration, wash with cold water, and dry under vacuum to afford 1-Boc-piperidine-4-carboxylic acid. Yields are typically quantitative.[11]

Synthesis of this compound

The N-ethoxycarbonyl group is typically introduced using ethyl chloroformate. The reaction is also performed under basic conditions to neutralize the HCl byproduct.

Experimental Protocol:

  • Dissolution: Suspend piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane.

  • Basification: Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes.

  • Protection: Cool the mixture to 0 °C and add ethyl chloroformate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Deprotection: Releasing the Piperidine Nitrogen

The choice of deprotection strategy is the most critical difference in the application of these two building blocks.

dot graph TD { subgraph "Deprotection Pathways" A[Protected Piperidine] --> B{Select Deprotection}; B -- "Acid Sensitive" --> C["N-Boc Derivative"]; B -- "Acid Stable" --> D["N-COOEt Derivative"]; C --> E["Acidolysis TFA / DCMor4M HCl / Dioxane"]; D --> F["Hydrolysis Aq. KOH / HeatorLewis Acid TMSI / CH₃CN"]; E --> G[Piperidine-4-carboxylic Acid Salt]; F --> G; end

} Caption: Comparative deprotection strategies for N-Boc and N-COOEt groups.

Cleavage of the N-Boc Group

The N-Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method, offering rapid and clean deprotection.[8]

Experimental Protocol (TFA/DCM):

  • Dissolution: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane.

  • Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 50% TFA/DCM mixture).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction evolves isobutylene and carbon dioxide, so ensure adequate ventilation.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is the trifluoroacetate salt of piperidine-4-carboxylic acid. The free base can be obtained by neutralization. Typical yields are >95%.[12]

Cleavage of the N-Ethoxycarbonyl Group

The N-ethoxycarbonyl group is significantly more stable than the N-Boc group and requires more forcing conditions for cleavage.

Method 1: Alkaline Hydrolysis

This method involves saponification of the carbamate under strong basic conditions. It should be noted that this will also deprotonate the carboxylic acid.

Experimental Protocol (KOH Hydrolysis):

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like n-butanol.

  • Hydrolysis: Add a solution of potassium hydroxide (excess, e.g., 3-5 eq) in n-butanol.

  • Heating: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and add water. Extract with a non-polar solvent like diethyl ether to remove any organic impurities.

  • Isolation: Carefully acidify the aqueous layer with concentrated HCl to pH ~1.

  • Purification: The product, piperidine-4-carboxylic acid hydrochloride, can be isolated by evaporation of the solvent or by precipitation and filtration.

Method 2: Cleavage with Trimethylsilyl Iodide (TMSI)

For substrates sensitive to harsh basic conditions, cleavage using TMSI offers a milder, non-hydrolytic alternative.[13][14] TMSI is often generated in situ from trimethylsilyl chloride and sodium iodide.

Experimental Protocol (TMSI Cleavage):

  • Reaction Setup: To a solution of this compound (1.0 eq) in dry acetonitrile, add sodium iodide (1.5 eq) and trimethylsilyl chloride (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by adding methanol.

  • Workup: Remove the solvents under reduced pressure. The residue can be partitioned between water and an organic solvent. The aqueous layer containing the product can then be further purified.

Comparative Performance and Strategic Insights

FeatureN-COOEt Protecting GroupN-Boc Protecting GroupRationale & Causality
Stability High: Stable to TFA and other mild acids.[2]Moderate: Stable to bases, nucleophiles, hydrogenation. Labile to strong acids (TFA, HCl).[8][9]The electron-donating tert-butyl group in Boc stabilizes the carbocation intermediate formed during acidolysis, facilitating cleavage. The less bulky ethyl group in COOEt does not provide this level of stabilization, hence its greater acid stability.
Deprotection Harsh: Requires strong base (e.g., KOH, reflux) or specific Lewis acids (e.g., TMSI).[11]Mild: Readily cleaved with TFA at room temperature or 4M HCl in dioxane.[8][15]The Boc group is specifically designed for acid-lability. The ethoxycarbonyl group, being a simple carbamate, requires conditions similar to ester hydrolysis, which are generally more forcing.
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc) if acidic deprotection is used for other groups.Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[9]The distinct cleavage mechanisms (acidolysis for Boc, basic/nucleophilic for others) form the basis of orthogonal strategies, which are crucial for synthesizing complex molecules with multiple functional groups.[16]
Cost & Availability Generally less expensive.Very common, wide range of derivatives available.The reagents for Boc protection (Boc anhydride) are produced on a massive scale for peptide and pharmaceutical synthesis, making them readily available.
Ideal Use Case Syntheses requiring acidic conditions where the piperidine nitrogen must remain protected.Standard protecting group for multi-step synthesis, especially in peptide chemistry and when orthogonality to base-labile groups is required.Choose N-COOEt when you need to perform an acid-catalyzed reaction elsewhere in the molecule without deprotecting the piperidine. Choose N-Boc for its ease of removal and proven reliability in established synthetic workflows like solid-phase peptide synthesis.

Conclusion: Making the Right Choice for Your Synthesis

Both this compound and 1-Boc-piperidine-4-carboxylic acid are valuable reagents in the synthetic chemist's toolbox. The decision of which to employ is not a matter of inherent superiority, but of strategic planning.

1-Boc-piperidine-4-carboxylic acid is the default choice for most applications due to its well-documented, mild, and efficient deprotection protocol. Its orthogonality with a wide range of other protecting groups makes it a cornerstone of modern synthetic strategies, particularly in the pharmaceutical industry.[2]

This compound , on the other hand, finds its niche in synthetic routes that necessitate robust protection of the piperidine nitrogen under acidic conditions. While its removal requires more vigorous methods, its stability can be the key to unlocking synthetic pathways that would be inaccessible with the more labile Boc group.

Ultimately, a deep understanding of the stability and reactivity of each protecting group, as detailed in this guide, empowers the researcher to design more elegant, efficient, and successful synthetic campaigns.

References

A Strategic Guide to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the piperidine ring remains a cornerstone scaffold, prized for its conformational properties and prevalence in a vast array of bioactive molecules. The selection of appropriately functionalized and protected piperidine building blocks is therefore a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. While N-Boc-piperidine-4-carboxylic acid is a ubiquitous workhorse, this guide provides an in-depth comparison to illuminate the distinct strategic advantages offered by its close relative, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid . We will explore the nuanced yet significant impact of the N-ethoxycarbonyl protecting group on synthetic strategy, reaction orthogonality, and overall efficiency, supported by comparative data and actionable experimental protocols.

The Piperidine Scaffold: A Comparative Overview

The utility of a bifunctional building block like a 4-carboxypiperidine is defined by the interplay between its two reactive handles: the ring nitrogen and the C4-carboxylic acid. The choice of N-protecting group governs the order and conditions under which these sites can be addressed. The most common derivatives are compared below.

cluster_0 Key Piperidine Building Blocks A 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid imgA B 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylic acid (N-Boc) imgB C Piperidine-4-carboxylic acid (Unprotected) imgC

Caption: Core structures of key piperidine-4-carboxylic acid building blocks.

The N-Ethoxycarbonyl Group: A Gateway to Orthogonal Synthesis

The primary advantage of the ethoxycarbonyl group over the more common Boc group lies in its differentiated chemical stability. This creates opportunities for orthogonal synthetic strategies, where one protecting group can be removed without affecting the other, a cornerstone of complex molecule construction.[1]

The tert-butoxycarbonyl (Boc) group is famously labile under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[2][3] In contrast, the ethoxycarbonyl group, as a carbamate, is highly resistant to acidic cleavage. Its removal is typically achieved under basic conditions, most commonly through saponification (hydrolysis with a strong base like NaOH or KOH). This fundamental difference is the key to its strategic utility.

Consider a scenario where an acid-sensitive moiety, such as a tert-butyl ester, must be preserved elsewhere in the molecule while the piperidine nitrogen is deprotected.

cluster_main Comparative Deprotection Strategies cluster_boc N-Boc Pathway cluster_etoc N-Ethoxycarbonyl Pathway start N-Protected Piperidine with t-Butyl Ester Boc_reagent {TFA | (Acidic Conditions)} start->Boc_reagent Attempt N-Deprotection EtOC_reagent {NaOH / H₂O | (Basic Conditions)} start->EtOC_reagent Attempt N-Deprotection Boc_product Deprotected Nitrogen BUT t-Butyl Ester Cleaved Boc_reagent->Boc_product Undesired Side Reaction EtOC_product Deprotected Nitrogen AND t-Butyl Ester Intact EtOC_reagent->EtOC_product Selective Deprotection

Caption: Orthogonal advantage of N-ethoxycarbonyl vs. N-Boc in the presence of an acid-labile ester.

As the workflow illustrates, attempting to deprotect the N-Boc derivative with TFA would unavoidably cleave the tert-butyl ester. However, using this compound allows for selective N-deprotection via saponification, preserving the acid-sensitive ester for subsequent transformations.

Comparative Performance Data

The choice of building block impacts more than just reaction compatibility. The physical and chemical properties of the protecting group influence reactivity, solubility, and cost.

PropertyThis compound1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
Molecular Weight 201.22 g/mol [4]229.27 g/mol [5][6]
Protecting Group Ethoxycarbonyl (EtOOC)tert-Butoxycarbonyl (Boc)
Typical Deprotection Saponification (e.g., aq. NaOH, KOH)Acidolysis (e.g., TFA, HCl in Dioxane)[2]
Stability to Acid HighLow (labile to moderate/strong acid)[7]
Stability to Base Low (labile to strong base)High (stable to most non-nucleophilic bases)[1]
Steric Hindrance LowerHigher
Relative Cost Generally lowerGenerally higher

Key Insights from the Data:

  • Atom Economy: The lower molecular weight of the ethoxycarbonyl derivative offers a slight advantage in atom economy, which can be significant on an industrial scale.

  • Steric Effects: The less bulky ethoxycarbonyl group may result in faster reaction kinetics during coupling reactions at the C4-carboxylic acid compared to the sterically demanding Boc group.

  • Economic Viability: The synthesis of the ethoxycarbonyl variant is often more straightforward, stemming from the lower cost of ethyl chloroformate versus di-tert-butyl dicarbonate, making it a more cost-effective option for large-scale syntheses.

Experimental Protocols

To translate these advantages into practice, we provide detailed protocols for key transformations.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol details the formation of an amide bond at the C4-position, a common step in constructing pharmacophores.

Workflow Diagram:

start Dissolve Reagents step1 Add this compound (1.0 eq) and Amine (1.1 eq) to anhydrous DMF. start->step1 step2 Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). step1->step2 step3 Stir at room temperature for 12-18 hours. Monitor reaction by TLC or LC-MS. step2->step3 step4 Perform aqueous workup: Dilute with EtOAc, wash with aq. NaHCO₃, water, and brine. step3->step4 step5 Dry organic layer (Na₂SO₄), filter, and concentrate. step4->step5 end Purify by column chromatography to yield final amide. step5->end

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Methodology:

  • To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired amide product.

Protocol 2: N-Ethoxycarbonyl Deprotection (Saponification)

This protocol describes the selective removal of the ethoxycarbonyl group.

Methodology:

  • Dissolve the N-ethoxycarbonyl protected piperidine substrate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • If the product is a carboxylic acid, carefully acidify the aqueous residue with cold 1M HCl to pH ~2-3 to precipitate the product. If the product is basic, extract directly with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Collect the solid product by filtration or extract the aqueous layer, followed by drying and concentration to yield the deprotected piperidine.

Conclusion and Future Outlook

While N-Boc-piperidine-4-carboxylic acid remains an indispensable tool, a nuanced understanding of its alternatives is the mark of an experienced synthetic chemist. This compound is not merely a substitute but a strategic building block that enables orthogonal synthetic routes, particularly in molecules containing acid-sensitive functional groups. Its favorable physicochemical properties, including lower steric bulk and cost, further enhance its appeal for both discovery and process chemistry. By leveraging the distinct base-lability of the ethoxycarbonyl group, researchers can unlock more efficient and elegant pathways to complex molecular targets, reinforcing the principle that the right tool for the job is not always the most common one.

References

Navigating the Synthetic Landscape: A Comparative Guide to N-Protected Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Its inherent conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable building block. The choice of the nitrogen protecting group on piperidine-4-carboxylic acid, however, is a critical decision that significantly impacts the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid and its widely used alternatives, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc) and 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (N-Cbz), offering researchers a data-driven framework for selecting the optimal tool for their specific synthetic challenge.

The Understated Workhorse: this compound

This compound is a readily available and cost-effective building block. The ethoxycarbonyl group, a type of carbamate, provides adequate protection for the piperidine nitrogen, rendering it nucleophilic and amenable to a range of synthetic transformations. However, its utility is often curtailed by the relatively harsh conditions required for its removal, which can limit its compatibility with sensitive functional groups and complex molecular architectures.

The Alternatives: A Study in Orthogonality and Stability

The limitations of the ethoxycarbonyl group have led to the widespread adoption of the Boc and Cbz protecting groups in modern organic synthesis. These alternatives offer distinct advantages in terms of their deprotection profiles, providing chemists with a greater degree of flexibility and control over their synthetic strategies.

Deprotection Strategies: A Tale of Three Chemistries

The key differentiator between these three protecting groups lies in the conditions required for their cleavage. The choice of deprotection method is paramount, as it must be compatible with the other functional groups present in the molecule.

Protecting GroupDeprotection ReagentsTypical ConditionsMechanismOrthogonality Considerations
Ethoxycarbonyl Strong Base (e.g., LiOH, NaOH) or Strong Acid (e.g., HBr, HI)Refluxing in aqueous base or acidSaponification/HydrolysisLimited; sensitive to both strongly acidic and basic conditions, which can affect other protecting groups like esters and some ethers.
Boc Strong Acid (e.g., TFA, HCl)Room temperature in an organic solvent (e.g., DCM)Acid-catalyzed cleavageHigh; stable to basic, hydrogenolytic, and nucleophilic conditions. Orthogonal to Fmoc, Cbz, and many other common protecting groups.[1][2]
Cbz Catalytic Hydrogenation (e.g., H₂, Pd/C) or Strong Acid (e.g., HBr in AcOH)Room temperature to mild heatingHydrogenolysis or AcidolysisHigh; stable to acidic (TFA) and basic conditions. Orthogonal to Boc and Fmoc.[2]

The harsh conditions required for the removal of the ethoxycarbonyl group represent its primary limitation. The use of strong bases like lithium hydroxide or sodium hydroxide can lead to the saponification of other ester groups within the molecule, while strong acids can cleave acid-labile functionalities. In contrast, the Boc group is readily removed with trifluoroacetic acid (TFA) at room temperature, and the Cbz group can be cleaved under mild hydrogenolysis conditions, offering a much broader compatibility with diverse functional groups.[1][2]

Deprotection_Comparison cluster_EtOOC N-Ethoxycarbonyl cluster_Boc N-Boc cluster_Cbz N-Cbz EtOOC This compound Deprotection_EtOOC Strong Base (e.g., LiOH) or Strong Acid (e.g., HBr) EtOOC->Deprotection_EtOOC Boc 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid Deprotection_Boc Strong Acid (e.g., TFA) Boc->Deprotection_Boc Cbz 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid Deprotection_Cbz Catalytic Hydrogenation (H₂, Pd/C) Cbz->Deprotection_Cbz

Figure 1. Comparative deprotection strategies for N-protected piperidine-4-carboxylic acids.

Reactivity in Amide Coupling Reactions

While the electronic nature of the N-protecting group can influence the reactivity of the carboxylic acid, in the case of these three carbamates, the differences are generally subtle. The primary consideration in amide coupling is often the choice of coupling reagent and reaction conditions.

A typical amide coupling protocol involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of the amine. Common coupling reagents include carbodiimides like EDC in the presence of an additive such as HOBt, or uronium/aminium reagents like HATU.[3]

Comparative Performance in a Hypothetical Amide Coupling:

Building BlockExpected YieldPotential Challenges
This compoundGoodPotential for side reactions if the coupling conditions are harsh, though generally compatible with standard coupling reagents.
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acidExcellentThe bulky Boc group may introduce slight steric hindrance with very hindered amines, but this is rarely a significant issue.
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acidExcellentNo significant challenges are typically encountered with standard amide coupling protocols.

The choice of protecting group is less about its impact on the amide coupling itself and more about the subsequent deprotection step and its compatibility with the overall synthetic strategy.

Amide_Coupling_Workflow Start N-Protected Piperidine-4-Carboxylic Acid + Amine Activation Carboxylic Acid Activation (e.g., EDC/HOBt or HATU) Start->Activation Coupling Amide Bond Formation Activation->Coupling Product N-Protected Piperidinyl Amide Coupling->Product Deprotection Selective N-Deprotection Product->Deprotection Final_Product Final Piperidinyl Amide Deprotection->Final_Product

Figure 2. Generalized workflow for amide coupling and deprotection.

Experimental Protocols

Synthesis of N-Protected Piperidine-4-Carboxylic Acids

Protocol 1: Synthesis of this compound

Protocol 2: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid [4][5]

  • To a solution of piperidine-4-carboxylic acid (1 equivalent) in a mixture of tert-butanol and water, add sodium hydroxide (1.1 equivalents).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo to remove the tert-butanol.

  • Wash the aqueous solution with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Protocol 3: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid [6][7]

  • Dissolve piperidine-4-carboxylic acid (1 equivalent) in a solution of sodium bicarbonate (2 equivalents) in a mixture of THF and water.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Remove the THF in vacuo.

  • Wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Representative Amide Coupling Protocol (using N-Boc-piperidine-4-carboxylic acid)
  • To a solution of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir at room temperature overnight.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

N-Deprotection Protocols

Protocol 4: Deprotection of the Ethoxycarbonyl Group (Basic Hydrolysis)

  • Dissolve the N-ethoxycarbonyl protected compound in a mixture of methanol and water.

  • Add an excess of lithium hydroxide (e.g., 5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol in vacuo.

  • Acidify the aqueous solution with 1M HCl and extract the product with a suitable organic solvent.

Protocol 5: Deprotection of the Boc Group [8]

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture in vacuo to remove the TFA and solvent.

  • The product is often obtained as a TFA salt and can be used directly or neutralized with a mild base.

Protocol 6: Deprotection of the Cbz Group

  • Dissolve the N-Cbz protected compound in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Stir the mixture under an atmosphere of hydrogen (balloon pressure is often sufficient).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.

Conclusion and Recommendations

The limitations of this compound in modern synthetic chemistry are primarily centered around its lack of orthogonal deprotection strategies. The requirement for harsh acidic or basic conditions for its removal can compromise the integrity of other functional groups within a complex molecule.

For syntheses requiring high levels of functional group tolerance and strategic, selective deprotections, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid and 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid are demonstrably superior alternatives. The choice between Boc and Cbz will depend on the specific functionalities present in the synthetic target and the desired orthogonal protection scheme. The Boc group is ideal when stability to basic and hydrogenolytic conditions is required, while the Cbz group is the preferred choice when acid-sensitive groups are present.

While this compound may still find utility in simpler synthetic applications where its cost-effectiveness is a primary driver and functional group compatibility is not a concern, for the majority of contemporary drug discovery and development programs, the versatility and robustness of the Boc and Cbz protecting groups make them the more prudent and ultimately more efficient choice.

References

A Comparative Guide to the Biological Activity of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid Derivatives as Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its inherent structural rigidity and capacity for diverse functionalization make it an attractive starting point for medicinal chemists.[1] This guide provides an in-depth comparative analysis of 1-(ethoxycarbonyl)piperidine-4-carboxylic acid derivatives, with a specific focus on their promising anti-tuberculosis activity through the inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new anti-infective agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Rationale for Targeting MenA in Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis necessitates the exploration of novel therapeutic targets. The menaquinone (Vitamin K2) biosynthesis pathway is essential for the electron transport chain and ATP generation in Mycobacterium tuberculosis, making it an attractive target for drug development.[2] The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) catalyzes a crucial step in this pathway.[2] Inhibition of MenA disrupts the electron transport chain, leading to bacterial cell death.

Comparative Analysis of MenA Inhibitors

Our analysis will focus on a series of piperidine derivatives and compare their efficacy against a known, potent MenA inhibitor. The core structure of the evaluated compounds is derived from this compound, which serves as a versatile building block for creating extensive libraries of potential inhibitors.[1]

Lead Compound and Its Analogs

A significant lead compound, 1 , a diphenylmethanone O-methyl oxime derivative with a central piperidine methylene ether, has demonstrated potent anti-tuberculosis activity.[2] However, its high lipophilicity presents a challenge for drug-like properties.[2] This has spurred the development of analogs with improved physicochemical properties.

The following table summarizes the MenA inhibitory potency and antimycobacterial activity of the lead compound and several of its derivatives.

CompoundStructureMenA IC50 (µM)Mtb H37Rv MIC (µM)cLogP
Lead Compound 1 (4-chlorophenyl)(3-((1-(4-(methyl(propyl)amino)benzyl)piperidin-4-yl)methoxy)phenyl)methanone0.120.27.8
Analog 8 (unsubstituted) Phenyl group instead of 4-chlorophenyl>50>1005.8
Analog 9 (para-chloro) 4-chlorophenyl substituent1.83.16.4
Analog 11 (para-bromo) 4-bromophenyl substituent1.83.16.5
Analog 14 (meta-bromo) 3-bromophenyl substituent1.43.16.5

Data synthesized from a study on piperidine derivatives as MenA inhibitors.[2]

From this data, we can derive key structure-activity relationships (SAR):

  • Aromatic Substitution: The presence and position of a halogen on the phenyl ring significantly impact both MenA inhibition and overall antimycobacterial activity. The para- and meta-substituted analogs (9, 11, and 14) show a marked improvement in activity compared to the unsubstituted analog (8).[2]

  • Lipophilicity: While the lead compound is highly potent, its high cLogP value is a concern. The analogs, while slightly less potent, exhibit a reduced cLogP, suggesting potentially better drug-like properties.[2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, we provide detailed methodologies for the key experiments cited.

MenA Enzyme Inhibition Assay

This cell-free prenyltransferase assay is crucial for determining the on-target potency of the synthesized compounds.[2]

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against M. tuberculosis MenA.

Materials:

  • MenA-containing membrane fractions from M. tuberculosis strain mc²6230

  • [³H]farnesyl pyrophosphate ([³H]FPP)

  • Test compounds dissolved in DMSO

  • TLC plates

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the MenA membrane fraction and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding [³H]FPP.

  • Incubate the reaction mixture.

  • Stop the reaction and extract the lipid-soluble products.

  • Spot the extracted products onto a TLC plate and separate the components.

  • Visualize the radiolabeled demethylmenaquinone product by autoradiography.

  • Quantify the radioactivity of the product spots using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This whole-cell assay determines the minimum inhibitory concentration (MIC) of the compounds against live M. tuberculosis.[2]

Objective: To determine the MIC of test compounds against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing the Scientific Workflow

To better understand the drug discovery process for these MenA inhibitors, the following workflow diagram is provided.

G cluster_0 Compound Synthesis & Screening cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Start Design Analogs of 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Synthesis Synthesize Piperidine Derivatives Start->Synthesis Structure-Activity Relationship (SAR) Screening Primary Screening: MenA Enzyme Inhibition Assay Synthesis->Screening MABA Whole-Cell Activity: Microplate Alamar Blue Assay (MABA) Screening->MABA Identify Hits Cytotoxicity Cytotoxicity Assays MABA->Cytotoxicity SAR_Analysis Analyze SAR Data Cytotoxicity->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op ADME ADME/Tox Profiling Preclinical_Dev Preclinical Development ADME->Preclinical_Dev Candidate Selection Lead_Op->ADME G cluster_pathway Menaquinone Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition Mechanism Chorismate Chorismate SEPHCHC SEPHCHC Chorismate->SEPHCHC DHNA 1,4-dihydroxy-2-naphthoate SEPHCHC->DHNA MenA MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) DHNA->MenA DMK Demethylmenaquinone MenA->DMK Menaquinone Menaquinone (Vitamin K2) DMK->Menaquinone ETC Electron Transport Chain & ATP Synthesis Menaquinone->ETC Essential for Inhibitor 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid Derivative Inhibitor->MenA Binds to active site, preventing substrate binding Cell_Death Bacterial Cell Death ETC->Cell_Death Disruption leads to

References

A Comparative Analysis of Piperidine-4-Carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, six-membered heterocyclic ring allows for precise three-dimensional orientation of functional groups, making it an ideal template for designing potent and selective ligands for a diverse range of biological targets. This guide provides a comparative analysis of key piperidine-4-carboxylic acid derivatives, focusing on their structure-activity relationships (SAR), and provides detailed experimental protocols to empower researchers in their drug discovery endeavors. We will delve into two distinct and therapeutically significant classes of derivatives: GABA uptake inhibitors and antimicrobial agents targeting DNA gyrase.

The Versatile Precursor: N-Boc-Piperidine-4-Carboxylic Acid

The journey into the diverse world of piperidine-4-carboxylic acid derivatives often begins with a protected form, N-Boc-piperidine-4-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group is instrumental, shielding the piperidine nitrogen from unwanted reactions while allowing for selective modification of the carboxylic acid moiety.[1][3] This strategic protection is crucial for the controlled, stepwise synthesis of complex drug candidates.[1]

Experimental Protocol: Synthesis of N-Boc-Piperidine-4-Carboxylic Acid

This protocol outlines a standard procedure for the N-Boc protection of piperidine-4-carboxylic acid (isonipecotic acid).

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl ether

  • Ethyl acetate

  • 3 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Prepare a buffer solution of sodium carbonate and sodium bicarbonate in a three-necked flask equipped with a stirrer.

  • Dissolve piperidine-4-carboxylic acid in the buffer solution under an ice bath.

  • Slowly add di-tert-butyl dicarbonate dropwise using a dropping funnel while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 22 hours.

  • Extract the reaction mixture with ethyl ether to remove any unreacted di-tert-butyl dicarbonate.

  • Adjust the pH of the aqueous layer to 2-3 with 3 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield N-Boc-piperidine-4-carboxylic acid.[1]

Causality Behind Experimental Choices:

  • The use of a carbonate/bicarbonate buffer maintains a basic pH, which is optimal for the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the Boc anhydride.

  • The slow, dropwise addition of the Boc anhydride at a low temperature helps to control the exothermic reaction and prevent side reactions.

  • The final acidic workup protonates the carboxylate, rendering the product soluble in ethyl acetate for efficient extraction.

Comparative Analysis 1: GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders, including epilepsy and anxiety. Piperidine-4-carboxylic acid derivatives have been extensively explored as inhibitors of GABA transporters (GATs), aiming to increase synaptic GABA concentrations.[4][5]

Key Derivatives and Structure-Activity Relationship (SAR)

A foundational molecule in this class is Nipecotic Acid (piperidine-3-carboxylic acid), a potent GABA uptake inhibitor.[6][7] However, for this comparison, we will focus on derivatives of the isomeric piperidine-4-carboxylic acid (isonipecotic acid), which itself is a GABA agonist.[4] The strategic modification of the isonipecotic acid scaffold has led to the development of potent GAT inhibitors.

A notable example is (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid , which demonstrates selective interaction with GABA receptors.[4] The introduction of a hydroxyl group and the specific stereochemistry are crucial for its activity.

Further elaboration of the piperidine nitrogen with lipophilic moieties has proven to be a highly effective strategy for enhancing potency and selectivity for GAT-1. This is exemplified by compounds with diarylbutenyl or diarylvinyl ether substituents on the piperidine nitrogen.[5]

Compound Structure Biological Activity (IC₅₀) Key SAR Insights
Isonipecotic Acid A simple piperidine-4-carboxylic acid.Weak GABA agonist activity.[4]The basic scaffold for derivatization.
(3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid Isonipecotic acid with a hydroxyl group at the 3-position.Selectively interacts with GABA receptors.[4]Introduction of a hydroxyl group with specific stereochemistry alters activity from uptake inhibition to receptor agonism.
Tiagabine A derivative of nipecotic acid with a diarylbutenyl substituent on the nitrogen.Potent and selective GAT-1 inhibitor (Ki = 67 nM).[8]Large, lipophilic N-substituents are critical for high-affinity binding to GAT-1. The thiophene rings contribute to this lipophilicity and binding.
Experimental Protocol: In Vitro GABA Uptake Assay

This protocol describes a method to assess the inhibitory activity of piperidine-4-carboxylic acid derivatives on GABA uptake in rat brain synaptosomes.

Materials:

  • Rat brain tissue

  • Sucrose solution (0.32 M)

  • Krebs-Ringer-HEPES buffer

  • [³H]GABA (radiolabeled GABA)

  • Unlabeled GABA

  • Test compounds (piperidine-4-carboxylic acid derivatives)

  • Scintillation fluid

  • Homogenizer, centrifuge, scintillation counter

Procedure:

  • Prepare synaptosomes from rat brain tissue by homogenization in ice-cold sucrose solution followed by differential centrifugation.

  • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compounds for a specified time at 37°C.

  • Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to the synaptosomal suspension.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage inhibition of GABA uptake at each concentration of the test compound and determine the IC₅₀ value.[8][9][10]

Causality Behind Experimental Choices:

  • Synaptosomes are used as they are resealed nerve terminals that contain functional GABA transporters, providing a relevant in vitro model.

  • The use of radiolabeled [³H]GABA allows for sensitive and quantitative measurement of GABA uptake.

  • Rapid filtration and washing are crucial to separate the synaptosomes with internalized [³H]GABA from the incubation medium containing unbound radiolabel, ensuring accurate measurement of uptake.

Signaling Pathway

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GABA Transporter (GAT1) GAT1_pre->GABA_vesicle Repackaging GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Postsynaptic Inhibition Postsynaptic Inhibition GABA_receptor->Postsynaptic Inhibition inhibitor Piperidine Derivative (GAT1 Inhibitor) inhibitor->GAT1_pre Blocks

Comparative Analysis 2: Antimicrobial Agents Targeting DNA Gyrase

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Piperidine-4-carboxamides have emerged as a promising class of inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[11][12]

Key Derivatives and Structure-Activity Relationship (SAR)

A significant discovery in this area is the piperidine-4-carboxamide MMV688844 , identified as a potent inhibitor of Mycobacterium abscessus growth.[12] Structure-activity relationship studies have led to the development of more potent analogs, such as 844-TFM .

Compound Structure Biological Activity (MIC/IC₅₀) Key SAR Insights
MMV688844 (844) A piperidine-4-carboxamide with a 6-methoxy-1,5-naphthyridine-4-amine and a 1-(2-bromoethyl)-4-chlorobenzene moiety.MIC against M. abscessus = 12.5 µM.[12]The core piperidine-4-carboxamide scaffold is essential for activity.
844-TFM An analog of MMV688844 with a trifluoromethyl group at the 4-position of the phenyl ring.MIC against M. abscessus = 1.5 µM; IC₅₀ for DNA gyrase inhibition = 1.5 µM.[12]The addition of a trifluoromethyl group at the para position of the phenyl ring significantly enhances both whole-cell activity and enzymatic inhibition, likely due to favorable interactions within the enzyme's binding pocket.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol details a method to evaluate the inhibitory effect of piperidine-4-carboxamide derivatives on the supercoiling activity of DNA gyrase.[13][14]

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli or M. tuberculosis DNA gyrase

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

  • Test compounds (piperidine-4-carboxamide derivatives)

  • Stop solution (containing SDS and EDTA)

  • Agarose gel, electrophoresis equipment, and ethidium bromide stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for supercoiling.

  • Terminate the reactions by adding the stop solution.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantify the amount of supercoiled DNA in each lane to determine the percentage of inhibition and calculate the IC₅₀ value.[14][15]

Causality Behind Experimental Choices:

  • Relaxed plasmid DNA serves as the substrate for the supercoiling activity of DNA gyrase.

  • ATP is an essential cofactor for the enzymatic activity of DNA gyrase.

  • Agarose gel electrophoresis effectively separates the supercoiled and relaxed forms of the plasmid, allowing for the visualization and quantification of the enzyme's activity and its inhibition.

Bacterial DNA Replication Pathway

DNA_Gyrase_Inhibition inhibitor Piperidine-4-carboxamide (DNA Gyrase Inhibitor) DNA_Gyrase DNA_Gyrase inhibitor->DNA_Gyrase Inhibits DNA Replication Halted DNA Replication Halted inhibitor->DNA Replication Halted DNA_Gyrase->DNA Replication Halted Inhibited supercoiled_DNA supercoiled_DNA DNA Replication Continues DNA Replication Continues supercoiled_DNA->DNA Replication Continues

Conclusion

The piperidine-4-carboxylic acid scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. The comparative analysis presented here highlights how subtle modifications to this core structure can lead to profound differences in biological activity, targeting distinct pathways such as neurotransmitter reuptake and bacterial DNA replication. The provided experimental protocols offer a validated framework for researchers to synthesize and evaluate their own derivatives, fostering further innovation in this exciting field of medicinal chemistry. The ongoing exploration of the chemical space around piperidine-4-carboxylic acid promises to yield the next generation of medicines to address unmet medical needs.

References

confirming the purity of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Purity of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reproducible and reliable results. This compound (MW: 201.22 g/mol , Formula: C₉H₁₅NO₄) is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The presence of even minor impurities, such as starting materials, reaction byproducts, or isomers, can have cascading effects on downstream reactions, impacting yield, biological activity, and safety profiles.

This guide provides a comprehensive framework for establishing the purity of this compound, moving beyond simple pass/fail criteria. As a Senior Application Scientist, my objective is to present an orthogonal analytical strategy, where multiple, complementary techniques are employed to build a robust and self-validating purity profile. We will explore the "why" behind each experimental choice, ensuring that every protocol is not just a series of steps, but a logical and scientifically sound investigation.

The Orthogonal Strategy: A Multi-Faceted Approach to Purity

A single analytical technique rarely tells the whole story. A compound that appears pure by one method may reveal hidden impurities under the lens of another. An orthogonal approach, which leverages techniques based on different physicochemical principles, is the gold standard for purity validation. For this compound, our core strategy integrates quantitative chromatographic separation with definitive structural and molecular weight confirmation.

Purity_Workflow cluster_0 Purity Assessment Workflow Sample Test Sample: 1-(Ethoxycarbonyl)piperidine- 4-carboxylic acid HPLC HPLC-UV (Quantitative Purity) Sample->HPLC Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) (Structural Identity & Impurity Profile) Sample->NMR Structural Analysis MS Mass Spectrometry (Molecular Weight Verification) Sample->MS MW Confirmation Decision Purity Confirmed? (Data Concordance) HPLC->Decision NMR->Decision MS->Decision Decision->Sample No (Further Purification/ Investigation) Report Certificate of Analysis (CoA) Decision->Report Yes

Caption: Orthogonal workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination, offering high-resolution separation and precise quantification of the main component and its impurities. For this compound, a reversed-phase (RP-HPLC) method is most suitable.

Expertise & Causality: We choose a C18 column because its nonpolar stationary phase effectively retains the moderately polar analyte. A gradient elution, starting with a high-aqueous mobile phase and gradually increasing the organic solvent, is crucial for resolving potential impurities with varying polarities. The addition of a small amount of acid (like formic or trifluoroacetic acid) to the mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate integration.

Experimental Protocol: RP-HPLC
  • System Preparation: Agilent 1260 HPLC system or equivalent, equipped with a variable wavelength UV detector.

  • Column: Phenomenex Kinetex C18 (or equivalent), 2.6 µm particle size, 4.6 x 50 mm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm. The ethoxycarbonyl group provides weak UV absorbance at low wavelengths.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Water/Acetonitrile to create a 1 mg/mL stock solution.

Data Interpretation: A high-purity sample will exhibit a single major peak. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Quantitative Purity (% Area)High precision, high throughput, excellent for quantifying known and unknown impurities.Requires impurities to have a UV chromophore; co-eluting impurities may be missed.
NMR Structural Confirmation, Impurity IDProvides definitive structural information; can identify and quantify impurities without reference standards.Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.
Mass Spec (MS) Molecular Weight ConfirmationHigh sensitivity, confirms expected molecular weight.Isomers cannot be distinguished; not inherently quantitative without extensive calibration.
LC-MS Purity, MW of ImpuritiesCombines HPLC separation with MS identification, providing MW data for each impurity peak.More complex setup; quantification can be challenging due to varying ionization efficiencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While HPLC provides quantitative data, it reveals little about the identity of the peaks. NMR spectroscopy is the definitive method for confirming the chemical structure of the main component and for identifying any structurally related impurities.

Expertise & Causality: ¹H NMR is particularly powerful. The chemical shift of each proton, its splitting pattern (multiplicity), and its integration (the area under the peak) provide a detailed fingerprint of the molecule. The integration value is directly proportional to the number of protons it represents, allowing for the quantification of impurities relative to the main compound, provided a specific peak from the impurity can be resolved from the main compound's signals. A solvent like DMSO-d₆ is often used as it effectively dissolves the carboxylic acid.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrument: Bruker 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Observe the spectral width from approximately -1 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Acquire several thousand scans due to the low natural abundance of ¹³C.

    • Use broadband proton decoupling.

Expected ¹H NMR Data (in DMSO-d₆, ~400 MHz):

  • ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~4.0 ppm (q, 2H): Methylene protons of the ethyl group (-O-CH₂-CH₃).

  • ~3.8 ppm (m, 2H): Axial piperidine protons adjacent to the nitrogen.

  • ~2.8 ppm (m, 2H): Equatorial piperidine protons adjacent to the nitrogen.

  • ~2.4 ppm (m, 1H): Piperidine proton at the C4 position.

  • ~1.8 ppm (m, 2H): Axial piperidine protons at C3 and C5.

  • ~1.4 ppm (m, 2H): Equatorial piperidine protons at C3 and C5.

  • ~1.1 ppm (t, 3H): Methyl protons of the ethyl group (-O-CH₂-CH₃).

NMR_Workflow cluster_1 NMR Analysis Workflow Prep Sample Prep (5-10 mg in ~0.7mL DMSO-d₆) Acquire Data Acquisition (¹H and ¹³C Spectra) Prep->Acquire Process Data Processing (Fourier Transform, Phase/Baseline Correction) Acquire->Process Analyze Spectral Analysis Process->Analyze Structure Confirm Structure (Chemical Shifts, Multiplicity) Analyze->Structure Impurity Identify/Quantify Impurities (Integration of unique signals) Analyze->Impurity

Caption: Workflow for NMR structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides an exact molecular weight, serving as a rapid and highly sensitive confirmation of the compound's identity. Electrospray ionization (ESI) is the ideal technique for this molecule, as it is a soft ionization method that typically keeps the molecule intact.

Expertise & Causality: The analysis is usually performed in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻). For this compound (MW = 201.22), we expect to see a prominent ion at m/z 202.2 in positive mode or m/z 200.2 in negative mode. The high resolution of modern mass spectrometers (e.g., TOF or Orbitrap) can confirm the elemental composition to within a few parts per million (ppm), providing an extremely high degree of confidence in the compound's identity. Coupling HPLC to MS (LC-MS) is a powerful extension of this technique, allowing for the assignment of a molecular weight to each impurity peak observed in the chromatogram.[3]

Experimental Protocol: LC-MS
  • LC System: Use the same HPLC conditions as described previously.

  • MS System: Agilent 6130 mass spectrometer or equivalent with an ESI source.[3]

  • Ionization Mode: ESI, Positive.

  • Scan Range: m/z 100-1000.[3]

  • Data Analysis: Extract the ion chromatogram for m/z = 202.2 (the [M+H]⁺ ion). Verify that the main peak in the UV chromatogram corresponds to this mass. Examine the mass spectra of minor peaks to identify potential impurities.

Conclusion: An Integrated and Authoritative Assessment

Confirming the purity of this compound requires more than a single measurement. It demands a rigorous, multi-faceted investigation grounded in sound scientific principles. By integrating the quantitative power of HPLC with the definitive structural insights from NMR and the precise mass confirmation from MS, researchers can build a comprehensive and trustworthy purity profile. This orthogonal approach ensures that the material is not only "pure" by a single metric but is unequivocally the correct structure at the specified quality, providing the confidence needed for successful research and development.

References

A Senior Application Scientist's Comparative Guide to N-Protected Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental scaffold in a vast array of pharmaceuticals. Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of bioactive molecules. The strategic functionalization of this ring system is paramount, and at the 4-position, the introduction of a carboxylic acid provides a critical handle for further molecular elaboration, such as in peptide synthesis or the construction of complex heterocyclic systems.

However, the secondary amine of the piperidine ring must be protected to allow for selective chemistry at the carboxylic acid. The choice of this N-protecting group is not trivial; it dictates the synthetic strategy, influences the physicochemical properties of the intermediate, and ultimately impacts the efficiency and scalability of the synthesis. This guide provides an in-depth, comparative analysis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid and two of its most common and functionally distinct alternatives: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc protected) and 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (N-Cbz protected). We will delve into their synthesis, physicochemical properties, and analytical characterization, supported by experimental protocols and data to inform your selection process.

Comparative Analysis of N-Protected Piperidine-4-Carboxylic Acids

The selection of an N-protecting group is a critical decision in the synthesis of piperidine-based scaffolds. The ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily removable under specific and mild conditions that do not affect other functional groups in the molecule. Here, we compare the ethoxycarbonyl (EtOOC), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) protecting groups in the context of piperidine-4-carboxylic acid.

Physicochemical Properties

The choice of protecting group significantly influences the physical properties of the resulting molecule, which in turn affects its handling, solubility, and reactivity.

PropertyThis compound1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
CAS Number 118133-15-6[1]84358-13-410314-98-4[2]
Molecular Formula C₉H₁₅NO₄[1]C₁₁H₁₉NO₄C₁₄H₁₇NO₄[2]
Molecular Weight 201.22 g/mol [1]229.27 g/mol 263.29 g/mol [2]
Appearance White to off-white solid[1][3]White crystalline powderWhite to almost white powder/crystal
Melting Point 68-71 °C[1]148-153 °C~78 °C
Solubility Partially soluble in water; soluble in some organic solvents[3]Insoluble in water; soluble in DMSO and methanolSoluble in methanol

The Boc-protected derivative exhibits a significantly higher melting point, suggesting a more stable crystal lattice. This can be advantageous for purification by recrystallization. The ethoxycarbonyl and Cbz derivatives have lower melting points, which may be a consideration for large-scale handling and storage.

Synthesis Strategies and Mechanistic Insights

The synthesis of these N-protected derivatives typically starts from the commercially available piperidine-4-carboxylic acid. The choice of protecting group dictates the specific reagents and reaction conditions.

Synthesis of this compound and its N-Cbz Analog via Schotten-Baumann Reaction

The introduction of the ethoxycarbonyl and benzyloxycarbonyl groups is readily achieved via the Schotten-Baumann reaction . This classic method involves the acylation of an amine with an acyl chloride or chloroformate in the presence of a base.[4][5][6] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

The mechanism involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion, followed by deprotonation of the nitrogen, yields the N-protected product.

Schotten_Baumann cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Piperidine Piperidine-4-carboxylic acid Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Piperidine->Nucleophilic_Attack Chloroformate Ethyl Chloroformate (or Benzyl Chloroformate) Chloroformate->Nucleophilic_Attack Base Base (e.g., NaOH) Deprotonation Deprotonation Base->Deprotonation Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Step 1 Elimination Elimination of Chloride Tetrahedral_Intermediate->Elimination Step 2 Elimination->Deprotonation Step 3 Product N-Protected Piperidine-4-carboxylic acid Deprotonation->Product caption Schotten-Baumann Reaction Workflow

Caption: Schotten-Baumann Reaction Workflow

Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via a similar nucleophilic acyl substitution mechanism.

Boc_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Piperidine Piperidine-4-carboxylic acid Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Piperidine->Nucleophilic_Attack Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Nucleophilic_Attack Base Base (e.g., NaOH, NaHCO₃) Base->Nucleophilic_Attack Intermediate_Formation Intermediate Formation Nucleophilic_Attack->Intermediate_Formation Product_Formation Product Formation & Release of Byproducts Intermediate_Formation->Product_Formation Product N-Boc-piperidine-4-carboxylic acid Product_Formation->Product caption Boc Protection Workflow

Caption: Boc Protection Workflow

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Piperidine-4-carboxylic acid

  • Ethyl chloroformate

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • To this solution, add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C and stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

Materials:

  • Piperidine-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of 1 N aqueous NaOH and tert-butanol at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) slowly over 30 minutes.[7]

  • Stir the reaction mixture overnight at ambient temperature.[7]

  • Concentrate the resulting solution to half its volume under reduced pressure.[7]

  • Quench the reaction by the addition of 10% HCl, which will cause the product to precipitate as a white solid.[7]

  • Filter the white solid, wash with water, and air-dry to obtain the title compound.[7]

Analytical Characterization: A Comparative Overview

The purity and identity of these N-protected piperidine derivatives are confirmed using a suite of analytical techniques.

Spectroscopic Data
TechniqueThis compound1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
¹H NMR (DMSO-d₆, 300 MHz): δ 12.2 (br s, 1H, COOH), 3.99 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (d, J=13.2 Hz, 2H), 2.85 (t, J=12.3 Hz, 2H), 2.38 (m, 1H), 1.80 (d, J=12.9 Hz, 2H), 1.45 (m, 2H), 1.15 (t, J=7.1 Hz, 3H, OCH₂CH₃)(CDCl₃): δ 4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H)[7]Characteristic aromatic protons (δ 7.2-7.4 ppm), benzyl CH₂ (δ ~5.1 ppm), and piperidine protons.
¹³C NMR Expected peaks: ~175 ppm (COOH), ~155 ppm (NCOO), ~60 ppm (OCH₂), ~43 ppm (piperidine C2, C6), ~40 ppm (piperidine C4), ~28 ppm (piperidine C3, C5), ~14 ppm (CH₃)(CDCl₃): δ 179.8, 154.7, 79.8, 43.1, 40.9, 28.4, 27.9Expected peaks: ~175 ppm (COOH), ~155 ppm (NCOO), ~136 ppm (aromatic C-ipso), ~128 ppm (aromatic CH), ~67 ppm (OCH₂Ph), ~43 ppm (piperidine C2, C6), ~40 ppm (piperidine C4), ~28 ppm (piperidine C3, C5)
IR (cm⁻¹) Expected peaks: ~3000 (broad, O-H), ~1740 (C=O, ester), ~1690 (C=O, acid)[8][9]~3000 (broad, O-H), ~1695 (C=O, carbamate), ~1685 (C=O, acid)~3000 (broad, O-H), ~1700 (C=O, carbamate), ~1690 (C=O, acid)
Mass Spec (m/z) [M+H]⁺ = 202.1074[M+H]⁺ = 230.1387[M+H]⁺ = 264.1230
Chromatographic Purity Assessment: A Standardized HPLC Protocol

High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of these compounds. A general reversed-phase method can be employed for all three derivatives.

HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

This method allows for the separation of the main compound from potential starting materials and byproducts, providing a quantitative measure of purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample (1 mg/mL in 50:50 ACN:H₂O) Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (10-90% ACN with 0.1% TFA) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate caption HPLC Purity Analysis Workflow

Caption: HPLC Purity Analysis Workflow

Conclusion: Selecting the Optimal N-Protecting Group

The choice between ethoxycarbonyl, Boc, and Cbz protecting groups for piperidine-4-carboxylic acid is a strategic one, guided by the specific requirements of your synthetic route.

  • This compound offers a stable and cost-effective option. The ethoxycarbonyl group is robust and can withstand a variety of reaction conditions, but its removal typically requires harsh basic or acidic hydrolysis, which may not be suitable for sensitive substrates.

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid is arguably the most versatile and widely used derivative in modern organic synthesis. The Boc group is stable to a wide range of nucleophilic and basic conditions but is easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), providing excellent orthogonality with many other protecting groups. This makes it a preferred choice for complex, multi-step syntheses, particularly in solid-phase peptide synthesis.

  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid provides an alternative that is stable to both acidic and basic conditions. The Cbz group is typically removed by catalytic hydrogenation, a mild and selective method that is orthogonal to both acid- and base-labile protecting groups. This makes it particularly useful when acidic or basic conditions must be avoided.

By understanding the comparative synthesis, properties, and analytical profiles of these key intermediates, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in their drug discovery and development endeavors.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of laboratory chemicals is a critical, non-negotiable aspect of ensuring personnel safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 118133-15-6), a heterocyclic compound commonly utilized in the synthesis of complex pharmaceutical intermediates. By grounding our procedures in established safety protocols and regulatory standards, we aim to build a framework of trust and provide value that transcends the product itself.

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following procedures are based on the known hazards of structurally similar compounds, such as its isomer 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, and general principles of chemical waste management.[1] Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle

The foundational step in any disposal protocol is a thorough understanding of the material's intrinsic hazards. Based on data from close structural analogs, this compound should be handled as a hazardous substance.[1]

GHS Hazard Classification (Anticipated):

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

This classification mandates that all waste streams containing this compound, including pure excess material, contaminated solvents, and spent reaction mixtures, be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's legal responsibility to perform this hazardous waste determination.[1]

Key Chemical Properties and Hazards Summary
PropertyAnticipated Value/CharacteristicImplication for Disposal
Physical State Solid (at room temperature)Dust generation is a potential hazard. Avoid creating dust during handling and disposal.
Chemical Class Organic Carboxylic Acid, Piperidine DerivativeAcidic nature requires segregation from bases. Piperidine moiety suggests incompatibility with strong oxidizing agents.[2][3]
Decomposition Thermal decomposition will likely produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][3][4]Incineration is a suitable final disposal method, but must be conducted in a facility with appropriate flue-gas scrubbing capabilities.[5]
Ecotoxicity Data not readily available, but discharge into drains and waterways must be strictly avoided.[1][6]The unknown environmental impact necessitates containment and disposal as hazardous chemical waste to prevent ecological harm.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, containment, and clear communication.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generated (Pure solid, solution, contaminated labware) B Hazard Assessment (Treat as Skin/Eye/Respiratory Irritant) A->B C Select Compatible Waste Container (HDPE, Glass) B->C D Segregate from Incompatibles (Bases, Strong Oxidizers) C->D E Label Container 'Hazardous Waste', Chemical Name, Hazards D->E F Store in Satellite Accumulation Area (SAA) (At or near point of generation) E->F G Keep Container Tightly Closed F->G H Inspect Weekly for Leaks F->H I Contact EHS for Pickup H->I J Transfer to Licensed Hazardous Waste Vendor I->J K Final Disposal Method: High-Temperature Incineration J->K

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol: Waste Collection and Management
  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including nitrile gloves, safety glasses with side shields (or goggles), and a lab coat.[1]

  • Waste Characterization: Identify all components of the waste stream. If mixed with solvents or other reagents, all constituents must be listed on the waste label.

  • Container Selection:

    • For solid waste (e.g., excess reagent, contaminated weigh paper), use a wide-mouth, sealable container made of high-density polyethylene (HDPE) or glass.

    • For liquid waste (e.g., solutions in organic solvents), use a sealable, compatible solvent waste container (e.g., HDPE or glass). Do not use metal containers for acidic waste .[7]

    • Ensure the container has a secure, screw-on cap.[7]

  • Waste Segregation (The Causality of Chemical Safety):

    • Acidic Waste Stream: Designate a specific container for this and other non-halogenated acidic organic wastes.

    • Rationale: Mixing incompatible waste streams is a primary cause of laboratory accidents. This compound, being acidic, can react exothermically with bases. Its piperidine structure makes it susceptible to vigorous reactions with strong oxidizing agents. Segregation prevents these hazardous reactions.[2][7][8]

  • Labeling:

    • Immediately label the waste container. The label must include the words "HAZARDOUS WASTE" .[9]

    • List the full chemical name: "this compound" and any other waste components with their approximate percentages. Do not use abbreviations.

    • Indicate the hazards: "Irritant," "Handle with Caution." Hazard pictograms can also be used.[9]

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[9]

    • Keep the container closed at all times, except when adding waste.[7]

  • Disposal Request: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is the best defense.

Spill Response:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill of powder or a spill in a poorly ventilated area, evacuate the lab and contact EHS.

  • Containment (Small Spills): For a small, manageable spill:

    • Wearing appropriate PPE, prevent the spread of the solid or liquid.

    • For solid spills: Gently sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[10]

    • For liquid spills: Cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Scoop the absorbed material into the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Do NOT wash spills down the drain. [1][6]

Exposure Protocol:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Final Disposal Pathway: The Role of High-Temperature Incineration

The recommended final disposal method for this compound and similar organic compounds is high-temperature incineration by a licensed hazardous waste facility.[5]

  • Why Incineration? This method ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[3][4] Modern incineration facilities are equipped with advanced pollution control systems ("scrubbers") that neutralize acidic gases like NOx, preventing their release into the atmosphere and mitigating environmental impact.[5] Landfilling is not a preferred option as it does not destroy the chemical and poses a long-term risk of environmental contamination through leaching.

By adhering to these systematic procedures, researchers can ensure that the final chapter of their work with this compound is written with the highest standards of safety and environmental responsibility.

References

Personal protective equipment for handling 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, ensuring a secure laboratory environment.

In the fast-paced world of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide, developed for laboratory professionals, provides an in-depth operational plan for managing this compound, a key building block in the synthesis of various organic molecules. By understanding the inherent risks and implementing the robust protocols outlined below, you can mitigate potential hazards and maintain the highest standards of laboratory safety.

Understanding the Compound: Hazard Profile

This compound is a solid substance that, while essential in many synthetic pathways, presents specific hazards that demand respect and careful management. According to safety data sheets (SDS), the primary risks associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Can lead to serious eye irritation if it comes into contact with the eyes.[1]

While the toxicological properties of this specific compound have not been fully investigated, it is prudent to treat it as potentially harmful if ingested or inhaled.[2] Therefore, a comprehensive approach to personal protection is not just recommended, but essential.

The Core of Protection: Selecting the Right PPE

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, with a detailed explanation of the rationale behind each choice.

Hazard CategoryRecommended Personal Protective Equipment (PPE)Rationale
Skin Contact Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned.Provides a primary barrier against accidental spills and splashes, protecting the skin and personal clothing.
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.Prevents direct skin contact, which is known to cause irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material.Protects the feet from spills and falling objects.
Eye Contact Safety Goggles: Chemical splash goggles that conform to recognized safety standards (e.g., ANSI Z87.1) are required.Shields the eyes from dust particles and splashes, which can cause serious irritation.[1]
Inhalation Ventilation: All handling of the solid compound should occur in a well-ventilated area, ideally within a certified chemical fume hood.Minimizes the inhalation of any dust or aerosols, which may be irritating to the respiratory system.[2][3]
Visualizing PPE Selection: A Step-by-Step Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Prepare to handle This compound assess_hazards Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) start->assess_hazards ppe_selection Select Core PPE assess_hazards->ppe_selection Based on SDS engineering_controls Implement Engineering Controls ppe_selection->engineering_controls Minimum Requirements: - Lab Coat - Nitrile Gloves - Safety Goggles handling_procedure Follow Safe Handling Protocol engineering_controls->handling_procedure Work in a Chemical Fume Hood end End: Complete Task Safely handling_procedure->end

Caption: Workflow for PPE selection when handling this compound.

Operational Protocol: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following steps provide a clear, procedural guide for handling this compound.

  • Preparation and Engineering Controls:

    • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[2]

    • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have waste containers readily accessible.

  • Donning Personal Protective Equipment:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Wear your chemical splash goggles.

    • Don your chemical-resistant gloves.

  • Handling the Compound:

    • Weighing and Transferring: When weighing and transferring the solid, use a spatula and perform these actions within the fume hood to contain any dust. Avoid any actions that could generate dust, such as pouring from a height.

    • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

    • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused Compound: Any unused or unwanted compound should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.

  • Disposal Procedures:

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.